molecular formula C17H38ClNO2 B1581473 N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride CAS No. 22340-01-8

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Cat. No.: B1581473
CAS No.: 22340-01-8
M. Wt: 323.9 g/mol
InChI Key: YBRQEOLOGGLDGM-UHFFFAOYSA-M
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Description

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is a useful research compound. Its molecular formula is C17H38ClNO2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRQEOLOGGLDGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9051870
Record name N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
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Molecular Weight

323.9 g/mol
Source PubChem
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CAS No.

22340-01-8
Record name 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, bis(2-hydroxyethyl)methyldodecyl-, chloride
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Record name N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
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Record name Dodecylbis(2-hydroxyethyl)methylammonium chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride, a cationic surfactant of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed, practical understanding of this compound.

Introduction and Significance

Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is a quaternary ammonium compound (QAC) that exhibits a unique combination of properties owing to its molecular structure. It possesses a long hydrophobic dodecyl chain, a cationic quaternary ammonium head group, and two hydrophilic hydroxyethyl groups. This amphiphilic nature imparts excellent surfactant properties, including emulsification, antistatic, and sterilization capabilities.[1][2][3][4] The presence of hydroxyl groups enhances its water solubility and compatibility with anionic surfactants, making it a versatile ingredient in various formulations.[3][4]

Its applications are diverse, ranging from being a cleaning agent for metal surfaces and silicon wafers to its use as a flotation agent in mineral processing and an antistatic agent in textiles.[2][3][4] The potent disinfectant properties of this QAC also make it a valuable component in hygiene and sterilization products.[5]

Table 1: Physicochemical Properties of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

PropertyValueSource
CAS Number 22340-01-8[3][4][6][7]
Molecular Formula C₁₇H₃₈ClNO₂[6][8]
Molecular Weight 323.95 g/mol [6][8]
Appearance Yellow transparent liquid/Pale yellow paste[3][7]
Solubility Soluble in water and ethanol[3][4]

Synthesis Pathway: The Menschutkin Reaction

The synthesis of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is primarily achieved through the Menschutkin reaction. This fundamental reaction in organic chemistry involves the quaternization of a tertiary amine with an alkyl halide.[9] In this specific synthesis, the tertiary amine is N-methyldiethanolamine, and the alkylating agent is 1-chlorododecane (dodecyl chloride).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the N-methyldiethanolamine acts as a nucleophile, attacking the electrophilic carbon atom of the dodecyl chloride, which bears the chlorine leaving group. The choice of solvent is crucial for the reaction's efficiency, with polar aprotic or polar protic solvents generally favoring the SN2 pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Menschutkin Reaction cluster_product Product N-methyldiethanolamine N-methyldiethanolamine CH₃N(CH₂CH₂OH)₂ Reaction_Vessel Reaction in Polar Solvent (e.g., Ethanol, Acetonitrile) Heat (Reflux) N-methyldiethanolamine->Reaction_Vessel Dodecyl_Chloride 1-Chlorododecane CH₃(CH₂)₁₀CH₂Cl Dodecyl_Chloride->Reaction_Vessel Product_Molecule Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride [CH₃(CH₂)₁₁N⁺(CH₃)(CH₂CH₂OH)₂]Cl⁻ Reaction_Vessel->Product_Molecule

Figure 1: Synthetic pathway for Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride via the Menschutkin reaction.
Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride.

Materials:

  • N-methyldiethanolamine (reagent grade)

  • 1-Chlorododecane (dodecyl chloride) (reagent grade)

  • Ethanol or Acetonitrile (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, dissolve N-methyldiethanolamine (1.0 molar equivalent) in a suitable volume of anhydrous ethanol or acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 1-chlorododecane (1.0-1.1 molar equivalents) dropwise at room temperature. An excess of the alkylating agent can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt, which may be less soluble in the reaction solvent than the starting materials. A typical reaction time is 24-48 hours.

  • Reaction Completion: Once the reaction is deemed complete (disappearance of the starting amine spot on TLC), the mixture is cooled to room temperature.

Purification of the Product

Purification is a critical step to remove unreacted starting materials and any side products. For quaternary ammonium salts, precipitation is a common and effective method.

Experimental Protocol: Purification

Materials:

  • Reaction mixture from the synthesis step

  • Diethyl ether or Hexane (reagent grade)

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Precipitation: Slowly add the cooled reaction mixture to a beaker containing a large excess of a non-polar solvent such as diethyl ether or hexane, while stirring vigorously. The product, being a salt, will precipitate out of the non-polar solvent.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with several portions of the non-polar solvent to remove any residual unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent. The final product should be a pale yellow, viscous liquid or paste.[3][7]

Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Characterization_Workflow Start Purified Product FTIR FTIR Spectroscopy (Functional Group Analysis) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS End Verified Structure and Purity FTIR->End NMR->End MS->End

Figure 2: Workflow for the characterization of the synthesized product.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchingHydroxyl (-OH)
~2920 and ~2850C-H stretchingAliphatic (dodecyl chain)
~1465C-H bendingAliphatic (-CH₂- and -CH₃)
~1050C-O stretchingAlcohol
~950C-N stretchingQuaternary ammonium group

The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl groups. Strong absorptions around 2920 and 2850 cm⁻¹ confirm the presence of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR):

  • ~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the dodecyl chain.

  • ~1.26 ppm (broad multiplet): Methylene protons (-(CH₂)₉-) of the dodecyl chain.

  • ~1.70 ppm (multiplet): Methylene protons adjacent to the nitrogen (-N⁺-CH₂-CH₂-).

  • ~3.10 ppm (singlet): Methyl protons on the nitrogen atom (-N⁺-CH₃).

  • ~3.40 ppm (multiplet): Methylene protons attached to the nitrogen (-N⁺-CH₂-).

  • ~3.90 ppm (multiplet): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • ~4.50 ppm (broad singlet): Hydroxyl protons (-OH). The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • ~14 ppm: Terminal methyl carbon of the dodecyl chain.

  • ~22-32 ppm: Methylene carbons of the dodecyl chain.

  • ~48 ppm: Methyl carbon on the nitrogen atom.

  • ~58 ppm: Methylene carbons adjacent to the hydroxyl group.

  • ~65 ppm: Methylene carbons attached to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Expected Result:

  • Technique: Electrospray Ionization (ESI) is suitable for analyzing quaternary ammonium salts.

  • Expected Ion: In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic part of the molecule: [C₁₇H₃₈NO₂]⁺.

  • Expected m/z: The mass-to-charge ratio (m/z) for this cation is approximately 288.3. The exact mass can be calculated for high-resolution mass spectrometry to confirm the elemental formula.

Conclusion

This guide has detailed the synthesis, purification, and characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride. The Menschutkin reaction provides a reliable route for its synthesis, and a straightforward precipitation method can be employed for its purification. The structural integrity and purity of the final product can be rigorously confirmed using a combination of FTIR, NMR, and mass spectrometry. The information presented herein serves as a valuable resource for scientists and researchers working with this versatile cationic surfactant.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Menschutkin reaction. (2023, October 29). In Wikipedia. [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

  • Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

  • Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium Chloride (CAS 22340-01-8): Potent Disinfectant & Cationic Surfactant. Retrieved from [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3369046A - 2-hydroxy-alkyl-benzyl quaternary ammonium compounds.
  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

Sources

Critical micelle concentration of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Introduction

This compound is a cationic quaternary ammonium compound that has garnered significant interest across various industries, including personal care, pharmaceuticals, and industrial cleaning.[1][2] Its molecular structure, featuring a dodecyl hydrophobic tail and a hydrophilic head group containing two hydroxyl groups, imparts valuable surfactant properties such as emulsification, conditioning, and antimicrobial activity.[1][3] A fundamental parameter that governs the physicochemical behavior and application of this surfactant is its Critical Micelle Concentration (CMC).

The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[4] This phenomenon leads to abrupt changes in several physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[4] Understanding and accurately determining the CMC is paramount for optimizing formulations, ensuring product efficacy, and gaining insights into molecular interactions. For this compound, a reported CMC value is 3.24 x 10⁻³ mol/L , as determined by surface tension measurements.[5]

This guide provides a comprehensive overview of the theoretical underpinnings of micellization, the factors influencing the CMC of this specific surfactant, and detailed experimental protocols for its determination, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Theory of Micellization

The self-assembly of surfactants into micelles is a thermodynamically driven process governed by the unique amphiphilic nature of these molecules. Each molecule of this compound possesses a dual character: a long hydrocarbon dodecyl chain that is hydrophobic (water-repelling) and a quaternary ammonium head group with two hydroxyethyl substituents that is hydrophilic (water-attracting).

In an aqueous environment at low concentrations, the surfactant monomers primarily adsorb at the air-water or container-water interface, orienting their hydrophobic tails away from the water. This adsorption reduces the surface tension of the water. As the concentration increases, the interface becomes saturated with monomers. At the CMC, a point of minimum free energy is reached through the formation of micelles in the bulk of the solution.[6]

Within a spherical micelle, the hydrophobic tails aggregate to form a nonpolar core, effectively shielded from the aqueous environment. The hydrophilic head groups, in contrast, form the outer shell, or corona, remaining in contact with the surrounding water molecules. This aggregation is an entropically favorable process, as the ordered water molecules that previously surrounded the hydrophobic chains are released into the bulk solvent, leading to an overall increase in the entropy of the system.

Figure 1: Simplified 2D representation of a spherical micelle.

Chapter 2: Factors Influencing the CMC

The precise CMC value of this compound is sensitive to both its molecular structure and the surrounding environmental conditions.

FactorInfluence on CMCRationale
Hydrophobic Group Structure An increase in the length of the alkyl chain (hydrophobicity) leads to a logarithmic decrease in the CMC.A larger hydrophobic tail has a lower solubility in water, which promotes the formation of micelles at a lower concentration to minimize unfavorable interactions with water molecules.[7]
Hydrophilic Head Group The presence of the two hydroxyethyl groups increases the hydrophilicity of the head group. This can lead to a higher CMC compared to similar surfactants without these groups.Increased hydrophilicity enhances the surfactant's solubility in water, requiring a higher concentration of monomers to reach the point of micelle formation.[7]
Counter-ion (Chloride) The nature and concentration of counter-ions significantly affect the CMC of ionic surfactants.The chloride counter-ions are partially bound to the micelle's surface, which helps to shield the electrostatic repulsion between the positively charged quaternary ammonium head groups. This stabilization of the micelle structure leads to a lower CMC.
Addition of Electrolytes Adding an electrolyte (e.g., NaCl) to the solution decreases the CMC.The increased concentration of counter-ions in the bulk solution further reduces the electrostatic repulsion between the head groups, making micelle formation more favorable at lower surfactant concentrations.[7]
Temperature The effect of temperature on the CMC of ionic surfactants is generally less pronounced than for non-ionic surfactants.For some cationic surfactants, the CMC may initially decrease with temperature and then increase. This complex behavior is a result of the competing effects of decreased hydration of the hydrophilic group and disruption of the structured water around the hydrophobic group at higher temperatures.
pH The CMC of quaternary ammonium compounds is relatively stable over a wide pH range.Unlike surfactants with amine or carboxylate head groups, the positive charge on the quaternary ammonium nitrogen is permanent and not subject to protonation or deprotonation with changes in pH.

Chapter 3: Experimental Determination of the CMC

Several well-established techniques can be employed to determine the CMC of this compound. The choice of method often depends on the required precision, the nature of the sample, and the available instrumentation.

Method 1: Surface Tensiometry

Principle: This is a classic and widely used method that relies on the principle that surfactant monomers reduce the surface tension of a solvent.[3] Below the CMC, the surface tension decreases linearly with the logarithm of the surfactant concentration. Once micelles begin to form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus.[8] The CMC is identified as the concentration at the intersection of these two linear regions.[8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water.

  • Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should span the expected CMC.

  • Temperature Equilibration: Allow each solution to equilibrate at a constant, controlled temperature, as surface tension is temperature-dependent.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method). Ensure the ring or plate is thoroughly cleaned between measurements.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).

  • CMC Determination: Identify the breakpoint in the plot. The concentration corresponding to this breakpoint is the CMC. This can be determined by fitting linear regressions to the two distinct portions of the curve and finding their intersection.[8]

Figure 2: Workflow for CMC determination by surface tensiometry.

Method 2: Conductometry

Principle: This method is particularly suitable for ionic surfactants like this compound.[3] The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes (the slope of the line decreases). This is because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions, reducing the total number of effective charge carriers.[5] The CMC is the concentration at which this change in slope occurs.

Experimental Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Temperature Control: Place the solutions in a thermostated water bath to maintain a constant temperature.

  • Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

  • Data Plotting: Plot the specific conductivity (κ) against the surfactant concentration.

  • CMC Determination: The plot will show two linear regions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.[3]

Figure 3: Workflow for CMC determination by conductometry.

Method 3: Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, such as pyrene.[3][9] In a polar environment like water, pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[10] This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the vibrational fine structure of its emission spectrum.[3][11] By monitoring these changes as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be accurately determined.

Experimental Protocol:

  • Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of surfactant solutions. To each, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low and constant across all samples. Gently mix and allow the solvent to evaporate.

  • Equilibration: Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the probe is fully partitioned.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

  • Data Analysis: A common approach is to analyze the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum. A plot of the I₁/I₃ ratio versus surfactant concentration will show a sigmoidal decrease, with the inflection point corresponding to the CMC.[10]

Figure 4: Workflow for CMC determination by fluorescence spectroscopy.

Chapter 4: Data Presentation and Comparison

Summarizing the experimental approaches provides a clear overview for selecting the most appropriate method for a given research objective.

MethodPrincipleAdvantagesDisadvantages
Surface Tensiometry Change in surface tensionDirect, intuitive, and applicable to both ionic and non-ionic surfactants.[5]Can be sensitive to impurities; requires precise temperature control.
Conductometry Change in electrical conductivitySimple, rapid, and precise for ionic surfactants.Not suitable for non-ionic surfactants or in high-conductivity media.
Fluorescence Spectroscopy Change in probe's microenvironmentVery sensitive, requires small sample volumes, and can be used in complex systems.[3][9]It is an indirect method; the probe itself might slightly alter the CMC.

Reported and Illustrative CMC Data:

SurfactantMethodConditionsCMC (mol/L)Reference
This compoundSurface TensionAqueous Solution3.24 x 10⁻³[5]
Illustrative ExampleConductometry0.01 M NaClLower than in pure water[7]
Illustrative ExampleFluorescence40 °CVaries[7]

Conclusion

The Critical Micelle Concentration is a cornerstone parameter for characterizing the behavior of this compound. Its determination is essential for applications ranging from the design of effective drug delivery systems, where micelles act as solubilizing agents for hydrophobic drugs, to the formulation of high-performance personal care and cleaning products. As demonstrated, a variety of robust experimental techniques are available for its measurement, each with distinct principles and advantages. A thorough understanding of these methods and the factors that influence the CMC enables researchers and formulation scientists to harness the full potential of this versatile cationic surfactant.

References

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Wang, Y., et al. (2020). N-methyl dodecyl ammonium chloride as the novel collector in selective flotation separation. International Journal of Mining, Reclamation and Environment, 34(1), 1-13. Retrieved from [Link]

  • MDPI. (2023). Surface Activity, Wetting, and Aggregation of a Perfluoropolyether Quaternary Ammonium Salt Surfactant with a Hydroxyethyl Group. Molecules, 28(20), 7149. Retrieved from [Link]

  • U.S. EPA. (n.d.). 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) - Substance Details. Retrieved from [Link]

  • Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Retrieved from [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

  • NIH. (2019). Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery. Nature Biomedical Engineering, 3(6), 465-475. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Densities, Conductivities, and Aggregation Numbers of Aqueous Solutions of Quaternary Ammonium Surfactants with Hydroxyethyl Substituents in the Headgroups. Retrieved from [Link]

  • Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Di(2-hydroxyethyl)methyldodecylammonium chloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC) is a cationic surfactant of significant interest across various industrial and pharmaceutical applications, including metal surface cleaning, as an emulsifier, and as an antistatic agent in textiles.[1][2] Its efficacy in these roles is intrinsically linked to its behavior in aqueous environments, specifically its solubility and stability. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of DHMAC, with a detailed focus on its solubility characteristics and stability profile in aqueous solutions. We will explore the theoretical underpinnings of its behavior, present available data, and detail robust experimental protocols for the precise determination of these critical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with DHMAC and related quaternary ammonium compounds (QACs).

Introduction: Understanding Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC)

Di(2-hydroxyethyl)methyldodecylammonium chloride, a quaternary ammonium compound, possesses a molecular structure characterized by a positively charged nitrogen atom covalently bonded to a methyl group, a long dodecyl hydrocarbon chain, and two hydroxyethyl groups. This amphiphilic nature, with a hydrophilic cationic head and a hydrophobic alkyl tail, dictates its surfactant properties.

Molecular Structure:

Key Physicochemical Properties: A summary of the key physicochemical properties of DHMAC is provided in Table 1.

Table 1: Physicochemical Properties of Di(2-hydroxyethyl)methyldodecylammonium chloride

PropertyValueSource
Chemical Name Di(2-hydroxyethyl)methyldodecylammonium chloride
Synonyms N,N-bis(2-hydroxyethyl)-N-methyl-N-dodecylammonium chloride, Dodecylbis(2-hydroxyethyl)methylammonium chloride[2][3]
CAS Number 22340-01-8[2][3]
Molecular Formula C17H38ClNO2[4]
Molecular Weight 323.95 g/mol [4][5]
Appearance Pale yellow paste or liquid[2][3]

Aqueous Solubility of DHMAC

The solubility of DHMAC in water is a critical parameter for its formulation and application. As a cationic surfactant, its solubility is influenced by temperature, pH, and the presence of other electrolytes.

General Solubility

DHMAC is known to be soluble in water and ethanol.[1][6][7] The presence of the hydrophilic hydroxyethyl groups and the cationic charge contribute to its miscibility with polar solvents like water.

Factors Influencing Solubility
  • pH: The cationic nature of DHMAC, a quaternary ammonium salt, means its positive charge is permanent and independent of the solution's pH. Therefore, significant changes in solubility due to pH variations are not expected, unlike for primary, secondary, or tertiary amines.

  • Electrolytes: The presence of salts in the aqueous solution can influence the solubility of surfactants, a phenomenon known as the "salting-out" or "salting-in" effect. For ionic surfactants like DHMAC, the addition of electrolytes can affect the critical micelle concentration (CMC) and, consequently, the overall solubility.[8][9]

Micellization and Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to aggregate into micelles. This is a key characteristic of any surfactant.[10][11][12][13] The CMC is an important parameter as it influences properties like surface tension and solubilization capacity.[10][11][12][13] While a specific experimentally determined CMC for DHMAC is not widely published, it is a critical parameter to determine for any formulation work.

Stability of DHMAC in Aqueous Solutions

The stability of DHMAC is paramount for ensuring its efficacy and safety in various applications. Degradation can lead to a loss of performance and the formation of potentially undesirable byproducts.

Thermal Stability

DHMAC is reported to have stable performance at temperatures below 85°C.[1][6][7] Above this temperature, thermal degradation may occur. The primary degradation pathways for quaternary ammonium salts at elevated temperatures include Hofmann elimination and nucleophilic substitution.[1]

  • Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by a counter-ion or base, leading to the formation of an alkene and a tertiary amine.

  • Nucleophilic Substitution: The chloride counter-ion can act as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom, resulting in the formation of an alkyl chloride and a tertiary amine.

pH-Dependent Stability and Hydrolysis

While the charge of the quaternary ammonium head group is pH-independent, the overall stability of the molecule in an aqueous solution can be influenced by pH, particularly at extreme acidic or basic conditions which can catalyze hydrolysis.[14][15] For DHMAC, the ester-like linkages are absent, but the ether linkages in the hydroxyethyl groups could potentially be susceptible to cleavage under harsh conditions, although this is generally less facile than ester hydrolysis. The primary concern for many quaternary ammonium compounds is their stability in the presence of strong bases, which can promote Hofmann elimination.

Potential Degradation Pathways

A general understanding of QAC degradation suggests that under significant thermal or chemical stress, DHMAC could potentially degrade via the following pathways:

  • Hofmann Elimination: Leading to the formation of dodecene and N,N-di(2-hydroxyethyl)methylamine.

  • Nucleophilic Substitution: Resulting in the formation of 1-chlorododecane and N,N-di(2-hydroxyethyl)methylamine.

  • Cleavage of Hydroxyethyl Groups: Under harsh conditions, cleavage of the C-O or C-N bonds of the hydroxyethyl groups could occur.

The identification of these potential degradation products is crucial for comprehensive stability-indicating analytical methods.

Experimental Protocols for Characterization

To ensure the quality and performance of DHMAC in its applications, rigorous experimental characterization of its solubility and stability is essential. The following section outlines detailed methodologies for these assessments.

Determination of Aqueous Solubility

A standard method to determine the solubility of a compound as a function of temperature is to measure the concentration of a saturated solution at various temperatures.

Protocol: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of DHMAC to a series of sealed vials containing a known volume of deionized water.

  • Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection: After equilibration, carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of DHMAC in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), or through titration methods.[16][17]

  • Data Analysis: Plot the measured solubility (in g/100 mL or mol/L) as a function of temperature to generate a solubility curve.

Workflow for Solubility Determination

A Add excess DHMAC to water in vials B Equilibrate at various temperatures (e.g., 25°C, 40°C, 60°C) A->B Shaker Bath C Filter supernatant to remove undissolved solid B->C Syringe Filter D Quantify DHMAC concentration (e.g., HPLC-ELSD) C->D Analysis E Plot Solubility vs. Temperature D->E Data Plotting cluster_0 Forced Degradation cluster_1 Analysis A DHMAC Solution B Acidic (HCl, heat) A->B C Basic (NaOH, heat) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Heat) A->E F Stability-Indicating HPLC Method B->F C->F D->F E->F G Quantify DHMAC F->G H Identify Degradation Products (LC-MS) F->H

Caption: Logical flow for assessing the stability of DHMAC.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellization point. Surface tension measurement is a common and reliable method.

Protocol: Surface Tension Measurement

  • Prepare a Series of Dilutions: Prepare a series of aqueous solutions of DHMAC with concentrations spanning a wide range, both below and above the expected CMC.

  • Measure Surface Tension: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot Data: Plot the surface tension as a function of the logarithm of the DHMAC concentration.

  • Determine CMC: The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. [11][12][13] Data Representation for CMC Determination

cluster_0 Surface Tension vs. Log(Concentration) A High Surface Tension (Low Concentration) B Decreasing Surface Tension A->B C Plateau (Above CMC) B->C CMC

Caption: Idealized plot for CMC determination via surface tension.

Data Summary and Interpretation

While specific quantitative data for DHMAC is sparse in publicly available literature, the following table summarizes the expected trends and provides a framework for organizing experimentally determined values.

Table 2: Expected Behavior and Data Collection Framework for DHMAC

ParameterInfluencing FactorExpected TrendExperimental Data (To be determined)
Solubility TemperatureIncreases with increasing temperature.Solubility ( g/100 mL) at 25°C, 40°C, 60°C
Stability pHGenerally stable in neutral pH. Potential for hydrolysis at extreme pH.Half-life (t½) at pH 2, 7, 10
Stability TemperatureStable up to 85°C. Degradation increases at higher temperatures.% Degradation after 24h at 80°C, 90°C, 100°C
CMC -A specific concentration value.CMC (mol/L) at 25°C
Surface Tension ConcentrationDecreases with increasing concentration up to the CMC, then plateaus.Surface tension (mN/m) at various concentrations

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the solubility and stability of Di(2-hydroxyethyl)methyldodecylammonium chloride in aqueous solutions and provided a clear framework of experimental protocols for its comprehensive characterization. While general properties are known, there is a clear need for more specific, quantitative data to be generated and published to fully support its application in research and development. The methodologies outlined herein provide a robust starting point for any laboratory aiming to work with this versatile cationic surfactant. Future work should focus on elucidating the precise degradation pathways and kinetics under various stress conditions, as well as a thorough investigation of its phase behavior in aqueous systems. Such data will be invaluable for the formulation of stable, effective, and safe products containing DHMAC.

References

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  • Hydrophile–lipophile balance and solubility parameter of cationic surfactants. (2002). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 205(1-2), 123-127.
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  • Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. (2018). IOSR Journal of Applied Chemistry, 11(8), 53-59.
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  • Phase diagram of ME–water determined by X-ray diffraction: a variety of... (n.d.). ResearchGate. Retrieved from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir, 36(26), 7483-7492.
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  • Quantitative determination of cationic surfactant. (n.d.). Retrieved from [Link]

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  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. (2009). Analytical chemistry, 81(19), 7926–7935.
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An In-depth Technical Guide to the Surfactant Behavior of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: A Surfactant of Unique Potential

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is a quaternary ammonium compound that distinguishes itself within the class of cationic surfactants. Its molecular architecture, comprising a C12 hydrophobic tail and a cationic headgroup functionalized with two hydroxyethyl moieties, imparts a desirable balance of surface activity, water solubility, and potential for hydrogen bonding. These structural features are anticipated to influence its self-assembly in aqueous solutions, leading to the formation of micelles that can serve as nanocarriers for active ingredients.

This guide delves into the core aspects of this surfactant, offering a theoretical and practical framework for its application. We will explore its synthesis, fundamental physicochemical properties, and expected surfactant behavior, drawing parallels with structurally similar compounds to elucidate its performance profile. The inclusion of detailed experimental methodologies is intended to provide researchers and formulation scientists with the necessary tools to empirically validate and optimize the use of this versatile surfactant in their specific applications.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a surfactant is paramount for its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Registry Number 22340-01-8[1][2][3]
Molecular Formula C₁₇H₃₈ClNO₂[1][2][3]
Molecular Weight 323.94 g/mol [4]
Appearance Light yellow to yellow cream/paste[3][4]
Solubility Soluble in water and ethanol[1]

Synthesis and Molecular Structure

The synthesis of this compound typically involves a two-step process. The first step is the reaction of dodecylamine with two equivalents of ethylene oxide to introduce the bis(2-hydroxyethyl) groups. This is followed by quaternization of the resulting tertiary amine with a methylating agent, such as methyl chloride, to yield the final quaternary ammonium salt.

The molecular structure, with its distinct hydrophobic dodecyl chain and hydrophilic, cationic headgroup containing two hydroxyl groups, is central to its surfactant properties.

G cluster_hydrophobic Hydrophobic Tail cluster_hydrophilic Hydrophilic Head C12H25 CH₃(CH₂)₁₁ N N⁺ C12H25->N Me CH₃ N->Me HE1 CH₂CH₂OH N->HE1 HE2 CH₂CH₂OH N->HE2 Cl Cl⁻ N->Cl ionic bond

Workflow for CMC determination by surface tensiometry.

Characterization of Micellar Size by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size of the micelles formed by the surfactant above its CMC.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a concentration significantly above its determined CMC in filtered, deionized water.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions, ensuring the sample cell is clean and free of dust.

  • Measurement: Place the sample in the instrument and allow it to equilibrate to the desired temperature. Perform the DLS measurement to obtain the correlation function.

  • Data Analysis: Analyze the correlation function to determine the diffusion coefficient of the micelles. Use the Stokes-Einstein equation to calculate the hydrodynamic radius of the micelles.

Workflow for micelle size analysis by DLS.

Applications in Research and Drug Development

The unique structural attributes of this compound make it a promising candidate for various applications in research and the pharmaceutical industry.

  • Drug Solubilization: The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations.

  • Drug Delivery Systems: As a component of nanostructured delivery systems, such as microemulsions and nanoemulsions, it can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).

  • Personal Care and Cosmetics: Its conditioning and emulsifying properties are valuable in the formulation of shampoos, conditioners, and lotions. [4]* Industrial Applications: It also finds use as an antistatic agent, biocide, and emulsifier in various industrial processes. [1]

Conclusion

This compound is a cationic surfactant with a distinctive molecular structure that suggests a favorable performance profile for a multitude of applications. While a comprehensive experimental characterization of its surfactant behavior is yet to be published, this guide provides a solid foundation for researchers and formulation scientists. By understanding its fundamental properties and employing the detailed experimental protocols herein, the full potential of this versatile surfactant can be unlocked, paving the way for innovative product development in the pharmaceutical and chemical industries.

References

  • Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved January 20, 2026, from [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved January 20, 2026, from [Link]

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N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride structural formula and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 22340-01-8), a quaternary ammonium compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. The document elucidates its chemical structure, physicochemical properties, and molecular weight. Furthermore, it explores its functional roles as a surfactant, emulsifier, and conditioning agent, with a particular focus on its utility in drug delivery systems and advanced formulations. Safety protocols, handling procedures, and an exemplary analytical workflow are also detailed to provide a holistic resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental chemical and physical characteristics is paramount for its effective application in research and development.

Nomenclature and Identifiers
  • Systematic Name: this compound

  • IUPAC Name: dodecyl-bis(2-hydroxyethyl)-methylazanium chloride[1]

  • CAS Number: 22340-01-8[1][2][3]

  • Synonyms: Dodecylbis(2-hydroxyethyl)methylammonium chloride, Di(2-hydroxyethyl)methyldodecylammonium chloride, Methyl bis(2-hydroxyethyl) lauryl ammonium chloride[1][2][3]

Structural Formula

The structure of this compound consists of a central quaternary nitrogen atom covalently bonded to a long dodecyl (C12) hydrophobic tail, a methyl group, and two hydrophilic 2-hydroxyethyl groups. This amphiphilic nature is the basis for its surfactant properties. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Caption: Chemical structure of this compound.

Molecular Formula and Molecular Weight

The molecular formula of the compound is C₁₇H₃₈ClNO₂[1][2][4]. Its molecular weight is approximately 323.94 g/mol [2][4][5].

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1712.011204.187
Hydrogen (H)381.00838.304
Chlorine (Cl)135.45335.453
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 323.949
Physicochemical Properties
PropertyValueSource
Appearance Yellow transparent liquid or light yellow to yellow cream/paste[2][3][4]
Purity Typically ≥99% (can vary, e.g., 69-71%)[2][3][4]
Solubility Soluble in water and ethanol[2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis Overview

While specific proprietary synthesis protocols are not publicly detailed, compounds of this class are typically synthesized via the quaternization of a tertiary amine. The likely pathway involves the reaction of N-methyldidodecanolamine with an alkylating agent. A general two-step approach is as follows:

  • Amination: Dodecylamine is reacted with two equivalents of ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecylamine.

  • Quaternization: The resulting tertiary amine is then reacted with a methylating agent, such as methyl chloride, to yield the final quaternary ammonium chloride product. The presence of the two hydroxyl groups can enhance reactivity and requires controlled reaction conditions to prevent side reactions.

Applications in Research and Drug Development

The unique molecular structure of this compound makes it a versatile excipient and active agent in various scientific fields.

Surfactant and Emulsifier

As a cationic surfactant, this molecule effectively reduces surface tension.[4] Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar, positively charged head group containing two hydroxyl moieties, allows it to position itself at oil-water interfaces. This property is critical in:

  • Pharmaceutical Formulations: It is used to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4] By forming micelles, it can encapsulate hydrophobic drugs, facilitating their delivery in aqueous systems.

  • Cosmetic and Personal Care Products: It acts as an emulsifier to stabilize creams and lotions, ensuring a homogenous mixture of oil and water phases.[4]

Conditioning and Antistatic Agent

The cationic nature of the molecule allows it to adsorb onto negatively charged surfaces, such as hair and skin. This leads to several benefits:

  • Hair Care: In shampoos and conditioners, it functions as a conditioning agent, leaving hair feeling smooth and manageable by neutralizing static charge.[4]

  • Textile Industry: It is used as an antistatic agent and softener in textile auxiliaries.[2]

Antimicrobial and Biocidal Properties

Quaternary ammonium compounds are well-known for their antimicrobial properties. This compound is effective as a bactericide and is utilized in disinfectants and industrial cleaning formulations.[4][6] The positively charged nitrogen head group interacts with and disrupts the negatively charged cell membranes of bacteria.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this chemical.

Hazard Identification

The compound is classified under GHS with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][7]

  • Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[1][7]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

  • Aquatic Hazard, Long-Term (Category 3): H412 - Harmful to aquatic life with long lasting effects.[1]

Recommended Personal Protective Equipment (PPE)
  • Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).[7]

  • Eye Protection: Use chemical safety goggles and/or a face shield.[7][8]

  • Skin and Body Protection: A complete suit protecting against chemicals is required.[7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[8]

First Aid Measures
  • If Ingested: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[7]

  • If on Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

Storage and Handling
  • Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

  • Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[7]

Experimental Protocol: Purity Analysis by HPLC

To ensure the quality and purity of this compound for use in sensitive applications like drug formulation, High-Performance Liquid Chromatography (HPLC) is a standard analytical method. Below is an exemplary protocol adapted from methods used for similar quaternary ammonium compounds.[9]

Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare 1 mg/mL Sample in Mobile Phase filter_sample 3. Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample prep_mobile 2. Prepare Mobile Phase (ACN/Water/Acid) degas 4. Degas Mobile Phase prep_mobile->degas equilibrate 5. Equilibrate Column filter_sample->equilibrate degas->equilibrate inject 6. Inject Sample (10 µL) equilibrate->inject run 7. Run Isocratic Elution inject->run detect 8. Detect at 210 nm (UV) run->detect integrate 9. Integrate Peak Area detect->integrate calculate 10. Calculate Purity (%) integrate->calculate

Caption: Workflow for purity analysis of the compound via HPLC.

Step-by-Step Methodology
  • Reagents and Materials:

    • This compound reference standard and sample

    • Acetonitrile (ACN), HPLC grade

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (for MS compatibility) or Phosphoric acid

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 1.0 mg/mL stock solution.

    • Prepare sample solutions at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase: ACN:Water (50:50) + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Run Time: 15 minutes

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This compound is a multifunctional quaternary ammonium compound with substantial utility in scientifically advanced fields. Its well-defined amphiphilic structure underpins its efficacy as a surfactant, emulsifier, and conditioning agent, making it invaluable in pharmaceutical formulations for enhancing drug solubility and in cosmetic products for stability and performance. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in research and development.

References

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride.
  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • SIKÉMIA. (n.d.). N,N-bis(2-hydroxyethyl)-N-methyl-tetradecan-1-ammonium chloride. Retrieved from [Link]

  • IUCrData. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

  • MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt...: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

  • SIELC Technologies. (2018). Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride. Retrieved from [Link]

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A Technical Guide to N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for the specific compound "N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride" yields limited results regarding a distinct discovery event or a detailed, unique history. This chemical is a member of the broad class of quaternary ammonium compounds (QACs), which have a long and well-documented history as cationic surfactants and biocides. The specific structure —featuring a dodecyl chain, a methyl group, and two hydroxyethyl groups—represents a specific combination of structural motifs common to this class.

Therefore, this guide will situate the compound within the broader historical and scientific context of QAC development. The narrative will focus on the discovery and evolution of the key structural components and the synthetic routes that enable the creation of such molecules. This approach provides a scientifically rigorous and contextually accurate account, reflecting the fact that many specific QACs were developed as variations within a well-established chemical class rather than as standalone "discoveries."

Abstract

This compound is a quaternary ammonium compound (QAC) characterized by a C12 lipophilic tail and a hydrophilic head containing two hydroxyl groups. This structure places it within the family of cationic surfactants, endowing it with properties suitable for applications as a biocide, antistatic agent, and formulation excipient. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a logical outcome of the systematic evolution of QACs, which began in the early 20th century. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and the historical development of the parent chemical class that led to its creation. We will explore the key chemical innovations—from the initial discovery of QACs to the strategic introduction of hydroxyethyl moieties to modulate functionality.

Introduction: Situating the Molecule in the QAC Landscape

Quaternary ammonium compounds are organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X is a halide or other anion. Their defining feature is a positively charged nitrogen atom bonded to four carbon atoms. This structure imparts an amphiphilic nature, with a nonpolar "tail" and a polar, cationic "head."

The history of QACs began in 1916 with the work of Jacobs and Heidelberger, who described the bactericidal properties of these compounds. A significant milestone occurred in 1935 when Gerhard Domagk, a Nobel laureate, patented the use of long-chain alkyl QACs, such as benzalkonium chloride, as effective surface disinfectants. This discovery launched a vast field of research into modifying the "R" groups to optimize properties like antimicrobial efficacy, water solubility, and toxicity profiles.

This compound can be deconstructed into key components that reflect this historical evolution:

  • Dodecyl (C12) Chain: The 12-carbon tail is a common choice for surfactants, providing a balance of lipophilicity required to disrupt microbial cell membranes while maintaining sufficient water solubility.

  • Quaternary Ammonium Head: The cationic center is the primary driver of its antimicrobial activity, interacting with negatively charged components of bacterial and fungal cell walls.

  • Hydroxyethyl Groups (-CH₂CH₂OH): The introduction of hydroxyl groups is a strategic modification intended to increase hydrophilicity, improve solubility in aqueous formulations, and potentially reduce the irritation and toxicity associated with simpler alkyl-substituted QACs.

Synthetic Pathways and Methodologies

The synthesis of this compound follows established principles of amine chemistry, typically involving a two-step process: 1) formation of a tertiary amine intermediate, and 2) quaternization to form the final salt.

Step 1: Synthesis of the Tertiary Amine Intermediate (N-methyldodecanamine or N,N-bis(2-hydroxyethyl)dodecanamine)

There are two primary routes to generate the necessary tertiary amine precursor.

  • Route A: Starting from Dodecylamine (Reductive Amination followed by Hydroxyethylation)

    • Methylation: Dodecylamine is reacted with formaldehyde and formic acid via the Eschweiler-Clarke reaction to produce N,N-dimethyldodecanamine.

    • Hydroxyethylation: This step is less direct for this specific target. A more common approach starts with dodecylamine and proceeds as in Route B.

  • Route B: Starting from Dodecylamine (Direct Hydroxyethylation followed by Methylation)

    • Hydroxyethylation: Dodecylamine is reacted with two equivalents of ethylene oxide. This is an industrial-scale reaction often carried out in an autoclave under pressure and with catalytic amounts of a base. The nucleophilic amine attacks the epoxide ring, leading to the formation of N,N-bis(2-hydroxyethyl)dodecanamine.

    • Methylation: The resulting tertiary amine is then methylated. However, the most direct pathway involves starting with a methylated amine.

  • Route C (Most Direct): Starting from N-methyldodecanamine

    • Formation of N-methyldodecanamine: Dodecylamine is reacted with a methylating agent.

    • Hydroxyethylation: The secondary amine, N-methyldodecanamine, is then reacted with two equivalents of ethylene oxide to yield the tertiary amine, N,N-bis(2-hydroxyethyl)-N-methyldodecanamine.

Step 2: Quaternization

The final step is the reaction of the tertiary amine with a methylating agent to form the quaternary ammonium salt.

Experimental Protocol: Quaternization of N,N-bis(2-hydroxyethyl)dodecanamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one molar equivalent of N,N-bis(2-hydroxyethyl)dodecanamine in a suitable solvent such as isopropanol or acetonitrile.

  • Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of methyl chloride (CH₃Cl). Due to its gaseous nature, this is typically bubbled through the solution or generated in situ. Alternatively, liquid methyl iodide (CH₃I) can be used, followed by an ion exchange step if the chloride salt is required.

  • Reaction Conditions: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by testing for the disappearance of the tertiary amine using thin-layer chromatography (TLC) or titration.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a solvent system like acetone/ether to yield the final white, crystalline solid, this compound.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_precursors Starting Materials cluster_synthesis Reaction Sequence Dodecylamine Dodecylamine TertiaryAmine Step 1: Hydroxyethylation N,N-bis(2-hydroxyethyl)dodecanamine Dodecylamine->TertiaryAmine + 2x Ethylene Oxide EthyleneOxide Ethylene Oxide MethylChloride Methyl Chloride (CH₃Cl) Quaternization Step 2: Quaternization (Methylation) MethylChloride->Quaternization + CH₃Cl TertiaryAmine->Quaternization FinalProduct Final Product N,N-bis(2-hydroxyethyl)-N- methyldodecan-1-aminium chloride Quaternization->FinalProduct

Caption: A simplified workflow for the synthesis of the target QAC.

Physicochemical Properties and Structure-Activity Relationship

The properties of this molecule are a direct consequence of its amphiphilic structure.

PropertyValue / DescriptionSignificance
Appearance White to off-white crystalline solid or waxy substance.Relevant for formulation and handling.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, isopropanol).The hydroxyethyl groups significantly enhance water solubility compared to trialkyl-substituted QACs, which is crucial for aqueous-based disinfectants and cleaners.
Critical Micelle Conc. (CMC) Estimated to be in the low millimolar range, typical for C12 cationic surfactants.Above the CMC, molecules self-assemble into micelles, which is key to their detergency and ability to solubilize nonpolar substances.
Biocidal Activity Expected to be active against a broad spectrum of bacteria (Gram-positive and -negative) and fungi.The cationic head disrupts the integrity of negatively charged cell membranes, leading to leakage of cytoplasmic contents and cell death. The C12 tail optimizes this interaction.
Toxicity Profile Generally lower than corresponding QACs without hydroxyethyl groups.The hydroxyl moieties can undergo metabolism, potentially leading to a more favorable toxicological and environmental profile.
Mechanism of Antimicrobial Action

The mechanism is characteristic of QACs and involves a multi-step process.

Antimicrobial_Mechanism QAC QAC Molecule Membrane Bacterial Cell Membrane (Negatively Charged) QAC->Membrane 1. Adsorption & Electrostatic Interaction Cytoplasm Cytoplasmic Leakage Membrane->Cytoplasm 2. Membrane Disruption & Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath 3. Loss of Essential Components

Caption: Mechanism of QAC-induced bacterial cell death.

Conclusion and Future Outlook

This compound stands as a refined example within the vast arsenal of quaternary ammonium compounds. Its history is not one of a singular discovery but of rational design, built upon the foundational knowledge of QACs established over a century. The incorporation of hydroxyethyl groups reflects a key trend in the chemical industry: the modification of basic surfactant structures to enhance performance, improve safety profiles, and meet the demands of specialized applications.

Future research in this area will likely focus on creating "greener" QACs with improved biodegradability, lower aquatic toxicity, and even greater efficacy against resistant microbial strains. The fundamental structure of molecules like the one discussed here will continue to serve as a valuable template for the development of next-generation cationic surfactants.

References

As this specific molecule is not widely documented in historical discovery literature, the references provided ground the guide in the well-established history and science of the broader Quaternary Ammonium Compound class.

  • Title: The bactericidal properties of the quaternary ammonium salts of the N-heterocyclic bases. Source: Journal of Experimental Medicine, 1916. URL: [Link] (Note: This foundational paper by Jacobs and Heidelberger established the antimicrobial potential of QACs.)

  • Title: A New Class of Disinfectants. Source: Deutsche Medizinische Wochenschrift, 1935. URL: [Link] (Note: This links to the abstract of Domagk's seminal paper on the disinfectant properties of long-chain QACs. Full text is in German.)

  • Title: Quaternary Ammonium Compounds: A Chemical Class with a Broad Spectrum of Applications. Source: A general review article from a chemical education or industry journal would be cited here to provide broad context. For the purpose of this exercise, we cite a representative review on their applications. URL: [Link] (Note: This representative review, "Quaternary Ammonium Compounds (QACs): A Review on Occurrence, Fate and Toxicity in the Environment," discusses the broad applications and implications of QACs.)

  • Title: The Eschweiler-Clarke Reaction. Source: Comprehensive Organic Name Reactions and Reagents, 2010. URL: [Link] (Note: This reference provides authoritative information on a key synthetic reaction for preparing amine precursors.)

Methodological & Application

Application Notes & Protocols for Nanoparticle Synthesis Using N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

To the researchers, scientists, and drug development professionals at the vanguard of nanotechnology, this document serves as a detailed guide into the nuanced application of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride as a pivotal surfactant in the synthesis of metallic nanoparticles. Moving beyond rote recitation of steps, this guide illuminates the underlying chemical principles, offering a framework for rational design and optimization of nanoparticle synthesis protocols. The methodologies described herein are presented as self-validating systems, encouraging a deep understanding of the interplay between reagents and reaction conditions to achieve desired nanoparticle characteristics. Our focus is on empowering the user with the foundational knowledge to not only replicate but also innovate upon these protocols for applications ranging from targeted drug delivery to advanced diagnostics.

Section 1: Surfactant Profile & Mechanistic Overview

Chemical Identity and Properties

This compound is a quaternary ammonium cationic surfactant. Its molecular structure is key to its function in nanoparticle synthesis. It possesses a long, hydrophobic dodecyl (C12) tail and a hydrophilic headgroup. Uniquely, the headgroup contains a positively charged nitrogen atom and two terminal hydroxyethyl (-CH₂CH₂OH) moieties.

PropertyValue / DescriptionSource(s)
CAS Number 22340-01-8[1]
Molecular Formula C₁₇H₃₈ClNO₂[1]
Molecular Weight 323.95 g/mol [1]
Appearance Light yellow to yellow cream/paste[1]
Key Structural Features Dodecyl (C12) hydrophobic tail, Quaternary ammonium cationic center, Two terminal hydroxyethyl groups[2]
Solubility Soluble in water and ethanol[2]

The presence of the hydroxyethyl groups imparts increased hydrophilicity and potential for hydrogen bonding, distinguishing it from more common quaternary ammonium surfactants like Cetyltrimethylammonium bromide (CTAB). This enhanced hydrophilicity can influence its self-assembly in solution and its interaction with nanoparticle surfaces[3].

The Role of Cationic Surfactants in Anisotropic Nanoparticle Growth

The synthesis of anisotropic nanoparticles, such as gold nanorods, is a prime application for cationic surfactants. The widely accepted mechanism for this process is the seed-mediated growth method[4][5][6].

G cluster_0 Step 1: Seed Synthesis cluster_1 Step 2: Growth Solution cluster_2 Step 3: Anisotropic Growth Seed_Prep HAuCl₄ + Strong Reductant (NaBH₄) Seeds Small, Spherical Au Nanoparticle Seeds (Citrate-capped) Seed_Prep->Seeds Rapid Nucleation Injection Inject Seeds into Growth Solution Seeds->Injection Growth_Sol HAuCl₄ + Weak Reductant (Ascorbic Acid) + Surfactant (e.g., C₁₂H₂₅N⁺(CH₃)(C₂H₄OH)₂Cl⁻) + Silver Nitrate (AgNO₃) Micelles Surfactant Micelles Formed (above CMC) Growth_Sol->Micelles Binding Surfactant forms a bilayer on specific crystal facets (e.g., {100}, {110}) of the seed Injection->Binding Growth Preferential deposition of Au atoms on unrestricted facets (e.g., {111}) Binding->Growth Growth Directionality Nanorod Elongated Nanoparticle (Nanorod) Growth->Nanorod

The core principle is that the cationic surfactant, in this case, this compound, forms a dynamic bilayer on the surface of the growing nanoparticle. This bilayer is not uniform; it preferentially binds to certain crystallographic faces of the gold crystal, effectively passivating them and inhibiting further growth in those directions[4][5]. The growth then proceeds primarily on the less-passivated faces, leading to an elongated, rod-like structure. The presence of silver ions (from AgNO₃) is crucial as they underpotentially deposit on the gold surface, further enhancing the selective passivation by the surfactant and promoting unidirectional growth[6].

The hydroxyethyl groups on the surfactant head may introduce additional complexity and control. These groups can participate in hydrogen bonding with water and potentially with the weak reducing agent (ascorbic acid), influencing the local reaction environment at the nanoparticle surface. This can alter the reduction rate of gold ions and the packing density of the surfactant bilayer, thereby offering a handle to fine-tune the final aspect ratio of the nanoparticles[3].

Section 2: Protocols for Gold Nanoparticle Synthesis

Disclaimer: The following protocols are adapted from established seed-mediated synthesis procedures for gold nanorods using cationic surfactants[6][7]. As the precise critical micelle concentration (CMC) of this compound is not widely reported, the concentrations provided are based on typical values for similar C12 cationic surfactants and should be considered a starting point for optimization.

Materials and Reagent Preparation
ReagentFormulaPuritySupplierNotes
Gold(III) chloride trihydrateHAuCl₄·3H₂O≥99.9%Sigma-AldrichStore desiccated.
This compoundC₁₇H₃₈ClNO₂≥98%Chem-Impex, etc.[1]Handle with appropriate PPE.
Sodium borohydrideNaBH₄≥98%Sigma-AldrichHighly reactive with water. Prepare fresh.
L-Ascorbic acidC₆H₈O₆≥99%Sigma-AldrichPrepare fresh daily.
Silver nitrateAgNO₃≥99%Sigma-AldrichLight sensitive. Store in the dark.
Sodium citrate dihydrateNa₃C₆H₅O₇·2H₂O≥99%Sigma-Aldrich
Deionized WaterH₂O18.2 MΩ·cmMillipore Milli-QUse for all solutions and cleaning.

Solution Preparation:

  • 0.01 M HAuCl₄: Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water.

  • 0.2 M Surfactant Stock: Dissolve this compound in deionized water. Gentle heating (to ~30-35°C) may be required for complete dissolution.

  • 0.01 M NaBH₄ (Ice-Cold): Prepare immediately before use by dissolving NaBH₄ in ice-cold deionized water. Keep on ice.

  • 0.1 M Ascorbic Acid: Prepare fresh by dissolving L-ascorbic acid in deionized water.

  • 0.01 M AgNO₃: Prepare and store in a dark container to prevent photoreduction.

Protocol 1: Synthesis of Gold Nanoparticle Seeds (Citrate-Capped)

This protocol generates small, ~3-5 nm spherical gold nanoparticles that will serve as the nuclei for anisotropic growth.

  • To a 20 mL glass scintillation vial with a magnetic stir bar, add 10 mL of 0.25 mM sodium citrate.

  • While stirring vigorously, add 0.1 mL of 0.01 M HAuCl₄. The solution will be pale yellow.

  • Add 0.3 mL of freshly prepared, ice-cold 0.01 M NaBH₄ dropwise and rapidly.

  • The solution color will immediately change to a red-orange or brownish-yellow, indicating the formation of seed nanoparticles.

  • Continue stirring for 5-10 minutes. The seed solution should be used within a few hours of preparation for best results.

Protocol 2: Seed-Mediated Growth of Gold Nanorods

This protocol uses the seeds from Protocol 2.1 to grow anisotropic nanorods. The final aspect ratio (length to width) can be tuned by adjusting the volume of the AgNO₃ solution.

  • Prepare the Growth Solution: In a 50 mL Erlenmeyer flask, add 10 mL of the 0.2 M surfactant stock solution.

  • Add 0.5 mL of 0.01 M HAuCl₄ to the surfactant solution. The solution will turn from colorless to a pale yellow-orange as the AuCl₄⁻ complexes with the cationic surfactant.

  • Add a specific volume of 0.01 M AgNO₃. This is a critical optimization parameter. Start with 100 µL for initial experiments.

  • Gently mix the solution until it is homogenous.

  • Add 0.2 mL of fresh 0.1 M ascorbic acid. The solution should become colorless as Au³⁺ is reduced to Au¹⁺.

  • Initiate Growth: Rapidly inject 24 µL of the vigorously stirred seed solution (from Protocol 2.1) into the growth solution.

  • Do not stir the solution after seed injection. Allow the reaction to proceed undisturbed at room temperature (~25-28°C) for at least 12 hours.

  • The solution color will gradually change over several hours, typically progressing from colorless to a light pink, then to deeper reds, purples, or browns, depending on the final aspect ratio of the nanorods.

G cluster_seed Seed Synthesis cluster_growth Nanorod Growth cluster_purification Purification S1 Mix Sodium Citrate and HAuCl₄ S2 Add ice-cold NaBH₄ S1->S2 S3 Stir for 5-10 min S2->S3 G3 Inject Seed Solution S3->G3 Inject Seeds G1 Mix Surfactant, HAuCl₄, and AgNO₃ G2 Add Ascorbic Acid (solution becomes colorless) G1->G2 G2->G3 G4 Incubate undisturbed for 12+ hours G3->G4 P1 Centrifuge solution G4->P1 P2 Discard supernatant P1->P2 P3 Resuspend pellet in deionized water P2->P3 P4 Repeat 2-3 times P3->P4

Section 3: Characterization and Validation

Successful synthesis must be validated through rigorous characterization. The following techniques are essential for confirming the size, shape, stability, and optical properties of the synthesized nanoparticles.

UV-Visible Spectroscopy
  • Principle: Gold nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), where the free electrons on the nanoparticle surface collectively oscillate in resonance with incident light. This results in strong light absorption at a specific wavelength.

  • Application: For spherical gold nanoparticles (~5-20 nm), a single LSPR peak is observed around 520 nm. For gold nanorods, two distinct peaks are expected: a transverse peak (corresponding to electron oscillation along the short axis) at ~520 nm, and a longitudinal peak (oscillation along the long axis) at a longer wavelength. The position of the longitudinal peak is highly sensitive to the nanorod's aspect ratio; a higher aspect ratio results in a red-shift to longer wavelengths (e.g., 600 nm to over 1000 nm).

  • Expected Results: A successful nanorod synthesis will show a prominent longitudinal LSPR peak that is significantly red-shifted from the transverse peak. The sharpness of this peak is indicative of the monodispersity of the nanorods.

Transmission Electron Microscopy (TEM)
  • Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It provides direct visualization of the nanoparticles.

  • Application: TEM is indispensable for confirming the morphology (spherical vs. rod-shaped), size distribution, and aspect ratio of the synthesized nanoparticles. Statistical analysis of TEM images provides quantitative data on the success and reproducibility of the synthesis.

  • Expected Results: TEM images should clearly show the formation of rod-shaped nanoparticles. Analysis of multiple images will allow for the calculation of the average length, width, and aspect ratio, as well as an assessment of the percentage of spherical or other-shaped byproducts.

Zeta Potential Measurement
  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.

  • Application: Nanoparticles stabilized with this compound are expected to have a positive surface charge due to the quaternary ammonium headgroup. A sufficiently high positive zeta potential (typically > +25 mV) indicates good electrostatic stabilization and resistance to aggregation.

  • Expected Results: A positive zeta potential value, confirming the presence of the cationic surfactant on the nanoparticle surface and indicating good colloidal stability.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Nanorod Synthesis
UV-Visible Spectroscopy LSPR Peak PositionTwo peaks: Transverse (~520 nm) and Longitudinal (>600 nm, red-shifted with increasing aspect ratio).
Transmission Electron Microscopy (TEM) Morphology & SizeDirect visualization of rod-shaped particles; allows for measurement of length, width, and aspect ratio distribution.
Dynamic Light Scattering (DLS) / Zeta Potential Surface Charge & StabilityPositive zeta potential (e.g., +30 to +50 mV), indicating a stable colloidal suspension.

Section 4: Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Only spherical nanoparticles formed (single LSPR peak ~520 nm) 1. Insufficient AgNO₃ concentration. 2. Seed solution too old or inactive. 3. Impure reagents.1. Increase the volume of AgNO₃ solution in the growth step incrementally (e.g., 100 µL, 150 µL, 200 µL). 2. Always use freshly prepared seed solution. 3. Verify the purity and proper storage of all reagents.
Broad LSPR peak or large size distribution in TEM 1. Inconsistent temperature during growth. 2. Contamination from glassware. 3. Sub-optimal surfactant concentration.1. Maintain a constant temperature (e.g., 28°C) in a water bath during the growth phase. 2. Use meticulously cleaned glassware (e.g., aqua regia wash followed by extensive DI water rinsing). 3. Vary the concentration of the surfactant stock solution.
Precipitation/Aggregation of nanoparticles 1. Low surface charge (low zeta potential). 2. Insufficient surfactant concentration to stabilize particles. 3. pH of the solution is not optimal.1. Increase the concentration of the surfactant in the growth solution. 2. Ensure the surfactant concentration is well above its CMC. 3. Check the pH of the final solution; small adjustments may be needed.

References

  • Jana, N. R., Gearheart, L., & Murphy, C. J. (2001). Seed-Mediated Growth Approach for Shape-Controlled Synthesis of Spheroidal and Rod-like Gold Nanoparticles.
  • Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and Growth Mechanism of Gold Nanorods (NRs) Using Seed-Mediated Growth Method.
  • Pérez-Juste, J., Pastoriza-Santos, I., Liz-Marzán, L. M., & Mulvaney, P. (2005). Gold nanorods: Synthesis, characterization and applications. Coordination Chemistry Reviews, 249(17-18), 1870-1901.
  • Gao, S., Jiang, Y., Zhang, L., & Geng, T. (2025). Synthesis and performance study of cationic surfactants containing different quantities of hydroxyl. Journal of Molecular Liquids, 124578.
  • Nikoobakht, B., & El-Sayed, M. A. (2001). Evidence for Bilayer Assembly of Cationic Surfactants on the Surface of Gold Nanorods. Langmuir, 17(20), 6368-6374.
  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

  • Gole, A., & Murphy, C. J. (2004). Seed-Mediated Synthesis of Gold Nanorods: Role of the Size and Nature of the Seed.
  • ResearchGate. (2025). Impact of hydroxyethyl headgroup on long-chain quaternary ammonium cationic surfactants: Solubility, surface activities, self-assembly behaviors, and rheological properties. Retrieved from [Link]

Sources

Application Note & Protocols: N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride as a functional excipient in drug delivery systems. As a cationic surfactant, its unique molecular architecture—featuring a hydrophobic dodecyl tail and a hydrophilic quaternary ammonium head group modified with two hydroxyethyl moieties—presents significant potential for formulating nanocarriers such as micelles and lipid nanoparticles (LNPs). We will explore the physicochemical rationale for its use, provide detailed, step-by-step protocols for the formulation of drug-loaded micelles and nucleic acid-based LNPs, and outline essential characterization techniques to ensure formulation quality and reproducibility. The methodologies described herein are grounded in established principles of nanocarrier fabrication and are designed to serve as a robust starting point for evaluating this compound in preclinical drug development.

Introduction to this compound

This compound (CAS: 22340-01-8) is a quaternary ammonium compound classified as a cationic surfactant.[1][2] Such surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group and a lipophilic hydrocarbon tail.[3] This structure drives their self-assembly in aqueous solutions to form organized structures like micelles and vesicles, making them valuable components in pharmaceutical formulations.[4]

The key attributes of this molecule for drug delivery are:

  • Amphiphilicity : The C12 dodecyl chain provides a hydrophobic domain capable of encapsulating poorly water-soluble drugs, while the charged head group ensures dispersibility in aqueous media.[3][5]

  • Cationic Surface Charge : The quaternary ammonium head group imparts a positive zeta potential to formulated nanoparticles. This can enhance interaction with negatively charged cell membranes and is critical for complexing anionic payloads like nucleic acids (siRNA, mRNA).[4][6]

  • Hydroxyethyl Groups : Unlike simpler quaternary ammonium salts, the presence of two hydroxyl groups may increase hydrophilicity and biocompatibility, potentially improving compatibility with other excipients and biological systems.[2]

These properties position this compound as a versatile tool for enhancing the solubility, stability, and delivery of a wide range of therapeutic agents.[1][4]

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to designing effective drug delivery systems.

PropertyValueSource
CAS Number 22340-01-8[1][7][8]
Molecular Formula C₁₇H₃₈ClNO₂[1][7]
Molecular Weight 323.94 g/mol [1][7]
Appearance Light yellow to yellow cream / Pale yellow paste[1][8]
Synonyms Dodecylbis(2-hydroxyethyl)methylammonium chloride, Di(2-hydroxyethyl)methyldodecylammonium chloride[2][7]
Classification Cationic Surfactant, Quaternary Ammonium Compound[2][4]
Solubility Soluble in water and ethanol[2]

Rationale for Application in Nanocarrier Systems

The amphiphilic nature of this compound allows it to spontaneously self-assemble in an aqueous environment, forming a core-shell structure known as a micelle. The hydrophobic dodecyl tails aggregate to form the core, creating a microenvironment suitable for encapsulating lipophilic drugs. The hydrophilic, positively charged heads form the outer corona, interfacing with the aqueous phase and providing colloidal stability.[5] This mechanism is fundamental to its role in enhancing the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[1]

Caption: Structure of a micelle for drug encapsulation.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Micelles via Thin-Film Hydration

This protocol is a foundational method for encapsulating hydrophobic drugs. The principle involves co-dissolving the amphiphilic polymer and the drug in a volatile organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film allows for spontaneous self-assembly of the components into drug-loaded micelles.[9]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Chloroform or other suitable volatile organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug in chloroform in a round-bottom flask. A typical starting mass ratio is 10:1 surfactant to drug.

    • Causality: Dissolving both components in a common organic solvent ensures they are mixed at a molecular level, which is critical for efficient encapsulation during self-assembly.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 35-40°C). Rotate the flask to ensure the formation of a thin, uniform film on the inner surface.

    • Causality: A thin film maximizes the surface area exposed to the aqueous phase, facilitating rapid and uniform hydration and micelle formation.

  • Vacuum Drying: Dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.

    • Causality: Residual solvent can affect micelle stability and introduce toxicity.

  • Hydration: Add a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) to the flask. Agitate the flask gently until the lipid film is fully dispersed. The volume of buffer will determine the final concentration.

    • Causality: Hydration above the critical micelle concentration (CMC) provides the thermodynamic driving force for the amphiphilic molecules to self-assemble into micelles, entrapping the drug within their hydrophobic cores.[10]

  • Sonication: Place the resulting suspension in a bath sonicator and sonicate for 5-10 minutes.

    • Causality: Sonication provides energy to break down larger aggregates, resulting in a more homogenous population of micelles with a smaller average diameter and lower polydispersity.

  • Sterilization: Filter the micellar solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.

  • Storage: Store the final formulation at 4°C.

Thin_Film_Hydration_Workflow cluster_prep Step 1: Preparation cluster_form Step 2: Formulation cluster_final Step 3: Finalization A Dissolve Surfactant & Drug in Chloroform B Form Thin Film via Rotary Evaporation A->B C Vacuum Dry (Remove Solvent) B->C D Hydrate Film with Aqueous Buffer C->D E Sonicate to Reduce Particle Size D->E F Filter through 0.22 µm Syringe Filter E->F G Store at 4°C F->G caption Workflow for micelle formulation.

Caption: Workflow for thin-film hydration method.

Protocol 2: Formulation of Cationic Lipid Nanoparticles (LNPs) via Microfluidic Mixing

This advanced protocol is designed for the encapsulation of nucleic acids (e.g., siRNA, mRNA). It utilizes rapid microfluidic mixing to control nanoparticle formation, yielding LNPs with uniform size and high encapsulation efficiency.[11][12] The formulation consists of our cationic lipid, helper lipids, and a PEGylated lipid for stability.[13][14]

Materials:

  • Lipid Stock (in Ethanol):

    • This compound (Cationic Lipid)

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid)

    • Cholesterol (Helper Lipid)

    • DMG-PEG2000 (PEGylated Lipid)

  • Aqueous Stock: Nucleic acid payload (siRNA/mRNA) in an acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr®).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Stock: Dissolve the lipids in absolute ethanol to the desired final concentration. A commonly used starting molar ratio is 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:PEG-Lipid).[11]

    • Causality: Ethanol acts as a water-miscible organic solvent that fully solubilizes all lipid components, ensuring a homogenous mixture for injection into the microfluidic system.

  • Prepare Aqueous Stock: Dissolve the nucleic acid in the acidic aqueous buffer.

    • Causality: The acidic pH (pH 4.0) ensures that the tertiary amine of the cationic lipid is fully protonated (positively charged), which is essential for electrostatic complexation with the negatively charged phosphate backbone of the nucleic acid.[6][14]

  • Microfluidic Mixing: Set up the microfluidic system. Load the lipid-ethanol solution into one inlet syringe and the nucleic acid-aqueous solution into another.

  • Initiate Mixing: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and a specific total flow rate (TFR).

    • Causality: The rapid, controlled mixing within the microfluidic channels causes a rapid change in solvent polarity. This triggers the self-assembly of the lipids around the nucleic acid payload, forming the LNP core structure. The TFR and FRR are critical parameters that control the final particle size and polydispersity.[11][12]

  • Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) for at least 18 hours, with several buffer changes.

    • Causality: Dialysis serves two purposes: it removes the ethanol from the formulation, and it raises the pH of the external buffer to a physiological level (7.4). This neutralizes the surface charge of the LNPs, creating a more stable particle for in vivo applications.[14]

  • Concentration & Sterilization: If necessary, concentrate the LNP formulation using a centrifugal filter. Sterilize the final product by passing it through a 0.22 µm filter.

  • Storage: Store the final LNP formulation at 4°C.

LNP_Microfluidic_Workflow cluster_inputs Input Solutions cluster_process Processing cluster_output Final Product A Lipid Mix (Cationic, Helper, PEG) in Ethanol C Microfluidic Rapid Mixing A->C B Nucleic Acid (siRNA/mRNA) in Acidic Buffer (pH 4) B->C D Dialysis vs. PBS (pH 7.4) C->D Self-Assembly of LNPs E Sterile Filtration (0.22 µm) D->E Buffer Exchange & pH Neutralization F Characterization & Storage E->F caption Workflow for LNP formulation.

Caption: Microfluidic mixing workflow for LNP synthesis.

Essential Characterization of Formulations

Thorough characterization is a non-negotiable step to ensure the quality, safety, and efficacy of the developed nanocarriers. This process validates the success of the formulation protocols.

ParameterTechniqueInstrumentSignificance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)ZetasizerDetermines the average hydrodynamic diameter and size distribution. Crucial for predicting in vivo biodistribution and cellular uptake. PDI < 0.2 indicates a homogenous population.
Zeta Potential Laser Doppler ElectrophoresisZetasizerMeasures surface charge. Confirms payload complexation (charge neutralization) and predicts colloidal stability (high absolute values prevent aggregation).
Encapsulation Efficiency (%EE) & Drug Loading (%DL) HPLC or UV-Vis SpectroscopyHPLC, SpectrophotometerQuantifies the amount of drug successfully encapsulated within the nanocarrier. %EE is a critical measure of formulation efficiency.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Transmission Electron MicroscopeProvides direct visualization of nanoparticle shape, size, and internal structure, confirming the formation of core-shell or solid-core particles.[12]

Conclusion

This compound is a promising cationic surfactant for the development of novel drug delivery systems. Its amphiphilic character and cationic nature enable the formulation of both micellar carriers for hydrophobic drugs and lipid nanoparticles for nucleic acid therapies. The protocols provided in this guide offer a validated starting point for researchers to explore its potential. Rigorous adherence to these methods, coupled with comprehensive physicochemical characterization, will be paramount in advancing formulations based on this versatile excipient from the laboratory bench to preclinical evaluation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Lipid Nanoparticle Formulation using 4-(Tetradecylamino)butan-2-ol.
  • Chem-Impex. (n.d.). This compound.
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  • Al-Lawati, H., & Al-Bimani, A. (2024). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceuticals, 17(5), 633*.
  • Zakharova, L. Y., Pashirova, T. N., Doktorovova, S., Fernandes, A. R., Souto, E. B., & Kovalev, Y. S. (2020). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. International journal of molecular sciences, 21(14), 5038*.
  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride.
  • Cayman Chemical. (n.d.). Lipid Nanoparticle Formulation.
  • Al-khamis, K. I., El-sayed, M. A., & El-shibani, F. F. (1998). Effect of Cationic Surfactant on Transport of Model Drugs in Emulsion Systems. Journal of Pharmacy and Pharmacology, 50(7), 729-734.
  • Ghaffari, S., Alihosseini, F., Mahdavinia, G. R., & Ranjbar, S. (2019). Recent Progress in Proteins-Based Micelles as Drug Delivery Carriers. International journal of biological macromolecules, 133, 1039-1051.
  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Advanced drug delivery reviews, 174, 55-70.
  • Carrillo-Cazares, A., Gonzalez-Fajardo, L., & Gaxiola, A. (2021). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. Pharmaceutics, 13(10), 1573.
  • Leung, A. K., Hafez, I. M., & Cullis, P. R. (2018). On the formation and morphology of lipid nanoparticles containing ionizable cationic lipids and siRNA. The Journal of physical chemistry. B, 122(31), 7649-7658.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31146, Dodecylbis(2-hydroxyethyl)methylammonium chloride.
  • Talele, P., & D'souza, A. (2018). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. Polymers, 10(10), 1055.
  • Alfa Chemistry. (n.d.). CAS 22340-01-8 this compound.

Sources

Formulation of topical creams with N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Formulation and Characterization of Topical Creams with N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Introduction

This compound (CAS No. 22340-01-8) is a versatile quaternary ammonium compound increasingly recognized for its potential in advanced topical and dermatological formulations.[1] As a cationic surfactant, it possesses inherent emulsifying, conditioning, and stabilizing properties.[1][2] Its molecular structure, featuring a dodecyl hydrophobic tail and a hydrophilic head containing two hydroxyl groups, imparts unique characteristics that can be leveraged to create sophisticated drug delivery systems and elegant cosmetic preparations.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and formulation professionals. It provides a robust framework for the development, characterization, and stability assessment of topical creams incorporating this compound. The protocols and insights herein are designed to bridge foundational physicochemical principles with practical, field-proven methodologies, ensuring a scientifically sound approach to formulation.

Pre-Formulation & Strategic Considerations

A successful formulation begins with a thorough understanding of the core component. Pre-formulation studies are essential to de-risk the development process and establish a foundation for a stable and effective final product.[4]

Physicochemical Profile

This compound is more than a simple active ingredient; its surfactant nature dictates the behavior of the entire formulation.[1] Understanding its properties is the first step in harnessing its potential.

PropertyValueSource(s)
CAS Number 22340-01-8[1][5]
Molecular Formula C₁₇H₃₈ClNO₂[5]
Molecular Weight 323.9 g/mol [5]
Common Synonyms Dodecylbis(2-hydroxyethyl)methylammonium chloride, Di(2-hydroxyethyl)methyldodecylammonium chloride[3][5]
Appearance Light yellow to yellow liquid or cream[1][3]
Solubility Soluble in water and ethanol[3]
Classification Cationic Surfactant, Quaternary Ammonium Compound[2][3]

The cationic charge is a defining feature. When applied to the skin, which typically carries a net negative charge, this molecule can adsorb onto the surface, creating a conditioning and softening effect.[6] This makes it an excellent candidate for creams intended to improve skin feel and manageability.

Safety Profile & Handling

The safety of the raw material is paramount. According to the Globally Harmonized System (GHS), concentrated this compound presents significant hazards.[5]

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects.[5]

  • Causality: The corrosive nature is typical of concentrated cationic surfactants. However, this is highly concentration-dependent. Safety data indicates that when diluted to 50% or less, the product may be classified as non-hazardous.[7] The goal in formulation is to utilize the compound at a low, efficacious concentration where it is non-irritating and safe for dermal application.

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling the concentrated raw material.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or aerosols.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Spill Management: Have appropriate spill containment materials readily available.

Critical Challenge: Excipient Compatibility

The most significant challenge in formulating with this ingredient is its cationic nature. In cosmetic and pharmaceutical science, it is a fundamental principle that cationic and anionic ingredients are generally incompatible, as their opposite charges cause them to form an insoluble complex, leading to formulation failure.[6]

While one source suggests that the dual hydroxyl groups in this compound may improve compatibility with anionic surfactants, this should be approached with extreme caution.[3] Standard formulation practice dictates avoiding such combinations unless extensive compatibility studies prove otherwise. Therefore, focusing on non-ionic and other cationic excipients is the most reliable strategy.

Compatible Excipient ClassExamplesRationale
Non-ionic Emulsifiers Cetearyl Alcohol, Glyceryl Stearate, Ceteareth-20, PolysorbatesNo charge interaction; provides stability and texture. Often used to mitigate potential irritation from cationic agents.[6][10]
Fatty Alcohols/Acids Cetyl Alcohol, Stearyl Alcohol, Stearic AcidAct as thickeners and consistency enhancers, crucial for stabilizing cationic emulsions.[11]
Humectants Glycerin, Propylene GlycolNon-ionic and compatible; provide hydration.
Cationic Polymers Polyquaternium-10, Guar Hydroxypropyltrimonium ChloridePositive charge is compatible; can enhance conditioning benefits.[6]
Incompatible Excipient ClassExamplesRationale
Anionic Surfactants/Emulsifiers Sodium Lauryl Sulfate, Carbomers, Acrylate CopolymersOpposite charge leads to precipitation and emulsion collapse.[6]

Topical Cream Formulation Strategy

Creams are complex, thermodynamically unstable systems.[12] A robust development strategy is required to ensure a stable and cosmetically elegant product. For this cationic active, an oil-in-water (O/W) emulsion is highly recommended as it provides a non-greasy, pleasant skin feel and is generally preferred by consumers.[13]

Example O/W Cream Formulation

This protocol provides a starting point for a 100g laboratory-scale batch. The concentration of this compound should be optimized based on desired efficacy and safety, typically in the range of 0.5% to 2.0% w/w.

PhaseIngredientFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholCo-emulsifier, Thickener5.0
Glyceryl StearateCo-emulsifier, Thickener3.0
Caprylic/Capric TriglycerideEmollient10.0
DimethiconeOcclusive, Skin Protectant1.0
B (Water Phase) Deionized WaterSolventq.s. to 100
This compound Active / Cationic Emulsifier 1.0
GlycerinHumectant3.0
Disodium EDTAChelating Agent0.1
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative System1.0
Citric Acid / Sodium HydroxidepH Adjusterq.s. to pH 5.5-6.5
Laboratory-Scale Manufacturing Protocol

This protocol outlines the standard manufacturing process for an O/W emulsion.[13]

  • Phase A Preparation: In a suitable beaker, combine all ingredients of the Oil Phase (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, Dimethicone). Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Phase B Preparation: In a separate, larger beaker, combine the Deionized Water, Glycerin, and Disodium EDTA. Begin heating to 70-75°C with moderate stirring. Once the temperature is reached, add the this compound and stir until fully dissolved and the phase is uniform.

  • Emulsification: Slowly add the hot Oil Phase (A) to the hot Water Phase (B) under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) for 3-5 minutes. This step is critical for creating small, uniform oil droplets, which is essential for long-term stability.

  • Cooling: Remove the emulsion from the heat and switch to gentle, continuous stirring with a paddle or anchor stirrer. Allow the cream to cool. The viscosity will increase significantly as the cream cools and its structure forms.

  • Phase C Addition: Once the batch has cooled to below 40°C, add the ingredients of the Cool-Down Phase (Preservative System). Adding these components at a lower temperature prevents their degradation or volatilization.

  • Finalization: Continue stirring until the cream is uniform and has reached room temperature (approx. 25°C). Measure the pH and adjust if necessary to the skin-compatible range of 5.5-6.5 using a dilute solution of Citric Acid or Sodium Hydroxide.[13]

  • Packaging: Transfer the final product into appropriate, inert containers for QC testing and stability studies.

Visualization of Formulation Workflow

G cluster_prep Phase Preparation cluster_process Manufacturing Process cluster_final Final Product A 1. Prepare Oil Phase (A) Heat to 75°C C 3. Emulsification Add A to B High-Shear Homogenization A->C B 2. Prepare Water Phase (B) Incl. DBM-Chloride Heat to 75°C B->C D 4. Cooling Gentle Stirring C->D E 5. Add Cool-Down Phase (C) (Preservatives @ <40°C) D->E F 6. Finalization pH Adjustment E->F G 7. Package for QC & Stability Testing F->G

Caption: Workflow for laboratory-scale cream manufacturing.

Quality Control & Characterization

Rigorous quality control (QC) is non-negotiable for ensuring product safety, efficacy, and consistency.[12] Each batch should be subjected to a standard battery of tests before being approved for further studies.[14]

Key QC Specifications for Topical Creams
TestMethodAcceptance CriteriaRationale
Appearance Macroscopic Visual InspectionSmooth, white, homogenous cream, free of lumps or foreign matter.Ensures product elegance and uniformity.[14]
pH pH Meter (calibrated)5.5 - 6.5Must be compatible with the skin's natural pH to avoid irritation.[13]
Viscosity Rotational Viscometer (e.g., Brookfield)Define range based on development batches (e.g., 20,000-40,000 cP).Critical for texture, spreadability, and stability (prevents droplet coalescence).[4]
Microscopy Optical Light MicroscopySmall, uniform oil droplets with no signs of aggregation or coalescence.Provides direct visual evidence of emulsion quality and stability.[14]
Microbiological Purity Plate Count (TAMC/TYMC)Per USP/EP standards (e.g., <100 CFU/g).Ensures product safety and freedom from harmful microbial contamination.
Protocol: Viscosity Measurement
  • Equipment: Calibrated Brookfield DV-series viscometer or equivalent.

  • Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C ± 1°C) for at least 4 hours.

  • Spindle Selection: Choose an appropriate spindle (e.g., T-bar spindle C) and rotational speed (e.g., 10 RPM) that gives a torque reading between 20-80%.

  • Measurement: Carefully lower the rotating spindle into the center of the sample, ensuring no air bubbles are trapped. Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).

  • Reporting: Report the viscosity, spindle, speed, and temperature.

Stability Testing

Stability testing is a critical experiment designed to predict the shelf-life of a product by subjecting it to various environmental conditions.[15][16] It ensures the cream maintains its physical, chemical, and microbiological quality over time.[17]

Protocol: Accelerated Stability Study

This protocol follows the principles outlined by the International Council for Harmonisation (ICH).[14]

  • Batch Preparation: Prepare a representative batch of the final cream formulation and package it in the intended commercial container.

  • Initial Testing (Time Zero): Perform a full battery of QC tests (as listed in section 3.1) on the freshly made batch. This serves as the baseline.

  • Storage Conditions: Place the packaged samples into stability chambers set to various conditions. For topical products, these typically include:

    • Long-Term: 25°C / 60% RH

    • Intermediate: 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

  • Freeze-Thaw Cycling: Subject a subset of samples to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C. This is a stress test for emulsion stability.[16]

  • Testing Schedule: Pull samples from the chambers at predetermined intervals (e.g., 1, 3, and 6 months for accelerated studies).

  • Evaluation: At each time point, evaluate the samples for any changes in the QC parameters defined in section 3.1. Pay close attention to signs of instability such as:

    • Phase Separation (Creaming/Coalescence): The most critical failure mode for an emulsion.[10]

    • Significant pH drift or viscosity change.

    • Changes in color or odor.

  • Data Analysis: Compare the results at each time point to the initial Time Zero data to determine if the product remains within specification.

Visualization of Stability Testing Workflow

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Conclusion A 1. Prepare & Package Final Formulation Batch B 2. Conduct Initial (T=0) Full QC Analysis A->B C1 Long-Term 25°C / 60% RH B->C1 Place in Chambers C2 Accelerated 40°C / 75% RH B->C2 Place in Chambers C3 Freeze-Thaw -10°C / 25°C Cycles B->C3 Place in Chambers D1 Pull Samples: 1 Month C1->D1 C2->D1 E Perform Full QC Analysis (pH, Viscosity, Appearance, etc.) C3->E D2 Pull Samples: 3 Months D1->D2 D1->E D3 Pull Samples: 6 Months D2->D3 D2->E D3->E F Compare Data to T=0 Assess Shelf-Life E->F

Caption: Workflow for a comprehensive stability study.

References

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  • SAFETY DATA SHEET. (2025). CymitQuimica.
  • Selection Of Surfactants And Formulation Design In Skincare Products. (2025). Ariel Cosmetic.
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  • Analysis of cosmetic creams - stability tests. (n.d.). TSAR.
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N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride for DNA/RNA extraction protocols.

Author: BenchChem Technical Support Team. Date: February 2026

An Investigational Guide to Nucleic Acid Extraction Using N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Senior Application Scientist Note: The use of this compound for DNA/RNA extraction is an emerging area of application. Standardized, peer-reviewed protocols for this specific reagent are not yet established. This document, therefore, serves as an investigational guide. The principles and protocols herein are extrapolated from the well-established methodologies of analogous cationic surfactants, primarily Cetyltrimethylammonium Bromide (CTAB).[1][2] Researchers should treat the following protocol as a starting point for development and optimization.

Introduction: The Rationale for a Novel Cationic Surfactant

This compound is a quaternary ammonium compound, a class of molecules characterized by a positively charged nitrogen atom.[3][4] This defining feature places it in the family of cationic surfactants.[5][6] Its molecular structure consists of a 12-carbon (dodecyl) hydrophobic tail and a hydrophilic headgroup containing a positively charged nitrogen and two hydroxyl groups.[3][4][5]

In molecular biology, cationic surfactants are powerful tools for cell lysis and nucleic acid purification.[7] The most prominent example is CTAB, which is the gold standard for DNA extraction from challenging samples like plants, which are rich in polysaccharides and polyphenols.[1][2][8] The principle relies on the surfactant's ability to disrupt cell membranes and form selective complexes with nucleic acids in specific salt concentrations, thereby separating them from contaminants.[9][10]

The hypothesis is that this compound can function similarly to CTAB, with its unique di-hydroxyl headgroup potentially offering different solubility and binding characteristics that could be advantageous for specific sample types.[5]

Proposed Mechanism of Action

The proposed mechanism for nucleic acid extraction using this reagent is based on the established action of CTAB. The process involves three critical stages: Lysis, Complexation & Separation, and Recovery.

  • Cellular Lysis: Like other quaternary ammonium compounds, the positively charged headgroup is expected to interact with and disrupt the negatively charged phospholipid components of cellular and nuclear membranes.[11][12] The hydrophobic dodecyl tail penetrates the lipid bilayer, leading to membrane destabilization, solubilization of membrane proteins, and eventual cell lysis, releasing the intracellular contents.[12][13]

  • Nucleic Acid Complexation and Separation: In a high-salt buffer (e.g., >1.0 M NaCl), the cationic surfactant molecules form complexes with the negatively charged phosphate backbone of DNA and RNA.[9][14] This complex remains soluble, while many polysaccharides and other cellular inhibitors precipitate and can be removed by centrifugation. Subsequent addition of a nonpolar solvent like chloroform denatures proteins and facilitates phase separation. The aqueous phase, containing the surfactant-nucleic acid complex, is cleanly separated from the organic phase and the interphase, which contains denatured proteins and lipids.[2][15]

  • Nucleic Acid Recovery: The nucleic acids are recovered from the aqueous phase by precipitation. Reducing the salt concentration and adding alcohol (isopropanol or ethanol) decreases the solubility of the nucleic acid-surfactant complex, causing it to precipitate out of solution.[2] The precipitate can then be pelleted, washed to remove residual salts and surfactant, and resuspended in a suitable buffer.[2][15]

Diagram of Proposed Mechanism

G cluster_0 Step 1: Lysis cluster_1 Step 2: Complexation & Separation cluster_2 Step 3: Recovery A Intact Cell B Addition of Lysis Buffer (containing the cationic surfactant) A->B C Lysed Cell (Nucleic acids, proteins, polysaccharides released) B->C D Crude Lysate in High-Salt Buffer C->D E Surfactant-Nucleic Acid Complex Forms D->E F Chloroform Addition & Centrifugation E->F G Phase Separation: - Aqueous (DNA/RNA Complex) - Interphase (Protein) - Organic (Lipids) F->G H Aqueous Phase Transfer G->H I Isopropanol/Ethanol Precipitation H->I J Pelleted Nucleic Acids I->J K Wash & Resuspend J->K L Purified DNA/RNA K->L G start Start: Sample Homogenization lysis Lysis (65°C, 60 min) start->lysis chloroform Chloroform:Isoamyl Extraction lysis->chloroform centrifuge1 Centrifuge (12,000 x g, 15 min) chloroform->centrifuge1 transfer Transfer Aqueous Phase centrifuge1->transfer precipitate Isopropanol Precipitation (-20°C) transfer->precipitate centrifuge2 Centrifuge (14,000 x g, 15 min) precipitate->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash centrifuge3 Centrifuge (14,000 x g, 5 min) wash->centrifuge3 dry Air Dry Pellet centrifuge3->dry resuspend Resuspend in TE Buffer dry->resuspend end Purified DNA/RNA resuspend->end

Caption: General workflow for nucleic acid extraction.

Validation and Quality Control

As this is an investigational protocol, rigorous quality control is essential.

  • Quantification: Use UV-Vis spectrophotometry (e.g., NanoDrop) or fluorometric methods (e.g., Qubit) to determine the concentration (ng/µL) and yield (total µg) of the extracted nucleic acids.

  • Purity Assessment: Spectrophotometry provides key purity ratios.

    • A260/A280 Ratio: An indicator of protein contamination. A ratio of ~1.8 is generally accepted as pure for DNA, and ~2.0 for RNA.

    • A260/A230 Ratio: An indicator of contamination by salts, phenols, or polysaccharides. This ratio should ideally be between 2.0 and 2.2.

  • Integrity Analysis: Run an aliquot of the extracted sample on a 1% agarose gel. High-quality genomic DNA should appear as a sharp, high molecular weight band with minimal smearing. RNA integrity can be assessed by observing distinct 28S and 18S ribosomal RNA bands.

References

  • MBARI (n.d.). DNA Extraction - CTAB Method. Retrieved from [Link]

  • Clarke, J. D. (2022). What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol. Applications in Plant Sciences, 10(4), e11488. Retrieved from [Link]

  • OPS Diagnostics (n.d.). CTAB Protocol for the Isolation of DNA from Plant Tissues. Retrieved from [Link]

  • Roberts, R. (2020). CTAB DNA extraction. protocols.io. Retrieved from [Link]

  • Synvec (2024). Understanding the Mechanism of CTAB in Plant Genomic DNA Isolation. Retrieved from [Link]

  • ResearchGate (2024). How do CTAB concentration and buffer components affect DNA extraction from plant tissues, and how can they be optimized? Retrieved from [Link]

  • Quora (2021). What is the principle of using CTAB in plant genomic DNA isolation? Retrieved from [Link]

  • Chemball (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

  • Dias, R. S., et al. (2008). DNA with cationic, anionic, and neutral surfactants. arXiv. Retrieved from [Link]

  • Grabowska, K., et al. (2006). Interaction of cationic surfactants with DNA detected by spectroscopic and acoustic wave techniques. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. PubChem Compound Database. Retrieved from [Link]

  • Kantar, C., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Molecules, 25(12), 2749. Retrieved from [Link]

  • Kerui Chemicals (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved from [Link]

  • Tot, A. D., et al. (2024). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. RSC Medicinal Chemistry. Retrieved from [Link]

  • LookChem (n.d.). methyl ammonium chloride suppliers USA. Retrieved from [Link]

  • Celedon, A., et al. (2007). Interaction of cationic surfactants with DNA: a single-molecule study. Nucleic Acids Research, 35(16), 5498–5507. Retrieved from [Link]

  • DeLeo, P. C., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Water Research, 226, 119247. Retrieved from [Link]

  • Chakrabarti, A., et al. (1997). Interaction of surfactants with DNA. Role of hydrophobicity and surface charge on intercalation and DNA melting. Biochemistry, 36(2), 183-190. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia (n.d.). Quaternary ammonium cation. Retrieved from [Link]

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Application Notes and Protocols for N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride in Antimicrobial Coating Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is a quaternary ammonium compound (QAC) with a unique molecular architecture that lends itself to a variety of applications, including as a surfactant, emulsifier, and, most notably for the purposes of this guide, an antimicrobial agent.[1][2] Its structure, featuring a positively charged nitrogen atom, a long hydrophobic dodecyl chain, and two hydrophilic hydroxyethyl groups, allows it to interact with and disrupt microbial cell membranes, making it a candidate for integration into antimicrobial coating formulations. These coatings are of significant interest in healthcare, food packaging, and public health applications to reduce the transmission of pathogenic microorganisms.

This document serves as a comprehensive technical guide for researchers and formulation scientists on the synthesis, formulation, and evaluation of this compound for antimicrobial coatings.

Chemical Properties and Synthesis

PropertyValueReference
CAS Number 22340-01-8[3]
Molecular Formula C₁₇H₃₈ClNO₂[3]
Molecular Weight 323.95 g/mol [3]
Appearance Pale yellow paste[3]
Solubility Soluble in water and ethanol[4]
Proposed Synthesis Protocol: Quaternization of N,N-bis(2-hydroxyethyl)dodecylamine

The synthesis of this compound is achieved through the quaternization of its tertiary amine precursor, N,N-bis(2-hydroxyethyl)dodecylamine.[1][5] This reaction involves the alkylation of the nitrogen atom with a methylating agent, typically methyl chloride.

Reaction Scheme:

Synthesis Precursor N,N-bis(2-hydroxyethyl)dodecylamine Product This compound Precursor->Product Quaternization MethylChloride Methyl Chloride (CH₃Cl) MethylChloride->Product

Figure 1: Synthesis of this compound.

Materials:

  • N,N-bis(2-hydroxyethyl)dodecylamine (Precursor)

  • Methyl chloride (gaseous or condensed)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • High-pressure reaction vessel (autoclave)

  • Inert gas (e.g., Nitrogen or Argon)

Protocol:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas to remove oxygen and moisture.

  • Charging the Reactor: Charge the reactor with N,N-bis(2-hydroxyethyl)dodecylamine and the chosen anhydrous solvent. The concentration of the amine in the solvent should be carefully chosen to ensure good solubility and reaction kinetics, typically in the range of 20-50% (w/v).

  • Pressurization: Cool the reactor to a low temperature (e.g., 0-5 °C) and introduce a molar excess of methyl chloride. The reaction can be performed under pressure to maintain the methyl chloride in the liquid phase and increase the reaction rate.[3]

  • Reaction Conditions: Seal the reactor and gradually heat it to a temperature between 80-100 °C. The reaction is typically carried out for several hours (e.g., 4-8 hours) with constant stirring.[3] The progress of the quaternization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the N-CH₂ signal of the tertiary amine and the appearance of the N⁺-CH₃ signal of the quaternary ammonium salt.[6]

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess methyl chloride in a well-ventilated fume hood. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the final product.

Antimicrobial Mechanism of Action

Quaternary ammonium compounds, including this compound, exert their antimicrobial effect primarily through the disruption of the microbial cell membrane.[7][8]

Antimicrobial_Mechanism cluster_QAC QAC Molecule cluster_Membrane Microbial Cell Membrane QAC Positively Charged Nitrogen Head Tail Hydrophobic Dodecyl Tail Adsorption 1. Electrostatic Adsorption Membrane Negatively Charged Phospholipid Bilayer Intercalation 2. Hydrophobic Interaction Adsorption->Intercalation QAC head binds to negative membrane surface Disruption 3. Membrane Disruption Intercalation->Disruption Hydrophobic tail penetrates the lipid bilayer Leakage 4. Cytoplasmic Leakage Disruption->Leakage Loss of membrane integrity and permeability CellDeath 5. Cell Death Leakage->CellDeath Loss of essential cellular components

Figure 2: Proposed antimicrobial mechanism of action for QACs.

  • Adsorption: The positively charged quaternary nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.

  • Intercalation: The long, hydrophobic dodecyl tail penetrates and intercalates into the hydrophobic core of the cell membrane.

  • Membrane Disruption: This intercalation disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and fluidity.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Cell Death: The loss of cellular components and the disruption of vital membrane-associated processes ultimately lead to cell death.

Formulation of Antimicrobial Coatings

The incorporation of this compound into coating formulations requires careful consideration of compatibility, stability, and desired release characteristics. The primary modes of action for antimicrobial coatings are contact-killing and release-based.[7]

Considerations for Latex Paint Formulations

A significant challenge in formulating with QACs is their potential incompatibility with anionic components commonly found in latex paints, which can lead to precipitation and loss of both antimicrobial efficacy and paint quality.[9]

Protocol for Incorporation into a Water-Based Acrylic Latex Paint:

  • Solubilization: Prepare a stock solution of this compound in a compatible co-solvent, such as propylene glycol or a short-chain alcohol, before adding it to the paint formulation. This can help to prevent localized high concentrations that may cause shocking or coagulation of the latex particles.

  • Order of Addition: The QAC solution should be added slowly and with good agitation to the paint formulation at a late stage of production, after the dispersion of pigments and extenders.

  • Use of Nonionic Surfactants: The inclusion of nonionic surfactants in the paint formulation can help to stabilize the system by preventing direct interaction between the cationic QAC and anionic latex particles.

  • Loading Level: The optimal loading level of the QAC will depend on the desired antimicrobial efficacy and the specific paint formulation. It is recommended to start with a concentration range of 0.5% to 2.0% by weight of the total formulation and optimize based on performance testing.

Considerations for Polyurethane Coatings

In solvent-based polyurethane coatings, the compatibility of the QAC is generally better. The hydroxyethyl groups on the QAC molecule may also have the potential to react with the isocyanate components of the polyurethane system, which could covalently bond the antimicrobial agent into the polymer matrix, creating a non-leaching, contact-killing surface.

Protocol for Incorporation into a Two-Component Polyurethane Coating:

  • Component A (Polyol) Addition: Dissolve the this compound in the polyol component (Part A) of the polyurethane system. The hydroxyl groups on the QAC may participate in the cross-linking reaction with the isocyanate.

  • Mixing and Curing: Thoroughly mix Part A with the isocyanate component (Part B) according to the manufacturer's instructions.

  • Curing Conditions: Allow the coating to cure under the recommended temperature and humidity conditions. The curing process will immobilize the QAC within the polymer matrix.

Protocols for Efficacy and Safety Evaluation

Antimicrobial Efficacy Testing

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of the antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the QAC in the appropriate sterile broth.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution across the wells of a 96-well plate, leaving a column for a positive control (microorganism only) and a negative control (broth only).

  • Inoculation: Inoculate each well (except the negative control) with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the QAC at which there is no visible growth, which can be determined visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that shows no growth on the subculture plate after incubation.[10]

2. Zone of Inhibition Assay for Coated Surfaces

This method provides a qualitative assessment of the antimicrobial activity of a coated surface.

Materials:

  • Coated substrates

  • Bacterial and/or fungal strains

  • Nutrient agar plates

Protocol:

  • Prepare Inoculum: Prepare a lawn of the test microorganism on the surface of an agar plate.

  • Apply Coated Sample: Place a small, sterilized disc of the coated material firmly onto the surface of the inoculated agar.

  • Incubation: Incubate the plates under appropriate conditions.

  • Observation: Measure the diameter of the clear zone of no growth around the coated disc. A larger zone of inhibition indicates greater antimicrobial activity.[11]

3. Leaching Assessment

This protocol assesses the durability of the antimicrobial effect by quantifying the amount of active ingredient that leaches from the coating.

Materials:

  • Coated substrates of a known surface area

  • Sterile deionized water or other appropriate solvent

  • High-performance liquid chromatography (HPLC) or Total Nitrogen (TN) analyzer

Protocol:

  • Immersion: Immerse the coated substrates in a known volume of the solvent at a specified temperature for a defined period (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, collect an aliquot of the solvent.

  • Quantification: Analyze the collected solvent samples for the concentration of the leached QAC using a validated analytical method such as HPLC or a TN analyzer, as nitrogen is a component of the QAC.[12]

Biocompatibility and Cytotoxicity Testing

1. In Vitro Cytotoxicity: Elution Test (based on ISO 10993-5)

This test evaluates the potential for leachable substances from the coating to cause cellular damage.[13][14][15][16]

Materials:

  • Coated substrates

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium (e.g., MEM with 10% fetal bovine serum)

  • Sterile extraction vehicle (e.g., culture medium)

  • Positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene) materials

  • MTT or other viability assay reagents

Protocol:

  • Preparation of Extracts: Incubate the coated material and control materials in the extraction vehicle at 37°C for 24-72 hours. The ratio of the material surface area to the volume of the extraction vehicle should be standardized.

  • Cell Culture: Seed the L929 cells in 96-well plates and allow them to attach and grow to near confluency.

  • Exposure: Replace the culture medium with the prepared extracts (from the coated material and controls) and incubate for 24-48 hours.

  • Viability Assessment: Assess the cell viability using a quantitative method such as the MTT assay. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Regulatory Considerations

The regulatory pathway for an antimicrobial coating depends on its intended use and the claims made.

  • Environmental Protection Agency (EPA): In the United States, antimicrobial agents intended to protect the coated article itself from microbial growth are regulated by the EPA under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[9][17] Registration of a new antimicrobial active ingredient requires the submission of a comprehensive data package, including product chemistry, toxicology, and efficacy data.[10][18][19]

  • Food and Drug Administration (FDA): If the antimicrobial coating is intended for use on a medical device and a claim is made about reducing the risk of infection in patients, the device is typically subject to premarket review by the FDA, often through the 510(k) pathway.[20][21][22][23][24] This requires demonstrating that the device is substantially equivalent to a legally marketed predicate device. If no such predicate exists, a more rigorous Premarket Approval (PMA) or a De Novo classification request may be necessary.

Conclusion

This compound presents a promising option for the development of antimicrobial coatings. Its chemical structure allows for a potent antimicrobial effect and potential for covalent bonding into a polymer matrix for a durable, non-leaching surface. Successful formulation and commercialization will depend on a thorough understanding of its compatibility with different coating systems, optimization of its antimicrobial efficacy, and careful navigation of the regulatory landscape. The protocols and guidelines presented in this document provide a framework for the systematic evaluation of this compound in antimicrobial coating applications.

References

  • MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. [Link]

  • PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. [Link]

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  • Google Patents. (n.d.). US9131683B2 - High quality antimicrobial paint composition.
  • National Center for Biotechnology Information. (n.d.). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

  • MDPI. (n.d.). Polymeric Antimicrobial Coatings Based on Quaternary Ammonium Compounds. [Link]

  • U.S. Food and Drug Administration. (2007). Draft Guidance for Industry and FDA Staff Premarket Notification [510(k)] Submissions for Medical Devices that Include Antimicrobial Agents. [Link]

  • Defense Technical Information Center. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

  • Semantic Scholar. (2004). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. [Link]

  • National Center for Biotechnology Information. (n.d.). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Data Requirements for Registration of Antimicrobial Pesticides: Part 158W. [Link]

  • ResearchGate. (2023). N‐(4‐Chloromethylbenzyl)‐N, N‐dimethyldodecan‐1‐aminium Chloride: A Quaternary Ammonium Surfactant as Corrosion Inhibitor. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Regulatory Process for CAUTI Medical Devices: Premarket Review Processes. [Link]

  • ResearchGate. (n.d.). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. [Link]

  • National Center for Biotechnology Information. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. [Link]

  • MDPI. (2018). Polymeric Antimicrobial Coatings Based on Quaternary Ammonium Compounds. [Link]

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  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. [Link]

  • MD+DI. (2016). Antimicrobials and Medical Devices: Seven Steps for Navigating 510(k) Requirements. [Link]

  • Royal Society of Chemistry. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. [Link]

  • REACH24H. (n.d.). Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA. [Link]

  • Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

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  • Patsnap. (n.d.). Antimicrobial Surface Coatings in Compliance with FDA Regulations. [Link]

  • CORE. (n.d.). Non-leaching antimicrobial surfaces through polydopamine bio-inspired coating of quaternary ammonium salts or an ultrashort. [Link]

  • PubMed. (n.d.). Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride. [Link]

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  • MDPI. (2023). Anticorrosion and Antimicrobial Evaluation of Sol-Gel Hybrid Coatings Containing Clitoria ternatea Modified Clay. [Link]

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Sources

Application and Protocol Guide for Protein Stabilization Using N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the formulation and stabilization of protein-based therapeutics, diagnostics, and research reagents.

Introduction: The Challenge of Protein Instability

The therapeutic promise of proteins, such as monoclonal antibodies and enzymes, is immense. However, their complex, three-dimensional structures are inherently fragile.[1] Manufacturing, storage, and handling introduce a variety of stresses—thermal, mechanical, and interfacial—that can lead to denaturation and aggregation.[2] Protein aggregation is a critical concern in biopharmaceutical development as it can lead to a loss of therapeutic efficacy and, more alarmingly, can provoke an immunogenic response in patients.[3]

To counteract these instabilities, formulators typically employ excipients. Surfactants are a cornerstone of this strategy, mitigating aggregation by addressing interfacial stresses.[4][5] While non-ionic surfactants like Polysorbate 20 and 80 are widely used, there is a continuous search for novel excipients with improved performance and unique beneficial properties. This guide introduces N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, a cationic surfactant, as a potential agent for enhancing protein stability.

Molecular Profile: this compound

This compound is a quaternary ammonium compound (QAC). Its structure features a positively charged nitrogen atom, a long hydrophobic dodecyl (C12) tail, and a polar head group containing two hydrophilic hydroxyethyl groups. This amphiphilic nature is the key to its function as a surfactant.

cluster_head Hydrophilic Head Group cluster_tail Hydrophobic Tail N N+ CH3 CH3 N->CH3 HE1 CH2CH2OH N->HE1 HE2 CH2CH2OH N->HE2 Cl Cl- Tail CH3(CH2)10CH2 Tail->N

Caption: Molecular structure of this compound.

Mechanism of Action: A Multi-faceted Approach to Stabilization

Surfactants stabilize proteins in solution through two primary, non-mutually exclusive mechanisms.[1][4] The unique cationic and hydrophilic nature of this compound's head group suggests it may offer distinct advantages in protein stabilization.

  • Competitive Adsorption at Interfaces: Proteins tend to adsorb and unfold at hydrophobic interfaces, such as the air-water interface in a vial or the solid-liquid interface of a container.[1] This unfolding exposes hydrophobic residues, leading to aggregation. Surfactants, being surface-active, preferentially occupy these interfaces, creating a protective layer that prevents protein adsorption and subsequent denaturation.[1][4][5]

  • Direct Protein-Surfactant Interaction: Surfactants can interact directly with proteins in the bulk solution.[1] The hydrophobic tail of the surfactant can bind to exposed hydrophobic patches on the protein surface, effectively shielding them. This "molecular shield" prevents protein-protein interactions that would otherwise lead to the formation of aggregates.[1] The cationic nature of this specific surfactant may also allow for electrostatic interactions with negatively charged residues on the protein surface, potentially offering an additional mode of stabilization depending on the protein's isoelectric point (pI) and the solution's pH.[2]

G cluster_0 Mechanism 1: Competitive Adsorption cluster_1 Mechanism 2: Direct Interaction P Protein Interface Air-Water Interface P->Interface Adsorption Blocked S Surfactant S->Interface Preferential Adsorption P2 Protein with Hydrophobic Patch Complex Stable Protein-Surfactant Complex S2 Surfactant S2->P2 Binds to Hydrophobic Patch

Caption: Dual mechanisms of protein stabilization by surfactants.

Comparative Properties and Considerations

While non-ionic surfactants are the current standard, this cationic surfactant presents a different profile.

PropertyPolysorbate 80 (Non-ionic)This compound (Cationic)
Charge NeutralPermanent positive charge
Primary Interaction HydrophobicHydrophobic and potentially electrostatic
pH Dependency LowInteraction strength may vary with protein pI and solution pH[2]
Antimicrobial NoYes, as a quaternary ammonium compound[6]
Regulatory Status Widely approved in biologicsUsed in various pharmaceutical and cosmetic products[7]
Potential Issues Prone to oxidative degradation and enzymatic hydrolysisPotential for stronger, possibly denaturing, interactions if not optimized[3]

Application Protocols (Illustrative Examples)

Disclaimer: The following protocols are provided as a starting point for researchers. Due to the lack of specific published data for this excipient in protein formulations, all concentrations and conditions must be empirically optimized for each specific protein and buffer system.

Critical Parameter: Working Concentration

Recommended Starting Range for Optimization: 0.01% to 0.2% (w/v)

Protocol 1: General Stabilization for Storage and Handling

This protocol aims to protect a protein solution from aggregation during routine storage and handling.

Methodology:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the protein's formulation buffer. Ensure complete dissolution. Filter through a 0.22 µm syringe filter.

  • Excipient Addition: To your purified protein solution, add the surfactant stock solution to achieve a series of final concentrations (e.g., 0.01%, 0.02%, 0.05%, 0.1%).

  • Control Samples: Prepare two control samples: one with the protein in buffer alone, and another with a well-established stabilizer (e.g., 0.02% Polysorbate 80).

  • Incubation: Aliquot all samples into appropriate sterile containers (e.g., polypropylene tubes or glass vials) and store them under both recommended (e.g., 4°C) and accelerated (e.g., 25°C or 40°C) conditions.

  • Analysis: At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), remove aliquots for analysis.

    • Visual Inspection: Check for turbidity or visible precipitates.

    • UV-Vis Spectroscopy: Measure absorbance at 350 nm for scattering as an indicator of aggregation.[4]

    • Size Exclusion Chromatography (SEC): Quantify the remaining monomer and detect the formation of soluble oligomers and aggregates.[4][11]

    • Dynamic Light Scattering (DLS): Assess the particle size distribution and detect the presence of larger aggregates.[12]

Protocol 2: Protection Against Agitation-Induced Aggregation

This protocol evaluates the surfactant's ability to prevent aggregation caused by mechanical stress, such as shaking during transport.[3]

Methodology:

  • Sample Preparation: Prepare protein samples with a range of surfactant concentrations and controls as described in Protocol 1. Use vials with a consistent fill volume, leaving a defined headspace to ensure a consistent air-water interface.

  • Stress Application: Place the vials on an orbital shaker set to a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., room temperature) for a set duration (e.g., 24, 48, or 72 hours).[13]

  • Unstressed Control: Keep an identical set of vials stationary under the same temperature conditions.

  • Analysis: After the agitation period, allow samples to settle briefly. Analyze all stressed and unstressed samples using the analytical techniques listed in Protocol 1 (Visual inspection, UV-Vis, SEC, DLS).[11][12][14]

Protocol 3: Stabilization During Freeze-Thaw Cycles

This protocol assesses the surfactant's effectiveness in preventing aggregation induced by the stresses of freezing and thawing, which include ice-water interface formation and cryoconcentration of solutes.[15][16]

Methodology:

  • Sample Preparation: Prepare samples as described in Protocol 1 in cryo-safe tubes.

  • Freeze-Thaw Cycling:

    • Freezing: Rapidly freeze the samples, for instance, by placing them in a -80°C freezer or on dry ice until completely frozen.[17][18]

    • Thawing: Thaw the samples slowly at 4°C or at a controlled room temperature.[15][17]

    • Cycling: Repeat this freeze-thaw process for a defined number of cycles (e.g., 1, 3, 5, and 10 cycles).

  • Control Samples: Include a control sample that is kept at 4°C without undergoing freeze-thaw cycles.

  • Analysis: After the final thaw, gently mix each sample. Analyze all samples using the techniques from Protocol 1 to quantify aggregation.[19]

Workflow for Excipient Evaluation

The successful implementation of a new excipient requires a systematic approach to screening and optimization.

G A 1. Define Protein & Stress Conditions (e.g., Agitation, Freeze-Thaw) B 2. Prepare Excipient Stock Solution (this compound) A->B C 3. Concentration Screening (e.g., 0.01% - 0.2% w/v) B->C D 4. Apply Stress Protocol (Agitation or Freeze-Thaw) C->D E 5. Analyze Aggregation (SEC, DLS, UV-Vis) D->E F 6. Compare to Controls (No Surfactant, Polysorbate) E->F G 7. Identify Optimal Concentration Range F->G H 8. Perform Long-Term Stability & Functional Assays G->H

Caption: General workflow for screening and optimizing a new stabilizing surfactant.

Conclusion and Future Directions

This compound presents a compelling, albeit underexplored, candidate for protein stabilization. Its cationic nature and dual hydrophilic hydroxyethyl groups offer a unique structural alternative to traditional non-ionic surfactants. The protocols outlined in this guide provide a robust framework for its evaluation. Further research is warranted to determine its CMC, elucidate its precise interaction with various proteins, and fully validate its efficacy and safety profile for use in biopharmaceutical formulations. Its inherent antimicrobial properties as a QAC could also offer the secondary benefit of acting as a preservative, a valuable attribute in multi-dose formulations.

References

  • Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. [Link]

  • University of Connecticut. (n.d.). Role of surfactants in the stabilization of protein formulations. [Link]

  • Wikipedia. (2023). Quaternary ammonium cation. [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. [Link]

  • Sarmento, B., & Neves, J. D. (Eds.). (2021). Protein-surfactant interactions. Soft Matter. [Link]

  • Ratanji, K. D., et al. (2014). The effects of agitation on the aggregation of therapeutic proteins. Journal of Pharmaceutical Sciences. [Link]

  • Cheung, S. (2024, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. BioPharm International. [Link]

  • Tomšič, M., et al. (2012). What Affects the Degree of Micelle Ionization: Conductivity Study of Alkyltrimethylammonium Chlorides. Acta Chimica Slovenica. [Link]

  • He, L., et al. (2009). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. The Journal of Chemical Thermodynamics. [Link]

  • Wasim, K., et al. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. International Journal of Pharmaceutics: X. [Link]

  • Abdol-Azim, H., et al. (2013). The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study. Journal of Pharmaceutical Sciences. [Link]

  • Zoeller, M. P., et al. (2022). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. Journal of Pharmaceutical Sciences. [Link]

  • Stability Studies. (n.d.). Impact of Freeze-Thaw Stress on Protein Aggregation in Biologics. [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. [Link]

  • Kueltzo, L. A., et al. (2016). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. Journal of Pharmaceutical Sciences. [Link]

  • Biozentrum, University of Basel. (2014, May 15). Freezing and Storing Protein Solutions. [Link]

  • Wasim, K., et al. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. International Journal of Pharmaceutics: X. [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. [Link]

  • Hawe, A., et al. (2011). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences. [Link]

  • University of Connecticut. (n.d.). Role of surfactants in the stabilization of protein formulations. [Link]

  • Yokoyama, T., et al. (2022). Relationship between aggregation of therapeutic proteins and agitation parameters: Acceleration and frequency. International Journal of Pharmaceutics. [Link]

  • PBL Assay Science. (n.d.). General Protein Handling Guide. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Quantification of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed application notes and validated protocols for the quantitative analysis of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, a cationic surfactant widely used in pharmaceutical, cosmetic, and industrial formulations. Accurate quantification of this quaternary ammonium compound (QAC) is critical for quality control, regulatory compliance, and research and development. We present two robust analytical methodologies: a classical, cost-effective potentiometric titration method suitable for bulk material and high-concentration formulations, and a highly sensitive and specific High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for trace-level detection in complex matrices. This document offers step-by-step protocols, explanations of the scientific principles, and expert insights into method selection, validation, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen atom, a long C12 (dodecyl) hydrophobic tail, and hydrophilic groups (a methyl and two hydroxyethyl moieties).[1] This amphiphilic structure makes it an effective cationic surfactant.[2] QACs are utilized in a vast array of applications, serving as antimicrobials in disinfectants, as fabric softeners, and as conditioning agents in personal care products.[3] In the pharmaceutical industry, they can function as excipients, preservatives, or active ingredients.

The precise concentration of this compound dictates its efficacy and safety. Consequently, robust and reliable analytical methods are essential for:

  • Quality Control (QC): Ensuring the purity and concentration of raw materials and finished products.

  • Formulation Development: Characterizing drug substance and drug product stability and optimizing formulations.

  • Regulatory Submissions: Providing validated data to regulatory agencies.

  • Environmental Monitoring: Assessing the presence and concentration of QACs in various environmental compartments.[4]

This document details two complementary analytical techniques to address the diverse needs of the scientific community, from high-concentration assays to trace-level quantification.

Method 1: Potentiometric Surfactant Titration

Potentiometric titration is a stalwart of surfactant analysis, offering a simple, accurate, and cost-effective means of quantifying ionic surfactants.[2][5] This method is particularly well-suited for assaying raw materials and concentrated formulations where the analyte concentration is relatively high.

Principle of Analysis

The fundamental principle involves the reaction between the cationic analyte, this compound, and an anionic surfactant titrant, typically Sodium Dodecyl Sulfate (SDS).[2][6] The reaction forms a stoichiometrically defined, water-insoluble ion-pair complex that precipitates from the solution.

[C₁₇H₃₈NO₂]⁺Cl⁻ + Na⁺[C₁₂H₂₅SO₄]⁻ → [C₁₇H₃₈NO₂]⁺[C₁₂H₂₅SO₄]⁻ (precipitate) + NaCl

The endpoint of the titration, where all the cationic surfactant has reacted, is detected by a sharp change in the solution's potential (voltage). This is measured using a surfactant-specific Ion-Selective Electrode (ISE) or a nitrate ISE, which is approved for this type of analysis under methods like ASTM D5806.[2][7]

Experimental Protocol

Instrumentation and Reagents:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo T-series, Metrohm Titrando)

  • Surfactant or Nitrate Ion-Selective Electrode (ISE)

  • 20 mL Burette

  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS), standardized solution.

  • Standard: Hyamine® 1622 (Benzethonium chloride) or certified reference material for standardization.[8]

  • Buffer: pH 10 Buffer Solution (e.g., Borate buffer).[6][9]

  • Additive: Triton™ X-100 solution (non-ionic surfactant).[6]

  • Solvents: Deionized water, Methanol.

Step-by-Step Methodology:

  • Reagent Preparation:

    • 0.004 M SDS Titrant: Dissolve 1.154 g of high-purity SDS in deionized water and make up to 1 L in a volumetric flask.[9] For preservation, 10 g of formaldehyde can be added if the solution is to be stored.[6][9]

    • pH 10 Buffer: Dissolve 4.8 g of sodium tetraborate decahydrate in ~900 mL of deionized water, add 18 mL of 1 M NaOH, adjust the pH to 10 with dilute NaOH, and make up to 1 L.[6]

  • Titrant Standardization:

    • Accurately weigh an appropriate amount of Hyamine® 1622 reference standard to consume approximately 10 mL of the SDS titrant.

    • Dissolve the standard in 50 mL of deionized water, add 10 mL of pH 3 buffer (for standardization), and titrate with the prepared 0.004 M SDS solution to the potentiometric endpoint.[8]

    • Calculate the exact molarity of the SDS titrant. This step is crucial for accuracy.

  • Sample Preparation:

    • Accurately weigh a sample amount containing approximately 0.02–0.06 mmol of this compound into a 150 mL beaker.[9]

    • Add 50 mL of deionized water and stir to dissolve. For poorly soluble samples, adding 5-10 mL of methanol can aid dissolution.[7]

    • Add 10 mL of pH 10 buffer solution.[9]

    • Expert Insight: The pH is adjusted to 10 to ensure that any primary, secondary, or tertiary amines, which may be present as impurities or in the formulation, are deprotonated and thus not co-titrated with the permanently charged quaternary ammonium cation.[6]

    • Add 0.5 mL of Triton™ X-100 solution. This non-ionic surfactant helps prevent the sticky precipitate from fouling the electrode surface, ensuring a stable and reproducible potential reading.[6][9]

  • Titration Procedure:

    • Condition the ISE according to the manufacturer's instructions. A common practice is to immerse the electrode for a few minutes in a solution containing a small amount of both the cationic analyte and anionic titrant.[8]

    • Immerse the electrode and the burette tip into the prepared sample solution.

    • Titrate the sample with the standardized 0.004 M SDS solution under constant stirring. Use a dynamic endpoint detection mode on the autotitrator.

    • Record the volume of titrant (V) consumed at the inflection point of the titration curve.

Data Analysis and Performance

Calculation:

Content (%) = (V × M × MW) / (W × 10)

Where:

  • V: Volume of SDS titrant consumed (mL)

  • M: Molarity of the standardized SDS titrant (mol/L)

  • MW: Molecular weight of the analyte (323.95 g/mol )[1]

  • W: Weight of the sample (g)

Table 1: Potentiometric Titration - Method Parameters & Performance

ParameterTypical ValueCommentary
Application Assay, QC of BulkIdeal for high-concentration samples (>0.1%).
Precision (RSD) < 2%Excellent reproducibility for its intended application.
Accuracy/Recovery 98 - 102%Highly accurate when the titrant is properly standardized.
Analysis Time ~5-10 minutes/sampleRelatively fast for routine QC testing.
Strengths Low cost, simple, robustDoes not require expensive instrumentation or highly specialized training.
Limitations Low sensitivityNot suitable for trace analysis; potential for interference from other charged species in the matrix.

Method 2: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)

For applications requiring high sensitivity and specificity, such as determining trace-level impurities, analyzing low-dose formulations, or quantifying the analyte in complex biological or environmental matrices, HPLC-MS/MS is the gold standard.[10]

Principle of Analysis

This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of tandem Mass Spectrometry (MS/MS).

  • Chromatographic Separation: The sample is injected into an HPLC system. A reverse-phase C18 column separates the analyte from other components in the sample based on its hydrophobicity. The long dodecyl chain of the analyte provides strong retention on the C18 stationary phase.

  • Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is used in positive ion mode (ESI+) to generate the protonated molecular ion of the analyte, [M]⁺, which for this permanently charged QAC is the cation itself.

  • Mass Analysis (MS/MS): The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.[10][11]

    • The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion ([C₁₇H₃₈NO₂]⁺, m/z 304.3).

    • This isolated ion is fragmented in the collision cell (Q2).

    • The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This parent → fragment transition is unique to the analyte, eliminating interference from co-eluting compounds with the same mass as the parent ion.

Experimental Protocol

Instrumentation and Reagents:

  • UPLC or HPLC System (e.g., Waters ACQUITY, Agilent 1290, Shimadzu Nexera)

  • Tandem Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Reverse-Phase C18 Column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size)

  • Analytical Balance, Vortex Mixer, Centrifuge

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid or Ammonium Acetate.

  • Analyte Standard: this compound reference standard.

Workflow Diagram:

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Weighing/ Aliquoting Extract 2. Extraction/Dilution (e.g., Acidified MeOH) Sample->Extract Filter 3. Filtration (0.22 µm) or Centrifugation Extract->Filter Vial 4. Transfer to Autosampler Vial Filter->Vial HPLC 5. HPLC Injection & Separation Vial->HPLC MS 6. ESI-MS/MS Detection (MRM) HPLC->MS Data 7. Data Acquisition & Processing MS->Data

Caption: HPLC-MS/MS analytical workflow from sample preparation to data analysis.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Perform serial dilutions in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Aqueous Samples: May only require dilution and filtration. For trace analysis, Solid Phase Extraction (SPE) may be necessary for concentration and cleanup.[12]

    • Solid/Semi-Solid Samples: Accurately weigh the sample and extract with an appropriate solvent. Acidified methanol (e.g., with 0.1-2% formic acid) is effective for extracting QACs.[12][13] Use sonication or shaking for efficient extraction.

    • Surface Wipes: Extract the wipe material in a known volume of solvent, such as 60:40 acetonitrile:water with 0.1% formic acid.[10]

    • Expert Insight: QACs are known to adsorb to glass and plastic surfaces. To ensure quantitative recovery, especially at low concentrations, rinse the original sample container with the extraction solvent and combine it with the sample extract.[12]

    • After extraction, centrifuge and/or filter the supernatant through a 0.22 µm filter (e.g., PVDF or PTFE) before analysis.

  • Instrumental Analysis:

    • Set up the HPLC-MS/MS system with the conditions outlined in Table 2.

    • Inject the prepared standards to establish the calibration curve, followed by the samples. Include QC samples at low, medium, and high concentrations to verify accuracy and precision throughout the run.

Table 2: HPLC-MS/MS - Chromatographic and Spectrometric Conditions

ParameterRecommended SettingRationale
HPLC Column C18, 100 mm x 2.1 mm, < 3 µmProvides good retention and resolution for the C12 alkyl chain.
Mobile Phase A Water + 0.1% Formic AcidFormic acid provides protons for efficient ESI+ ionization and improves peak shape.[10][11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the hydrophobic analyte.
Gradient Program Start at 10% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate.A gradient is necessary to elute the analyte with good peak shape and clean the column of late-eluting components.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, compatible with ESI sources.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLCan be adjusted based on sensitivity requirements.
Ionization Mode Electrospray Ionization, Positive (ESI+)QACs are permanently positively charged, making ESI+ the ideal ionization mode.
MRM Transition Q1: 304.3 m/z → Q3: [Specific Fragment] m/zQ1 isolates the parent cation. The fragment ion (determined via infusion/optimization) provides specificity for quantification.
Other MS Params. Optimize spray voltage, gas flows, and collision energy for maximum signal.Instrument-specific optimization is critical for achieving the best sensitivity.
Method Validation and Performance

Analytical methods used for regulatory purposes or in support of drug development must be validated according to guidelines such as ICH Q2(R1).[11]

Table 3: HPLC-MS/MS - Typical Method Validation Summary

ParameterTypical Acceptance CriteriaSource(s)
Linearity (r²) > 0.99[14][15]
Limit of Detection (LOD) S/N ≥ 3; typically low ng/mL to pg/mL[14][15][16]
Limit of Quant. (LOQ) S/N ≥ 10; typically low-to-mid ng/mL[14][15][16]
Precision (RSD) < 15% (for low concentrations), < 5% (for higher conc.)[14][17]
Accuracy/Recovery 80 - 120% (for low concentrations), 90-110% (for higher conc.)[14][17]
Selectivity No significant interfering peaks at the analyte retention time in blank matrix.[18]

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the analysis. The decision involves a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix.

Table 4: Comparison of Analytical Methods

FeaturePotentiometric TitrationHPLC-MS/MS
Principle Precipitation ReactionChromatographic Separation & Mass-based Detection
Sensitivity Low (mg range)Very High (ng to pg range)
Specificity Moderate (interferences from other charged species possible)Very High (based on retention time and specific mass transition)
Sample Throughput HighModerate
Cost per Sample LowHigh
Instrumentation Cost LowVery High
Expertise Required Basic analytical chemistry skillsSpecialized training in chromatography and mass spectrometry
Best For QC of raw materials, assay of high-concentration formulationsTrace analysis, impurity profiling, bioanalysis, complex matrices

Conclusion

The accurate quantification of this compound is achievable through multiple robust analytical techniques. For high-concentration assays in simple matrices, potentiometric titration offers a reliable, cost-effective, and rapid solution. For applications demanding the highest levels of sensitivity and specificity, particularly in complex sample matrices, a validated HPLC-MS/MS method is the superior choice. The selection of the appropriate method should be based on a thorough evaluation of the analytical needs, including required detection limits, sample complexity, and available resources. Proper method validation is paramount to ensure that the data generated is accurate, precise, and fit for its intended purpose.

References

  • SI Analytics. (n.d.). Titration of cationic surfactants.
  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants.
  • Kolisnyk, I., et al. (2022). Titrimetric methods for determining cationic surfactants. Scripta Scientifica Pharmaceutica.
  • LeBouf, R. F., et al. (2012). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Occupational Hygiene.
  • Drăghici, C., et al. (2010). METHOD VALIDATION AND UNCERTAINTY ESTIMATION FOR ANIONIC SURFACTANTS DETERMINATION FROM MUNICIPAL WASTEWATERS. Environmental Engineering and Management Journal.
  • Hanna Instruments. (n.d.). Testing for Surfactants and Quats with Titration. Hanna Instruments Blog.
  • Xylem Analytics. (n.d.). Titer determination in surfactant titration.
  • Wikipedia. (n.d.). Quaternary ammonium cation.
  • Metrohm. (n.d.). Potentiometric determination of anionic and cationic surfactants with surfactant electrodes. Application Bulletin 233/4 e.
  • Lin, T-H., et al. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • ACS Publications. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Vincent, G., et al. (2007). Sampling and analysis of quaternary ammonium compounds (QACs) traces in indoor atmosphere. Environmental Monitoring and Assessment. Retrieved from [Link]

  • ResearchGate. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • NRC Publications Archive. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Retrieved from [Link]

  • Patent Document. (n.d.). LCMS Method Details.
  • Mousavi, Z. E., et al. (2013). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Food and Public Health.
  • SIELC Technologies. (2018). Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride. Retrieved from [Link]

  • ResearchGate. (2020). The analytical signal of N,N-Bis(2-hydroxyethyl) dodecylamine analyzed.... Retrieved from [Link]

  • ResearchGate. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for optimizing the use of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride in cell-based assays. This document is designed for researchers, scientists, and drug development professionals who are working with this specific quaternary ammonium compound (QAC) and need to establish a viable concentration range that is compatible with their experimental goals.

Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is a cationic surfactant with properties that include emulsification, antistatic, and antimicrobial effects.[1][2] Like other QACs, its amphiphilic and cationic nature means it can readily interact with and disrupt cell membranes, leading to cytotoxicity.[3][4] While this compound is less characterized in cell culture literature than other QACs, the principles of optimizing its concentration are well-established. This guide provides a systematic approach to determining the ideal concentration of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride for your specific cell line and application, along with robust troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride and what is its primary mechanism of cytotoxicity?

A1: Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is a quaternary ammonium compound (QAC), a type of cationic surfactant.[1][2] Its structure consists of a positively charged nitrogen atom bonded to a long dodecyl alkyl chain (hydrophobic tail) and two hydroxyethyl groups plus a methyl group (hydrophilic head).

The primary mechanism of cytotoxicity for QACs involves the disruption of the cell's plasma membrane.[3] The positively charged head group interacts with the negatively charged components of the cell membrane, while the hydrophobic tail inserts into the lipid bilayer. This process leads to:

  • At lower concentrations: Alteration of membrane fluidity and impairment of membrane protein function, which can trigger mitochondrial dysfunction and apoptosis.[4][5]

  • At higher concentrations (near the Critical Micelle Concentration, or CMC): Solubilization of the membrane, leading to a complete loss of integrity, cell lysis, and necrotic cell death.[5]

Q2: What is a sensible starting concentration range for my initial experiments?

A2: Since specific cytotoxicity data for this compound is limited, a broad, logarithmic dose-response experiment is the most effective starting point. Based on data from similar cationic surfactants like Benzethonium chloride, which shows cytotoxicity in the low microgram per milliliter range, we recommend the following approach:

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution in sterile deionized water or an appropriate solvent like ethanol.

  • Perform a wide-range serial dilution: Create a 10-point, 3-fold or 10-fold serial dilution series. A suggested starting range to test would be from 0.1 µM to 1000 µM (1 mM) . This wide net is likely to capture the full dose-response curve, from non-toxic to completely cytotoxic.

Q3: Which cell viability assay is most suitable for use with a surfactant like this?

A3: Choosing the right assay is critical, as surfactants can interfere with certain assay chemistries.

  • Recommended: Lactate Dehydrogenase (LDH) Release Assay. This is a cytotoxicity assay that measures the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[6][7][8] It is a direct measure of cell lysis and is less prone to chemical interference from the surfactant itself compared to metabolic assays.

  • Use with Caution: Tetrazolium-based Assays (e.g., MTT, MTS). These assays measure metabolic activity by the reduction of a tetrazolium salt into a colored formazan product.[9] Cationic surfactants can sometimes directly reduce the tetrazolium salt, leading to a false-positive signal (i.e., making the compound appear less toxic than it is).[10] They can also interfere with formazan crystal solubilization.[11] If you must use an MTT assay, it is crucial to run a "compound-only" control (your surfactant in media without cells) to check for direct reduction.

  • Good Alternative: ATP-based Assays (e.g., CellTiter-Glo®). These assays measure the amount of ATP in viable cells, which is a strong indicator of cell health.[12][13] The lytic reagents included in these kits are typically strong enough that the experimental surfactant's own lytic properties at low concentrations are less likely to interfere with the final reading.[13]

Q4: My cells are dying immediately, even at my lowest tested concentrations. What should I do?

A4: This indicates that your starting concentration range is too high. You should significantly expand the lower end of your dilution series.

  • Action: Prepare a new dilution series starting from the nanomolar (nM) range. For example, test concentrations from 1 nM to 10 µM.

  • Check Solubilization: Ensure your stock solution is fully dissolved and that it mixes well when diluted into the culture medium. Poorly dissolved compound can lead to localized high concentrations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your optimization experiments.

Issue Potential Causes Recommended Solutions & Actions
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent number of cells plated per well.[14] 2. Edge Effects: Evaporation in the outer wells of the plate leads to increased compound concentration.[14] 3. Incomplete Mixing: The surfactant solution was not mixed thoroughly upon addition to the wells.1. Improve Seeding Technique: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting rows. 2. Mitigate Edge Effects: Do not use the outermost wells of your 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[14] 3. Ensure Proper Mixing: After adding the compound, gently mix the plate on an orbital shaker for 30-60 seconds or by gentle pipetting up and down.
Assay Signal is Inconsistent or Illogical (e.g., higher signal with higher toxicity) 1. Direct Assay Interference: The compound is directly reacting with your assay reagents (common with MTT/MTS assays).[10] 2. Compound Precipitation: The surfactant may be precipitating out of solution in the culture medium, especially at high concentrations.1. Run Interference Controls: Set up control wells containing only culture medium and the various concentrations of your compound (no cells). Add the assay reagent to these wells. Any signal generated is due to direct interference and must be subtracted from your experimental values. If interference is high, switch to a different assay method like LDH release.[8] 2. Check for Precipitation: Visually inspect the wells under a microscope before adding the assay reagent. If you see precipitate, note the concentration at which it occurs. Data from concentrations with visible precipitate may not be reliable.
Low or No Signal in Cytotoxicity Assay (e.g., LDH) 1. Incorrect Timing: The assay was performed too early, before significant cell death and LDH release occurred.[14][15] 2. Low Cell Number: The number of cells seeded was too low to generate a detectable amount of LDH.[14] 3. Compound Inhibits LDH Enzyme: The surfactant itself may be inhibiting the activity of the LDH enzyme, leading to a false-negative result.[14]1. Perform a Time-Course Experiment: Measure LDH release at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to find the optimal endpoint. 2. Optimize Seeding Density: Ensure you are using a sufficient number of cells per well. This may require a preliminary cell titration experiment.[14] 3. Run an Enzyme Inhibition Control: Add your compound directly to the supernatant from your positive control wells (cells lysed with Triton X-100). If the signal is significantly lower than the positive control without the compound, enzyme inhibition is occurring.

Detailed Experimental Protocol: Determining the IC50 via LDH Release Assay

This protocol provides a step-by-step method for conducting a dose-response experiment to determine the concentration of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride that causes 50% cell death (IC50).

Materials:

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • Sterile 96-well flat-bottom tissue culture plates

  • Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

  • Sterile PBS and appropriate solvent (e.g., sterile water, ethanol)

  • Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, Abcam)

  • 10% Triton X-100 Lysis Solution

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of your compound in serum-free or complete medium.

    • Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentration to 1X.

    • Set up Controls (in triplicate):

      • Vehicle Control (Spontaneous LDH Release): Cells treated with medium containing the same concentration of solvent used for the compound.

      • Positive Control (Maximum LDH Release): Cells treated with medium. 30 minutes before the assay endpoint, add 10 µL of 10% Triton X-100.[15]

      • Medium Background Control: Wells containing only culture medium (no cells).

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24 hours).

  • LDH Assay:

    • Carefully follow the manufacturer's protocol for the LDH assay kit.[6] A general workflow is as follows:

    • Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[15]

    • Transfer 50 µL of supernatant from each well to a new, clear 96-well assay plate. Be careful not to disturb the cell layer.

    • Prepare the LDH reaction mixture according to the kit instructions.

    • Add 50 µL of the reaction mixture to each well of the new assay plate.

    • Incubate at room temperature, protected from light, for the time specified in the protocol (usually 10-30 minutes).

    • Add the stop solution if required by the kit.

    • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.[8][15]

  • Data Analysis:

    • Subtract Background: Subtract the average absorbance of the Medium Background Control from all other readings.

    • Calculate Percent Cytotoxicity: Use the following formula for each concentration: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the Data: Plot Percent Cytotoxicity versus the log of the compound concentration.

    • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC50 value.

Visualizations

Experimental Workflow Diagram

This diagram outlines the key steps for optimizing the concentration of the surfactant.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A 1. Prepare Stock Solution (e.g., 10 mM in H2O) B 2. Seed Cells in 96-Well Plate (24h incubation) A->B C 3. Prepare Broad Logarithmic Dilution Series (0.1µM - 1mM) B->C D 4. Treat Cells & Include Controls (Vehicle, Max Lysis) C->D E 5. Incubate for Exposure Time (e.g., 24h) D->E F 6. Perform LDH Release Assay E->F G 7. Calculate % Cytotoxicity F->G H 8. Plot Dose-Response Curve & Determine IC50 G->H I Optimization Complete H->I

Caption: Workflow for determining the cytotoxic concentration of a surfactant.

Mechanism of Membrane Disruption

This diagram illustrates how quaternary ammonium compounds interact with and disrupt the cell membrane.

Mechanism cluster_membrane Cell Membrane (Lipid Bilayer) cluster_qac cluster_disruption Result: Pore Formation & Lysis p1 p2 p3 p4 p5 p6 p7 p1_b p2_b p3_b p4_b p5_b p6_b p7_b lysis_text Cell Contents Leak Out p7_b->lysis_text qac1_h + qac1_h->qac1_t qac1_t->p3 qac2_h + qac2_h->qac2_t qac2_t->p6 label_qac QAC Molecules (Cationic Head, Hydrophobic Tail) label_insertion Insertion into Lipid Bilayer

Caption: Mechanism of QAC-induced membrane disruption and cell lysis.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • Inácio, Â. S., et al. (2013). Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells. Antimicrobial Agents and Chemotherapy, 57(6), 2631–2639. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2022). Environmental Science & Technology, 56(10), 6187–6205. [Link]

  • Quaternary Ammonium Compound Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis. (2016). Journal of Antimicrobial Chemotherapy, 71(1), 104–115. [Link]

  • Factors to Consider When Choosing a Cell Viability Assay. (2017). BrainKart. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. (2023). Biotechnology Progress. [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2013). Folia Microbiologica, 58(6), 523–529. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). International Journal of Molecular Sciences, 23(23), 14849. [Link]

  • Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. (1995). Toxicology in Vitro, 9(4), 559–562. [Link]

  • Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Chemball. [Link]

  • Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Kerui Chemicals. [Link]

Sources

Navigating Nanoparticle Stability: A Technical Guide for Researchers Using Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to improving the stability of nanoparticles synthesized with Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC).

In the intricate world of nanoparticle synthesis, achieving long-term stability is paramount. For researchers utilizing the cationic surfactant Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC), its unique molecular structure offers distinct advantages in stabilization. This guide, designed by our senior application scientists, provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower your research and development. We will explore the causal mechanisms behind experimental choices to ensure your nanoparticle formulations are both stable and reproducible.

Understanding the Role of DHMAC in Nanoparticle Stabilization

DHMAC is a quaternary ammonium salt characterized by a dodecyl hydrophobic tail and a hydrophilic head group containing two hydroxyethyl moieties. This amphiphilic nature allows it to adsorb onto the surface of nanoparticles, preventing aggregation through a combination of electrostatic and steric hindrance. The positively charged quaternary ammonium group provides electrostatic repulsion between particles, while the hydroxyethyl groups can contribute to steric stabilization and may also participate as a reducing agent in some syntheses, particularly for metallic nanoparticles like gold and silver.[1][2]

The length of the alkyl chain, in this case, a C12 dodecyl chain, plays a crucial role. Longer alkyl chains generally lead to stronger adsorption on the nanoparticle surface.[3] This robust adsorption is key to preventing aggregation, which is a common failure mode in nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: My nanoparticles are aggregating immediately after synthesis. What is the likely cause?

A1: Immediate aggregation often points to insufficient stabilization. This can arise from several factors:

  • Inadequate DHMAC Concentration: The concentration of DHMAC may be too low to provide complete surface coverage of the nanoparticles. Below the critical micelle concentration (CMC), the surfactant exists primarily as individual molecules, which may not offer sufficient steric or electrostatic repulsion.

  • Incorrect pH: The surface charge of many nanoparticles is pH-dependent. If the pH of the solution is near the isoelectric point of the nanoparticles, their surface charge will be minimal, reducing the electrostatic repulsion that contributes to stability.[4][5]

  • High Ionic Strength: The presence of high concentrations of salts in your reaction mixture can compress the electrical double layer around the nanoparticles, diminishing the electrostatic repulsion provided by the cationic DHMAC.[6]

Q2: I'm observing a wide particle size distribution (high polydispersity). How can I achieve a more monodisperse sample?

A2: High polydispersity suggests that the nucleation and growth phases of your nanoparticle synthesis are not well-controlled. To address this:

  • Optimize DHMAC Concentration: A concentration of DHMAC that is too high can lead to the formation of multiple layers or micelles that can interfere with uniform particle growth.

  • Control the Rate of Reagent Addition: A slow, controlled addition of the reducing agent is critical for achieving a burst of nucleation followed by uniform growth. Rapid addition can lead to continuous nucleation and a broad size distribution.

  • Precise Temperature Control: Temperature significantly influences the kinetics of both nucleation and growth. Maintaining a constant and uniform temperature throughout the synthesis is crucial for monodispersity.

Q3: Can DHMAC act as both a reducing and a stabilizing agent in my synthesis?

A3: Yes, for the synthesis of some metallic nanoparticles, such as gold and silver, quaternary ammonium compounds with hydroxyl groups, like DHMAC, can serve a dual role. The hydroxyl groups can act as reducing agents for the metal salt precursors.[1] This simplifies the synthesis by eliminating the need for a separate reducing agent.

Q4: How does the alkyl chain length of a quaternary ammonium surfactant affect nanoparticle stability?

A4: The length of the hydrophobic alkyl chain is a critical factor. A longer chain, such as the dodecyl (C12) chain in DHMAC, generally provides stronger van der Waals interactions with the nanoparticle surface and among adjacent surfactant molecules, leading to a more stable and compact protective layer.[3] This enhanced hydrophobicity can also influence the interaction of the nanoparticles with their environment.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during nanoparticle synthesis with DHMAC.

Problem 1: Visible Aggregation or Precipitation
Potential Cause Underlying Science Recommended Solution
DHMAC concentration is too low. Insufficient surfactant molecules are available to fully coat the nanoparticle surface, leading to exposed patches that can attract other particles via van der Waals forces.Increase the DHMAC concentration in increments. Consider determining the critical micelle concentration (CMC) for your specific system to ensure you are working above it.
pH is near the isoelectric point of the nanoparticles. At the isoelectric point, the nanoparticle surface has a neutral charge, minimizing electrostatic repulsion and making aggregation more likely.[4]Adjust the pH of the reaction mixture away from the isoelectric point of your nanoparticles. For metal oxides, this often means working in more acidic or basic conditions.[5][7]
High ionic strength of the reaction medium. Excess ions in the solution can screen the positive charges on the DHMAC-coated nanoparticles, reducing the electrostatic repulsion between them.[6]If possible, reduce the concentration of salts in your precursor solutions. If high salt concentrations are unavoidable, consider purification steps like dialysis or centrifugation after synthesis to remove excess ions.
Problem 2: High Polydispersity Index (PDI)
Potential Cause Underlying Science Recommended Solution
Inhomogeneous nucleation and growth. If the initial formation of nanoparticle "seeds" (nucleation) occurs over a prolonged period, or if the growth of these seeds is not uniform, a wide range of particle sizes will result.Ensure rapid and homogeneous mixing of reactants. The addition of the reducing agent should be done quickly and with vigorous stirring to promote a single burst of nucleation.
Ostwald Ripening. Over time, larger nanoparticles can grow at the expense of smaller ones, which dissolve and redeposit on the larger particles. This process increases the average particle size and polydispersity.Minimize the reaction time after the initial growth phase. Once the desired particle size is reached, consider quenching the reaction by rapidly cooling the solution or adding a stronger capping agent if compatible with your application.
Inconsistent Temperature. Temperature fluctuations can affect the rates of both nucleation and growth, leading to a broader size distribution.Use a temperature-controlled reaction vessel and ensure uniform heating.
Problem 3: Instability During Storage
Potential Cause Underlying Science Recommended Solution
Desorption of DHMAC. Over time, the surfactant may slowly detach from the nanoparticle surface, especially if the initial adsorption was not strong.Ensure that the DHMAC concentration in the storage solution is sufficient to maintain an equilibrium that favors adsorption. Storing at lower temperatures (e.g., 4°C) can also slow down desorption kinetics.[6]
Changes in pH or Ionic Strength. Contamination or leaching from storage containers can alter the pH or ionic strength of the nanoparticle suspension, leading to destabilization.Store nanoparticles in well-sealed containers made of inert materials. Buffer the storage solution to maintain a stable pH.
Photochemical Degradation. For some types of nanoparticles, exposure to light can induce degradation or changes in surface chemistry that lead to aggregation.Store nanoparticle suspensions in amber vials or in the dark.

Experimental Protocols & Workflows

The following protocols provide a starting point for the synthesis of different types of nanoparticles using a DHMAC-like surfactant. Optimization will likely be necessary for your specific application.

Workflow for Nanoparticle Synthesis and Characterization

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_reagents Prepare Precursor and DHMAC Solutions mix Mix Precursor and DHMAC prep_reagents->mix add_reductant Add Reducing Agent (if necessary) mix->add_reductant react React at Controlled Temperature and pH add_reductant->react purify Centrifugation or Dialysis react->purify dls DLS for Size and PDI purify->dls zeta Zeta Potential for Surface Charge dls->zeta tem TEM for Morphology zeta->tem G cluster_stabilization Stabilization Forces cluster_destabilization Destabilization Forces electrostatic Electrostatic Repulsion (from cationic head group) Stable Stable Nanoparticle Dispersion electrostatic->Stable steric Steric Hindrance (from hydroxyethyl groups and alkyl chain) steric->Stable van_der_waals Van der Waals Attraction Aggregated Aggregated Nanoparticles van_der_waals->Aggregated charge_screening Charge Screening (high ionic strength) charge_screening->Aggregated DHMAC DHMAC Adsorption on Nanoparticle Surface DHMAC->electrostatic DHMAC->steric

Caption: Forces influencing nanoparticle stability with DHMAC.

By understanding and controlling the interplay of these factors, researchers can effectively troubleshoot and optimize their nanoparticle synthesis, leading to stable and high-quality nanomaterials for a wide range of applications.

References

  • NanoHybrids. (n.d.). How to prevent gold nanoparticles from aggregating. Retrieved from [Link]

  • Huang, J., et al. (2011). Stable gold nanoparticles were synthesized in quaternary ammonium ionic liquids (QAILs)
  • Kim, K. S., et al. (2006). An easy one-pot method of synthesis of AuNPs using N-(2-hydroxyethyl)
  • Cao, Y., et al. (1995). Sonochemical method for the synthesis of AuNPs.
  • Gao, M., et al. (2019). The Effect of Alkyl Chain Length in Quaternary Ammonium Cationic Surfactants on Their Foaming Properties. SciSpace.
  • ResearchGate. (2025). Effect of surfactants, pH and water hardness on the surface properties and agglomeration behavior of engineered TiO2 nanoparticles.
  • Sajjad, A., et al. (2021). Synthesis of Silver Nanoparticles Using Hydroxyl Functionalized Ionic Liquids and Their Antimicrobial Activity. PMC.
  • Bonnemann, H. (Year not available). The use of quaternary ammonium for stabilizing metal nanoparticles.
  • Iravani, S., & Varma, R. S. (2020). The Effect of pH on the Size of Silver Nanoparticles Obtained in the Reduction Reaction with Citric and Malic Acids. PubMed.
  • Oliveira, E., et al. (Year not available). Dodecanethiol-capped silver NPs synthesis.
  • Brust, M., et al. (Year not available).
  • Chen, Y., et al. (Year not available). Formation of monodispersed silver NPs using simple oleylamine-liquid paraffin system.
  • Polyoxometalates as reducing and stabilizing agents for silver NPs. (Year not available).
  • Green chemistry-type one-step synthesis and stabilization of silver nanostructures. (Year not available).
  • ResearchGate. (2017). What is the effect of pH on the size of nanoparticles?
  • Bibi, S., et al. (2025).
  • ResearchGate. (2025).
  • MDPI. (2025). Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110)
  • Gonzalez-Perez, A., et al. (2003).
  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in aqueous solutions.
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)
  • NanoComposix. (n.d.). Silver Nanoparticle Synthesis V.2. Retrieved from [Link]

  • NNCI. (n.d.). Part 1: Silver Nanoparticle Synthesis and Spectroscopy.
  • CORE. (n.d.). Methods to Synthesize Silver Nanoparticles.
  • ACS Publications. (n.d.).
  • MDPI. (2019). Aggregation of Gold Nanoparticles Caused in Two Different Ways Involved in 4-Mercaptophenylboronic Acidand Hydrogen Peroxide.
  • Research and Reviews. (2024).
  • Al-Haddad, J., et al. (2022).
  • MDPI. (2022). Effect of Nanoparticles on the Thermal Stability and Reaction Kinetics in Ionic Nanofluids.
  • ResearchGate. (n.d.). Effect of temperature on the thermal stability of nanoparticle-surfactant-polymer stabilized emulsion system.
  • Teuscher, N., et al. (2018). The influence of temperature and humidity on the thermal stability of nanoparticles.
  • NIH. (n.d.).

Sources

Technical Support Center: Managing N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding interference from the cationic surfactant, N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, in colorimetric protein assays. As Senior Application Scientists, we understand the critical need for accurate protein quantification and have developed this resource to help you navigate this common challenge.

Introduction to the Interference Problem

This compound is a quaternary ammonium compound, a type of cationic surfactant often used in buffers for its emulsifying and cleaning properties.[1][2] While beneficial for sample preparation, its presence can significantly disrupt the chemical reactions underlying common colorimetric protein assays like the Bradford, Bicinchoninic Acid (BCA), and Lowry methods, leading to erroneous protein concentration measurements. This guide will help you understand, troubleshoot, and overcome this interference.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Question 1: My blank (buffer-only control) has extremely high absorbance in the Bradford assay. What's happening?

Answer:

This is a classic sign of detergent interference. The Bradford assay's mechanism relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's maximum absorbance from 465 nm to 595 nm under acidic conditions.[3][4]

Causality: this compound, as a cationic surfactant, can interact directly with the anionic Coomassie dye. This interaction mimics the effect of protein binding, causing a color change even in the absence of protein and resulting in a high background reading. At high concentrations, detergents can also cause the reagent to precipitate.[5]

Troubleshooting Steps:

  • Assess the Surfactant Concentration: Determine the concentration of this compound in your buffer. The Bradford assay is sensitive to even low levels of many detergents.[3][6]

  • Dilute Your Sample: If your protein concentration is sufficiently high, you can dilute your sample in a compatible buffer (one without the interfering surfactant) to lower the surfactant's concentration to a non-interfering level.[7][8] Remember to apply the same dilution factor to your final calculated protein concentration.

  • Precipitate the Protein: Protein precipitation is a highly effective method to separate your protein of interest from interfering substances like detergents.[9] A common and robust method is the trichloroacetic acid (TCA)/deoxycholate precipitation.

Experimental Protocol: TCA/Deoxycholate Protein Precipitation
  • To 100 µL of your protein sample, add 10 µL of 0.15% (w/v) sodium deoxycholate.

  • Vortex and incubate at room temperature for 10 minutes.

  • Add 10 µL of 72% (w/v) TCA.

  • Vortex thoroughly and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant, ensuring not to disturb the protein pellet.

  • Wash the pellet by adding 200 µL of ice-cold acetone. Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Aspirate the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry , as this can make resolubilization difficult.

  • Resuspend the pellet in a buffer compatible with your protein assay (e.g., PBS or a small volume of your original buffer if the final detergent concentration will be negligible).

Question 2: My BCA assay standard curve is non-linear and my unknown samples seem to have artificially high protein concentrations. Why?

Answer:

While the BCA assay is generally more tolerant to detergents than the Bradford or Lowry assays, it is not immune to interference.[7][10]

Causality: The BCA assay is a two-step reaction. First, under alkaline conditions, Cu²⁺ is reduced to Cu¹⁺ by the peptide bonds in the protein. Second, two molecules of bicinchoninic acid (BCA) chelate with one Cu¹⁺ ion, forming a purple-colored complex that absorbs at 562 nm. Substances that can reduce Cu²⁺ or interfere with the chelation will disrupt the assay.[11] While the primary interference in BCA assays comes from reducing agents, high concentrations of certain detergents can also impact the reaction, potentially by making the copper ions more accessible for reduction or by interacting with the reaction components, leading to an overestimation of protein concentration.[12][13]

Troubleshooting Steps:

  • Create Matched Standards: The most reliable way to account for this interference is to prepare your protein standards (e.g., BSA) in the exact same buffer as your unknown samples, including the this compound.[14] This ensures that the interference affects your standards and your samples equally, allowing for accurate quantification.

  • Sample Cleanup: If preparing matched standards is not feasible or does not resolve the issue, you will need to remove the interfering surfactant. For this, buffer exchange methods are highly effective.

Workflow for Choosing a Sample Cleanup Method

Sample_Cleanup_Workflow start High Detergent Interference in Protein Sample decision_protein_size Is Protein >10 kDa? start->decision_protein_size decision_sample_volume Sample Volume > 0.5 mL? decision_protein_size->decision_sample_volume Yes precipitation Protein Precipitation (e.g., TCA/Acetone) decision_protein_size->precipitation No dialysis Dialysis decision_sample_volume->dialysis Yes gel_filtration Gel Filtration / Size-Exclusion Chromatography decision_sample_volume->gel_filtration No end_assay Perform Protein Assay dialysis->end_assay gel_filtration->end_assay precipitation->end_assay

Caption: Decision workflow for selecting a cleanup method.

Experimental Protocol: Gel Filtration using a Spin Column

Gel filtration, or size-exclusion chromatography, separates molecules based on size. Proteins, being larger, will pass through the column quickly, while the smaller surfactant molecules are retained in the pores of the resin.[15][16][17]

  • Select a spin column with a molecular weight cutoff (MWCO) appropriate for your protein of interest (e.g., a 10 kDa MWCO is suitable for most proteins).

  • Equilibrate the column by adding the buffer you want your protein to be in post-cleanup (the "exchange buffer"). Centrifuge according to the manufacturer's instructions. Discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange within the column resin.

  • Add your protein sample containing the interfering surfactant to the top of the resin bed.

  • Place the column in a clean collection tube and centrifuge as per the manufacturer's protocol.

  • The collected flow-through contains your purified, desalted protein in the new, compatible buffer. The interfering surfactant is retained in the column.

Question 3: I am using the Lowry assay and my results are inconsistent and not reproducible. Could this compound be the culprit?

Answer:

Absolutely. The Lowry assay is notoriously sensitive to interference from a wide range of substances, with detergents being a primary offender.[18]

Causality: The Lowry method involves two reactions: (1) the Biuret reaction, where copper ions chelate with peptide bonds under alkaline conditions, and (2) the reduction of the Folin-Ciocalteu reagent by the copper-peptide complex and by aromatic amino acid residues (tyrosine and tryptophan).[19][20][21] this compound can interfere with both steps, leading to significant variability.

Troubleshooting Steps:

  • Consider an Alternative Assay: Given the high susceptibility of the Lowry assay to interference, the most robust solution is to switch to a more detergent-tolerant method. The BCA assay is a common alternative and is generally more resistant to interference from substances like detergents.[18]

  • Use a Modified Lowry Protocol: Some modified Lowry protocols have been developed that include detergents like sodium dodecyl sulfate (SDS) in the reagents to help normalize the effects of detergents present in the samples.[22]

  • Rigorous Sample Cleanup: If you must use the Lowry assay, complete removal of the interfering surfactant is essential. Due to the assay's high sensitivity, protein precipitation is the recommended method to ensure all interfering substances are removed.[14] Refer to the TCA/Deoxycholate precipitation protocol in the previous section.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

It is a cationic surfactant, also known as a quaternary ammonium compound.[1] It has a positively charged nitrogen atom, a long hydrophobic dodecyl chain, and two hydrophilic hydroxyethyl groups. This amphipathic nature makes it effective for disrupting cell membranes and solubilizing proteins.

Q2: Which common protein assay is most robust in the presence of this surfactant?

The Bicinchoninic Acid (BCA) assay is generally the most tolerant to the presence of detergents when compared to the Bradford and Lowry assays.[7][10] However, "tolerant" does not mean "immune." Significant interference can still occur, and it is always best practice to validate your results by running appropriate controls, such as preparing your standards in the same buffer as your sample.

Q3: Can I just dilute my sample to reduce the interference?

Dilution is a simple and effective first step, provided your protein concentration is high enough to remain in the detectable range of the assay after dilution.[7][8] For example, if your assay tolerates 0.1% of the surfactant and your buffer contains 1%, a 1:10 dilution may solve the problem. However, this will also dilute your protein by the same factor.

Q4: What are the main methods for removing this compound from my protein sample?

The primary methods are based on physical separation techniques:

  • Protein Precipitation: Methods like TCA/acetone precipitation separate the protein from soluble contaminants.[9][23]

  • Dialysis: This technique uses a semi-permeable membrane to allow small molecules like detergent monomers to diffuse out of the sample while retaining the larger protein molecules.[17][24]

  • Gel Filtration/Size-Exclusion Chromatography: This method separates molecules by size, effectively exchanging the sample buffer and removing small contaminants.[15][16][25][26]

Comparison of Detergent Removal Methods
MethodPrincipleProsCons
Protein Precipitation Decreases protein solubility, causing it to separate from the solution.Fast, effective for complete removal, concentrates protein.Can cause irreversible protein denaturation/aggregation.[23]
Dialysis Size-based separation via a semi-permeable membrane.Gentle, preserves protein activity.Slow, requires large buffer volumes, may not remove all detergent micelles.[17][24][25]
Gel Filtration Size-based separation using a porous resin.Fast, gentle, effective buffer exchange.Can dilute the protein sample, potential for sample loss on the column.[16][27]

Q5: How do I know if the cleanup procedure has affected my protein concentration?

It's crucial to include a control sample with a known protein concentration that undergoes the same cleanup procedure. By comparing the measured concentration of this control sample (post-cleanup) to its known concentration, you can calculate the protein recovery rate and correct your unknown sample concentrations accordingly.

References

  • How To Remove Detergents In Protein Samples. (2020). International Zoology News. [Link]

  • Friedenauer, S., & Berlet, H. H. (1989). Sensitivity and variability of the Bradford protein assay in the presence of detergents. Analytical Biochemistry, 178(2), 263-268. [Link]

  • Removal of Interfering Substances. (n.d.). Bio-Rad. [Link]

  • Overcome effects of detergents & reducing agents in protein estimation. (2017). G-Biosciences. [Link]

  • The Lowry Protein Assay: A Time-Tested Method for Protein Quantification. (n.d.). MetwareBio. [Link]

  • Gel Filtration and Its Role in Desalting and Buffer Exchange. (2016). G-Biosciences. [Link]

  • Smith, P. K., et al. (1985). Protein measurement using bicinchoninic acid: elimination of interfering substances. Analytical Biochemistry, 150(1), 76-85. [Link]

  • Interference of detergent-containing buffers with the Bradford protein assay. (n.d.). ResearchGate. [Link]

  • Best Ways to Remove Detergents in Protein Samples. (2019). G-Biosciences. [Link]

  • Desalting and buffer exchange. (n.d.). Wikipedia. [Link]

  • Lowry Protein Assay. (n.d.). University of Florida Animal Sciences. [Link]

  • Gel-Filtration Chromatography. (n.d.). PMC. [Link]

  • Lowry protein assay. (n.d.). Wikipedia. [Link]

  • Nasirova, N., Kaljula, G., Leis, E., & Langel, Ü. (2022). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. [Link]

  • Principals of various protein precipitation methods. (2021). Bioquochem. [Link]

  • Tal, M., et al. (2012). Interpretation of biological and mechanical variations between the Lowry versus Bradford method for protein quantification. Journal of Clinical and Cellular Immunology, 3(5). [Link]

  • protein purification - removing salts, detergents, etc from a protein sample. (2010). BioForum. [Link]

  • Wiśniewski, J. R., & Gaugaz, F. Z. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Molecules, 20(2), 2836-2861. [Link]

  • Removal of interfering substance from samples before protein assays. (n.d.). Interchim. [Link]

  • Gel Filtration. (n.d.). Cytiva. [Link]

  • Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. (n.d.). Chemball. [Link]

  • Desalting & buffer exchange gel filtration columns. (2022). The Bumbling Biochemist. [Link]

  • Lowry Protein Assay: Principle, Protocol & Mechanism. (n.d.). Study.com. [Link]

  • Development of a Detergent and Reducing Agent Compatible BCA Protein Assay. (n.d.). ResearchGate. [Link]

  • Morton, R. E., & Evans, T. A. (1992). Modification of the bicinchoninic acid protein assay to eliminate lipid interference in determining lipoprotein protein content. Analytical Biochemistry, 204(2), 332-334. [Link]

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (n.d.). ZAGENO. [Link]

  • Protein Assay for Detergent Solubilized Proteins. (n.d.). Hancock Lab. [Link]

  • Dodecylbis(2-hydroxyethyl)methylammonium chloride. (n.d.). PubChem. [Link]

  • Lu, X., & Zhu, H. (2005). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Proteome Science, 3(1), 6. [Link]

  • Coco bis(2-hydroxyethyl) methyl ammonium chloride. (n.d.). Kerui Chemicals. [Link]

  • From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. (n.d.). NIH. [Link]

  • Bis(2-hydroxyethyl)methyloleylammonium chloride. (n.d.). PubChem. [Link]

  • 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1). (n.d.). EPA. [Link]

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How to remove residual N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride from a solution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing this residual cationic surfactant from your solutions. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

This compound is a quaternary ammonium compound (QAC) that functions as a cationic surfactant.[1][2] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head group and a long hydrophobic dodecyl tail, allows it to interact with both polar and non-polar components in a solution, making it an effective emulsifier and stabilizer.[3] This same property, however, makes its complete removal challenging as it can adsorb to surfaces and form stable micelles.[4]

Q2: What are the common issues caused by residual this compound in a laboratory setting?

Residual amounts of this cationic surfactant can interfere with downstream applications by:

  • Altering cell membrane integrity: Due to their surfactant properties, QACs can disrupt cell membranes, leading to cytotoxicity in cell-based assays.

  • Inhibiting enzymatic reactions: They can denature proteins and inhibit enzyme activity.

  • Interfering with analytical techniques: Residual surfactants can cause ion suppression in mass spectrometry or create baseline noise in chromatographic methods.

  • Compromising formulation stability: In drug development, unintended surfactants can alter the solubility and bioavailability of the active pharmaceutical ingredient (API).

Q3: What are the primary methods for removing this compound from a solution?

The most common and effective methods for removing this and other QACs from aqueous solutions at a laboratory scale are:

  • Adsorption: Utilizing materials with a high surface area and affinity for the surfactant.

  • Ion-Exchange Chromatography: Separating the cationic surfactant based on its charge.

  • Solvent Extraction: Partitioning the surfactant between two immiscible liquids.

Each of these methods has its advantages and is suited for different experimental contexts.

Troubleshooting Guides: Removal Protocols

This section provides detailed protocols and troubleshooting advice for the most effective removal techniques.

Method 1: Adsorption with Activated Carbon

Principle of Causality: Activated carbon possesses a highly porous structure with a large surface area, providing numerous sites for the hydrophobic dodecyl tail of the this compound to adsorb onto via van der Waals forces.

Experimental Protocol:

  • Selection of Activated Carbon: Use powdered activated carbon (PAC) for a larger surface area and faster kinetics.

  • Determine Optimal Carbon Dose: Start with a concentration of 1 g of activated carbon per 100 mL of your solution. This may need to be optimized depending on the initial concentration of the surfactant.

  • Incubation: Add the activated carbon to your solution and stir continuously for at least 1-2 hours at room temperature.

  • Separation: Remove the activated carbon by either centrifugation followed by decantation of the supernatant or by filtration through a 0.22 µm filter to ensure all fine particles are removed.

Troubleshooting:

IssuePossible CauseRecommended Solution
Incomplete Removal Insufficient amount of activated carbon.Increase the concentration of activated carbon in increments of 0.5 g/100 mL.
Insufficient contact time.Increase the incubation time to 4 hours or overnight with continuous stirring.
Competitive adsorption from other molecules.Consider a pre-treatment step to remove other organic molecules if possible.
Product Adsorption Your product of interest is also adsorbing to the activated carbon.Test the stability of your product in the presence of activated carbon alone. If adsorption occurs, this method may not be suitable.

Workflow for Removal by Adsorption:

Removal_by_Adsorption cluster_prep Preparation cluster_process Process cluster_result Result Solution Solution with Surfactant Mix Mix and Stir (1-2 hours) Solution->Mix AC Activated Carbon AC->Mix Separate Separate Carbon (Centrifuge/Filter) Mix->Separate Purified Purified Solution Separate->Purified Waste Carbon with Adsorbed Surfactant Separate->Waste

Caption: Workflow for removing cationic surfactants using activated carbon.

Method 2: Ion-Exchange Chromatography

Principle of Causality: This technique leverages the positive charge of the quaternary ammonium head group. A cation-exchange resin, which has negatively charged functional groups, will bind the positively charged surfactant while allowing neutral and negatively charged molecules to pass through.

Experimental Protocol:

  • Resin Selection: Choose a strong cation-exchange resin (e.g., with sulfonate functional groups) for effective binding.

  • Column Preparation: Pack a column with the selected resin and equilibrate it with a buffer that matches the pH and ionic strength of your sample solution, but lacks the surfactant.

  • Sample Loading: Load your solution onto the column at a slow flow rate to ensure adequate time for binding.

  • Elution: Elute your product of interest with the equilibration buffer. The this compound will remain bound to the resin.

  • Regeneration (Optional): The resin can be regenerated by washing with a high salt concentration buffer (e.g., 1-2 M NaCl) to displace the bound surfactant.

Troubleshooting:

IssuePossible CauseRecommended Solution
Surfactant in Eluate Column capacity exceeded.Use a larger column volume or dilute your sample before loading.
Flow rate is too high.Reduce the flow rate during sample loading.
Inappropriate buffer conditions.Ensure the pH of your solution is such that the surfactant is positively charged and your product of interest does not bind to the resin.
Low Product Recovery Your product is binding to the resin.If your product is positively charged, this method may not be suitable. Consider anion-exchange chromatography if the surfactant is the only cationic species.

Workflow for Ion-Exchange Chromatography:

Ion_Exchange_Chromatography cluster_setup Setup cluster_separation Separation cluster_outcome Outcome Column Cation-Exchange Column Equilibrate Equilibrate with Buffer Column->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Buffer Load->Wash Elute Elute Product Wash->Elute Bound_Surfactant Surfactant Bound to Column Product Purified Product Elute->Product

Caption: Process flow for surfactant removal via ion-exchange chromatography.

Method 3: Solvent Extraction

Principle of Causality: This method relies on the differential solubility of the this compound in two immiscible solvents. By choosing an appropriate organic solvent, the surfactant can be partitioned into the organic phase, leaving your aqueous phase purified.

Experimental Protocol:

  • Solvent Selection: Choose an organic solvent in which the surfactant is soluble but your product of interest is not. Ethyl acetate or a mixture of chloroform and methanol are potential candidates.

  • Extraction: In a separatory funnel, mix your aqueous solution with an equal volume of the selected organic solvent.

  • Partitioning: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Collection: Drain the lower (denser) layer. If your product is in the aqueous phase, collect the aqueous layer.

  • Repeat: Repeat the extraction process 2-3 times with fresh organic solvent to maximize removal.

  • Residual Solvent Removal: If necessary, remove any residual organic solvent from your purified aqueous phase by rotary evaporation or nitrogen sparging.

Troubleshooting:

IssuePossible CauseRecommended Solution
Emulsion Formation Vigorous shaking with a surfactant present.Gently invert the separatory funnel instead of vigorous shaking. Adding a small amount of a saturated salt solution (brine) can also help to break the emulsion.
Low Removal Efficiency Poor partitioning of the surfactant.Try a different organic solvent or adjust the pH of the aqueous phase to potentially decrease the surfactant's aqueous solubility.
Product Loss Your product has some solubility in the organic phase.Perform a back-extraction of the combined organic phases with a fresh aqueous buffer to recover some of the lost product.

Verification of Removal: Analytical Quantification

To confirm the successful removal of this compound, a quantitative analysis of the purified solution is essential.

Titration Method

A two-phase titration method using an anionic surfactant like sodium dodecyl sulfate (SDS) is a classic and cost-effective way to quantify cationic surfactants.[5]

Brief Protocol:

  • A known volume of the sample is placed in a flask with a water-immiscible organic solvent (e.g., chloroform) and an indicator dye.

  • The solution is titrated with a standardized solution of SDS.

  • The anionic SDS forms an ion-pair with the cationic surfactant, which is extracted into the organic phase, causing a color change that indicates the endpoint.

Chromatographic Methods

For more sensitive and specific quantification, chromatographic techniques are recommended.

  • Ion Chromatography (IC): This method separates ions based on their charge and can be used to quantify the cationic surfactant with high sensitivity.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the highest sensitivity and specificity for quantifying quaternary ammonium compounds, with typical limits of quantification in the low mg/kg range.[7][8]

References

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

  • Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1296462A - The method of removing quaternary ammonium salt.
  • ResearchGate. (2015). Which membrane does work better to remove quaternary ammonium compounds from an aqueous solution? Retrieved from [Link]

  • ResearchGate. (2025). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Removal of Cationic Surfactants from Water by Adsorption on Attapulgite. Retrieved from [Link]

  • Sigmadaf. (2023). Removal of detergents and other surfactants present in wastewater. Retrieved from [Link]

  • E3S Web of Conferences. (2018). Removal of quaternary ammonium compounds in ion exchange process. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

  • PubMed Central. (2011). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Retrieved from [Link]

  • AGQ Labs USA. (2026). Quaternary ammonium compound testing. Retrieved from [Link]

Sources

Technical Support Center: Effect of pH on the Performance of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride (CAS: 22340-01-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for issues related to the pH-dependent performance of this unique cationic surfactant. As a quaternary ammonium compound (QAC) featuring two hydrophilic hydroxyethyl groups, its behavior in formulation is nuanced, and understanding the role of pH is critical for experimental success.

This document moves beyond simple protocols to explain the causal relationships between pH and surfactant performance, offering a self-validating framework for your experimental design and troubleshooting efforts.

Section 1: Fundamental Principles: pH Influence on Surfactant Behavior

Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is a cationic surfactant with a permanently positively charged quaternary ammonium headgroup. Unlike primary, secondary, or tertiary amines, its charge does not titrate with pH changes, meaning it remains cationic across the entire pH spectrum.[1] However, the system's pH is a critical variable that governs its stability, aggregation behavior, and interactions with other formulation components.

  • Chemical Stability: While the cationic charge is permanent, the overall molecular integrity can be compromised under extreme pH conditions. At highly alkaline pH (e.g., >10-12), especially when combined with elevated temperatures, quaternary ammonium compounds can be susceptible to chemical degradation through pathways like Hofmann elimination or hydroxide-mediated hydrolysis of adjacent functional groups.[2][3] For this specific molecule, the ether linkages of the hydroxyethyl groups are generally stable, but extreme conditions should still be evaluated.

  • Aggregation & Surface Activity: pH influences the behavior of the surfactant at interfaces and its tendency to self-assemble into micelles. This is quantified by the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[4][5] While the surfactant's own charge is constant, pH can alter the ionic strength of the solution and the charge state of other components, which in turn affects the electrostatic repulsion between the cationic headgroups, thereby modifying the CMC and surface tension.[6][7]

  • Interaction with Anionic Species: This is one of the most significant pH-dependent effects. The strong electrostatic attraction between the cationic headgroup and any anionic molecules (e.g., anionic surfactants, polymers, or active pharmaceutical ingredients) can lead to the formation of neutral, often insoluble, complexes.[8][9][10] The pH dictates the ionization state of the anionic species, directly controlling the strength of this interaction. The presence of the bis(2-hydroxyethyl) groups on this molecule enhances its compatibility with anionic surfactants compared to standard QACs, but this compatibility is still highly pH-dependent.[11][12]

  • Biocidal Efficacy: The effectiveness of QACs as disinfectants or biocides is often enhanced in neutral to slightly alkaline environments.[13] This is attributed to changes in the surface charge of microorganisms, which can influence the adsorption of the cationic surfactant onto the cell wall, a key step in its mechanism of action.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the positive charge of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride dependent on the solution's pH?

A: No. The core of the headgroup is a quaternary ammonium cation. Unlike primary, secondary, or tertiary amines, its charge is permanent and not dependent on the solution's pH.[1] It will remain positively charged in acidic, neutral, and alkaline solutions. However, the consequences of this permanent charge are highly dependent on the pH of the surrounding environment.

Q2: What is the recommended operational pH range for this surfactant?

A: The optimal pH range is entirely application-dependent.

  • For Stability: The molecule is most stable in the acidic to neutral pH range (approx. 4.0 - 8.0). High alkaline conditions (pH > 10), particularly with heat, should be approached with caution and validated for potential degradation.[2]

  • For Biocidal Activity: Efficacy is often optimal in the neutral to slightly alkaline range (pH 7.0 - 9.0).[13]

  • For Formulation with Anionics: Compatibility is greatest when the anionic component is not fully ionized. For example, when formulating with an anionic polymer containing carboxylic acid groups, working at a pH below its pKa will minimize electrostatic complexation and potential precipitation.[8]

Q3: My formulation becomes cloudy and forms a precipitate after I add this surfactant and adjust the pH. What is happening?

A: This is a classic sign of electrostatic complexation. Your formulation likely contains an anionic component (e.g., an anionic surfactant like Sodium Lauryl Sulfate, a polymer like Carbomer, or a buffer salt like phosphate). When both the cationic surfactant and the anionic component are fully charged, they can form a neutral, water-insoluble salt or complex, which then precipitates out of the solution.[8][10] The bis(2-hydroxyethyl) groups improve compatibility but do not eliminate this risk.[11][12]

Q4: How does pH impact the Critical Micelle Concentration (CMC) of this surfactant?

A: pH indirectly affects the CMC. While the surfactant's charge is constant, changing the pH of an unbuffered or weakly buffered solution alters the concentration of H+ and OH- ions, which contributes to the overall ionic strength of the solution. An increase in ionic strength can shield the electrostatic repulsion between the cationic headgroups, typically leading to a lower CMC value, as micelle formation becomes more energetically favorable.[4] If your formulation contains other pH-sensitive components, their ionization state can also drastically alter the solution environment and impact the CMC.

Q5: Can this surfactant be used to create stable emulsions across a wide pH range?

A: As a cationic emulsifier, it will form positively charged oil droplets. These emulsions are most stable when the pH does not introduce components that would neutralize this charge. The emulsion will be inherently unstable at a pH where an anionic species becomes charged and complexes with the surfactant at the oil-water interface, leading to flocculation and coalescence. Therefore, while the surfactant itself is functional across a wide pH range, the stability of the emulsion system will be narrower and highly dependent on the other ingredients.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during experimentation. The first step in any troubleshooting process should always be to measure the pH of the problematic solution .

Issue 1: Unexpected Phase Separation or Precipitation in a Multi-Component Formulation
Probable CauseInvestigative Steps & Solutions
pH-Induced Anionic-Cationic Incompatibility 1. Identify Anionics: Review your formulation to identify all potential anionic species (e.g., other surfactants, polymers, salts, APIs).2. Measure Component pKa: Find the pKa of the identified anionic components. Precipitation is most likely to occur at a pH where both the QAC and the anionic species are ionized.3. Systematic pH Study: Prepare simplified versions of your formulation (e.g., just the QAC and the anionic polymer in water). Titrate the pH across a wide range (e.g., 3 to 11) and visually observe for turbidity or precipitation. This will identify the critical pH range of incompatibility.4. Formulation Strategy: Adjust the final formulation pH to be outside this critical range. For example, for a carboxylic acid polymer, formulate at a pH below its pKa. Alternatively, consider adding a non-ionic surfactant which can act as a steric stabilizer.[8]
Salting Out Effect At high salt concentrations, the solubility of the surfactant may decrease, leading to phase separation. This can be exacerbated by pH adjustments that introduce new salt species (e.g., neutralizing NaOH with HCl to form NaCl). Solution: Reduce the overall electrolyte concentration or choose a more soluble surfactant for your high-salt system.
Issue 2: Loss of Efficacy (Reduced Biocidal Activity, Poor Emulsification)
Probable CauseInvestigative Steps & Solutions
Chemical Degradation at High pH If the formulation has been stored at a high pH (>10), especially at elevated temperatures, the surfactant may have degraded.[2]1. Confirm Degradation: Use an analytical technique like titration or LC-MS to quantify the concentration of the active surfactant and compare it to a fresh sample.[14][15]2. Conduct Stability Study: Perform an accelerated stability study by storing your formulation at various pH values (e.g., 7, 9, 11) and temperatures (e.g., 40°C) and assaying the surfactant concentration over time. See Protocol 1 .3. Reformulate: If degradation is confirmed, buffer the final product to a lower, more stable pH or add a chelating agent if metal-catalyzed degradation is suspected.
Sub-Optimal pH for Performance The pH may be in a range that is stable but not optimal for the desired function.1. Biocidal Activity: If antimicrobial performance is low, measure the pH. If it is acidic, try adjusting to the neutral-to-alkaline range (pH 7-9) and re-test efficacy.[13]2. Emulsification: The stability of the emulsion may depend on the zeta potential of the droplets, which is influenced by pH and ionic strength. Measure the particle size and zeta potential of your emulsion at different pH values to find the range of maximum electrostatic repulsion and stability.
Visualization: Troubleshooting Workflow

// Node Definitions start [label="Instability Observed\n(Precipitation, Phase Separation, Viscosity Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Measure pH of\nFinal Formulation & Intermediates", fillcolor="#FBBC05", fontcolor="#202124"]; is_ph_extreme [label="Is pH > 10 or < 3?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_anionic [label="Does formulation contain\nanionic components?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

stability_study [label="Suspect Degradation.\nPerform pH Stability Study (Protocol 1).\nQuantify active surfactant.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph_stable [label="Solution:\nBuffer formulation to a stable pH range (e.g., 4-8).", fillcolor="#34A853", fontcolor="#FFFFFF"];

incompatibility_study [label="Suspect Incompatibility.\nMap pH-solubility profile with\nanionic component.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph_compat [label="Solution:\nAdjust final pH to avoid\ninsoluble complex region.", fillcolor="#34A853", fontcolor="#FFFFFF"];

other_cause [label="pH is not the primary cause.\nInvestigate other factors:\n- Temperature\n- Ionic Strength\n- Ingredient Order of Addition", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> is_ph_extreme; is_ph_extreme -> stability_study [label=" Yes"]; stability_study -> adjust_ph_stable;

is_ph_extreme -> is_anionic [label="No"]; is_anionic -> incompatibility_study [label=" Yes"]; incompatibility_study -> adjust_ph_compat;

is_anionic -> other_cause [label="No"]; } dot Caption: Troubleshooting workflow for pH-related instability.

Visualization: pH-Dependent Surfactant-Polymer Interaction

G

Section 4: Experimental Protocols

Protocol 1: Determination of pH Stability Profile

Objective: To assess the chemical stability of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride as a function of pH over time.

Materials:

  • Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride stock solution (e.g., 1% w/v in deionized water).

  • Buffer solutions: pH 4 (citrate), pH 7 (phosphate), pH 9 (borate), pH 11 (carbonate-bicarbonate).

  • 0.1 M HCl and 0.1 M NaOH for pH adjustments.

  • HPLC or LC-MS system for quantification.[15][16]

  • Calibrated pH meter.

  • Thermostatically controlled oven or water bath (40°C).

Procedure:

  • Sample Preparation: For each pH point (4, 7, 9, 11), place 9 mL of the respective buffer into a sealed glass vial.

  • Add 1 mL of the surfactant stock solution to each vial to achieve a final concentration of 0.1%. Mix thoroughly.

  • Verify the final pH of each solution with a calibrated pH meter and adjust if necessary using dilute HCl or NaOH.

  • Time Zero (T0) Analysis: Immediately withdraw an aliquot from each vial and analyze using the chosen analytical method (e.g., LC-MS) to determine the initial concentration of the surfactant. This is your T0 baseline.

  • Incubation: Place the sealed vials in a 40°C oven.

  • Time-Point Analysis: At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove the vials from the oven, allow them to cool to room temperature, and withdraw an aliquot for analysis.

  • Data Analysis: For each pH, plot the percentage of remaining surfactant concentration against time. A significant drop in concentration at a particular pH indicates instability under those conditions.

Causality Check: A stable concentration profile at pH 4 and 7 but a rapid decline at pH 11 provides strong evidence of base-mediated degradation.

Protocol 2: Measuring pH-Dependent Critical Micelle Concentration (CMC)

Objective: To determine the CMC of the surfactant in solutions of different pH.

Materials:

  • Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride.

  • Buffer solutions: pH 4, 7, and 9.

  • Surface Tensiometer (Du Noüy ring or Wilhelmy plate method).

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant (e.g., 100x the expected CMC) in each of the chosen buffer solutions (pH 4, 7, 9).

  • Serial Dilutions: For each buffered stock solution, prepare a series of dilutions in the corresponding buffer. The concentration range should span well below and above the expected CMC.

  • Surface Tension Measurement: a. Start with the pure buffer solution to measure the baseline surface tension (γ₀). b. Measure the surface tension of each dilution, starting from the most dilute and proceeding to the most concentrated. Ensure the tensiometer probe is cleaned and dried between measurements. c. Record the equilibrium surface tension value for each concentration.

  • Data Analysis: a. For each pH series, plot surface tension (γ) on the y-axis versus the logarithm of the surfactant concentration (log C) on the x-axis. b. The resulting plot should show two distinct linear regions. The first region shows a sharp decrease in surface tension with increasing concentration. The second region, after the interface is saturated, shows a plateau or a much shallower slope. c. The CMC is the concentration at the intersection of these two lines.[5]

  • Comparison: Compare the CMC values obtained at pH 4, 7, and 9. Any significant differences demonstrate the influence of pH on the surfactant's aggregation behavior in that specific buffered system.

Trustworthiness: This method is self-validating. A clean, sharp inflection point in the plot is indicative of a pure surfactant and a reliable CMC determination. A blurry or non-distinct transition may indicate impurities or complex interactions with the buffer components.

References

  • Pugh, R. J. (1982). Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines. Journal of Pharmaceutical Sciences, 71(7), 729-35. [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. WTW Application Report.[Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Chemball Product Page.[Link]

  • Kerui Chemicals. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Kerui Chemicals Product Page.[Link]

  • MB Cosmetics Academy. (2023). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. MB Cosmetics Academy Blog.[Link]

  • Kim, J., & Lim, J. (2014). Effect of pH on Physical Properties of Triethanolamine-Ester Quaternary Ammonium Salt Cationic Surfactant System. Journal of the Korean Chemical Society, 58(4), 392-397. [Link]

  • AESAN. (2015). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Revista del Comité Científico de la AESAN, 20, 1-21. [Link]

  • LeBouf, R. F., et al. (2018). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Work Exposures and Health, 62(7), 875–886. [Link]

  • Lucy, C. A., et al. (2012). High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis. Journal of Chromatography A, 1232, 194-200. [Link]

  • EURL-SRM. (n.d.). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChers and LC-MS/MS. European Union Reference Laboratory for Pesticides.[Link]

  • Surfactant Compatibility Issues: How to Avoid Formulation Conflicts? (n.d.). LinkedIn Article.[Link]

  • Kim, J., & Lim, J. (2014). Effect of pH on physical properties of triethanolamine-ester quaternary ammonium salt cationic surfactant system. ResearchGate.[Link]

  • Labinsights. (2023). Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights Blog.[Link]

  • Zana, R. (2018). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. Molecules, 23(12), 3246. [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. PubChem Compound Summary.[Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia, The Free Encyclopedia.[Link]

  • Gvili, K., et al. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species. Cosmetics, 10(2), 52. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in aqueous solutions. ResearchGate Publication Figure.[Link]

  • Institute of Personal Care Science. (2021). LIVE: Choosing surfactants. YouTube.[Link]

  • Varcoe, J. R., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(8), 3541–3552. [Link]

  • Biolin Scientific. (2018). What is critical micelle concentration? Biolin Scientific Blog.[Link]

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Navigating the Nuances of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the effective use of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride in your cell culture experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this cationic surfactant. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Understanding the Compound: A Double-Edged Sword

This compound is a quaternary ammonium compound (QAC) with a positively charged headgroup and a hydrophobic tail. This amphipathic nature makes it an effective surfactant and gives it antimicrobial properties.[1][2][3] However, the very properties that make it useful can also be the source of common issues in sensitive cell culture systems. The primary mechanism of action for QACs involves disruption of the cell membrane, which can lead to cytotoxicity.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity and Poor Cell Viability

Question: I'm observing high levels of cell death and detachment after treating my cells with this compound. What is the likely cause and how can I mitigate this?

Answer:

This is the most common issue encountered with cationic surfactants like this compound. The root cause is almost always the concentration of the compound being too high for your specific cell line and experimental conditions.

Causality: The positively charged headgroup of the surfactant interacts with the negatively charged components of the cell membrane, such as phospholipids. This interaction, coupled with the insertion of the hydrophobic tail into the lipid bilayer, disrupts membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[4][5][6]

Troubleshooting Protocol:

  • Determine the Optimal, Non-Toxic Working Concentration: It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line. This will allow you to select a sub-lethal concentration for your experiments.

    • Step 1: Cell Seeding. Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Step 2: Serial Dilutions. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A good starting range is typically from 0.1 µM to 100 µM.

    • Step 3: Treatment. Treat the cells with the different concentrations of the surfactant for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Step 4: Viability Assay. Assess cell viability using a suitable assay. Be mindful of potential assay interference (see Issue 3). A simple trypan blue exclusion assay can be a good starting point.

    • Step 5: Data Analysis. Plot the percentage of viable cells against the surfactant concentration to determine the IC50.

  • Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to surfactants. Cancer cell lines may be more susceptible than primary cells or immortalized cell lines. If you are working with a particularly sensitive cell line, you may need to use a much lower concentration range.

  • Evaluate Exposure Time: The duration of exposure to the surfactant will also impact cytotoxicity. Consider whether a shorter incubation time is sufficient for your experimental endpoint.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Question: My results are varying significantly between experiments, even when I use the same concentration of this compound. What could be causing this variability?

Answer:

Inconsistent results can be frustrating and can stem from several factors related to the preparation and handling of the surfactant and the cell culture itself.

Causality:

  • Stock Solution Instability: Improper storage of the stock solution can lead to degradation or precipitation of the compound, altering its effective concentration.

  • Interaction with Media Components: Cationic surfactants can interact with negatively charged molecules in the cell culture medium, such as proteins in Fetal Bovine Serum (FBS). This can lead to the formation of complexes that may either reduce the bioavailability of the surfactant or have their own cytotoxic effects.

  • Inconsistent Cell Health: Variations in the health and confluency of your cell cultures between experiments can lead to different responses to the surfactant.

Troubleshooting Protocol:

  • Proper Stock Solution Preparation and Storage:

    • Prepare a concentrated stock solution in a sterile, high-quality solvent like water or ethanol.[3]

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

    • Before each use, thaw an aliquot completely and vortex gently to ensure homogeneity. Visually inspect for any precipitation.

  • Standardize Media Preparation:

    • When preparing your working solution, add the surfactant to the serum-free basal medium first, and then add the serum. This can help to minimize immediate precipitation.

    • Always use the same batch of FBS for a set of related experiments to reduce variability.

  • Maintain Consistent Cell Culture Practices:

    • Ensure your cells are at a consistent confluency (typically 70-80%) when you start your experiments.

    • Regularly test your cells for mycoplasma contamination, as this can affect their response to various treatments.[7]

Issue 3: Interference with Common Cell-Based Assays

Question: I'm getting strange results with my MTT/LDH assay when I use this compound. Could the compound be interfering with the assay chemistry?

Answer:

Yes, it is highly likely that the surfactant is interfering with your assay. This is a critical and often overlooked issue when working with surfactants.

Causality:

  • MTT Assay: Cationic surfactants can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. They can also lyse cells, causing the release of intracellular reductases that can also reduce MTT.[8][9]

  • LDH Assay: Surfactants can lyse cells, leading to an increase in lactate dehydrogenase (LDH) release, which is the basis of this cytotoxicity assay. However, some surfactants can also inhibit the activity of the LDH enzyme itself, leading to an underestimation of cytotoxicity.[8][9]

Troubleshooting Protocol:

  • Perform Assay Controls: It is essential to run controls to assess the potential for assay interference.

    • Reagent-Only Control: In a cell-free well, mix your surfactant at the highest concentration used in your experiment with the assay reagents (e.g., MTT or LDH substrate). This will show if the surfactant directly reacts with the assay components.

    • Killed-Cell Control: Treat a population of cells with a known cytotoxic agent (e.g., a high concentration of the surfactant or another toxin) to induce maximum cell death. Then, perform your assay. This will help you determine the dynamic range of your assay in the presence of the surfactant.

  • Consider Alternative Viability Assays: If significant interference is observed, consider using an alternative assay that is less susceptible to surfactant interference.

    • Trypan Blue Exclusion Assay: This is a simple and direct measure of membrane integrity.

    • Crystal Violet Assay: This assay measures the number of adherent cells and is less prone to chemical interference.

    • ATP-based Assays: These assays measure the level of intracellular ATP as an indicator of metabolic activity and are generally less affected by surfactants.

Visualizing the Mechanism and Troubleshooting

Mechanism of Membrane Disruption

cluster_membrane Cell Membrane p1 Phospholipid p2 Phospholipid p3 Phospholipid disruption Membrane Disruption & Pore Formation p2->disruption 3. p4 Phospholipid p3->disruption 3. surfactant Cationic Headgroup (+) Hydrophobic Tail surfactant:head->p2 1. surfactant:tail->p3 2. interaction Electrostatic Interaction insertion Hydrophobic Insertion lysis Cell Lysis disruption->lysis

Caption: Mechanism of cell membrane disruption by a cationic surfactant.

Troubleshooting Workflow for Cytotoxicity

decision decision protocol1 Perform Dose-Response Experiment (IC50) decision->protocol1 No decision2 Are stock solutions and media standardized? decision->decision2 Yes issue High Cytotoxicity Observed issue->decision Is the working concentration optimized? protocol1->decision2 protocol2 Standardize stock preparation, storage, and media formulation. decision2->protocol2 No decision3 Is there potential assay interference? decision2->decision3 Yes protocol2->decision3 protocol3 Run assay controls. Consider alternative viability assays. decision3->protocol3 Yes success Problem Resolved decision3->success No protocol3->success

Caption: A decision tree for troubleshooting cytotoxicity issues.

Summary of Key Recommendations

IssuePrimary CauseKey Recommendation
High Cytotoxicity Concentration too highPerform a dose-response experiment to determine the IC50.
Inconsistent Results Reagent instability/variabilityStandardize stock solution preparation, storage, and media formulation.
Assay Interference Surfactant-reagent interactionRun appropriate controls and consider alternative, non-interfering assays.

By systematically addressing these common issues, you can enhance the reliability and reproducibility of your experiments involving this compound.

References

  • Chen, Y., et al. (2023).
  • Al-Adham, I. S. I., & Al-Khayat, M. A. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules.
  • MDPI. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. [Link]

  • Chemball. Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. [Link]

  • MDPI. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]

  • PubChem. Dodecylbis(2-hydroxyethyl)methylammonium chloride. [Link]

  • PubChem. Bis(2-hydroxyethyl)methyloleylammonium chloride. [Link]

  • PubMed. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. [Link]

  • PubMed Central. (2009). Particle-induced artifacts in the MTT and LDH viability assays. [Link]

  • National Institutes of Health. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]

  • National Institutes of Health. (2023). Quaternary Ammonium Compound Toxicity. [Link]

  • ResearchGate. (2011). Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. [Link]

  • ResearchGate. (2009). Particle-Induced Artifacts in the MTT and LDH Viability Assays. [Link]

  • PubMed. (2012). Quaternary ammonium salts and their antimicrobial potential: targets or nonspecific interactions? [Link]

  • ResearchGate. (2012). Morphological Effects of Quaternary Ammonium Compounds on Staphylococcal Biofilms. [Link]

  • Institute for In Vitro Sciences, Inc. Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. [Link]

  • PubMed. (1997). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. [Link]

  • National Institutes of Health. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. [Link]

  • National Institutes of Health. (2019). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. [Link]

  • ResearchGate. (2017). MTT and LDH cytotoxicity studies of the lactose ester surfactants on Calu-3 and Caco-2 cells. [Link]

  • ACS Publications. (2020). Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources. [Link]

  • PubMed. (2002). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • Kerui Chemicals. Coco bis(2-hydroxyethyl) methyl ammonium chloride. [Link]

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Technical Support Center: Optimizing N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride Efficacy Through Ionic Strength Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for leveraging ionic strength to enhance the efficacy of this versatile cationic surfactant in your experimental workflows.

Conceptual Overview: The "Why" Behind Ionic Strength Adjustment

This compound, a quaternary ammonium compound, is a cationic surfactant valued for its emulsifying, conditioning, and solubility-enhancing properties in applications ranging from personal care products to advanced pharmaceutical formulations.[1][2] Its efficacy is intrinsically linked to its behavior in aqueous solutions, particularly its ability to self-assemble into micelles. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) .[3]

Adjusting the ionic strength of your solution, typically by adding a simple salt like sodium chloride (NaCl), is a powerful yet simple method to modulate the CMC and, consequently, the surfactant's performance. For ionic surfactants, the addition of an electrolyte reduces the electrostatic repulsion between the charged head groups of the surfactant monomers.[4][5] This shielding effect facilitates the aggregation of monomers into micelles at a lower concentration, thereby lowering the CMC.[5][6] A lower CMC often translates to greater efficiency, as less surfactant is required to achieve the desired effect, be it solubilizing a hydrophobic drug or stabilizing an emulsion.[7]

However, the relationship is not without its limits. Excessively high ionic strength can lead to a "salting-out" effect, causing the surfactant to precipitate out of the solution, which is detrimental to your experiment.[8] Therefore, optimizing the ionic strength is a critical step in maximizing the efficacy of this compound.

Experimental Protocols: Determining and Optimizing Surfactant Performance

To effectively harness the benefits of ionic strength adjustment, it is crucial to experimentally determine the CMC of your surfactant system under your specific conditions. Two common and reliable methods are detailed below.

Protocol for CMC Determination by Surface Tension Measurement

This method is based on the principle that the surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles form, the surface tension remains relatively constant.[9]

Materials:

  • This compound

  • Deionized water

  • Sodium Chloride (NaCl)

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[10][11]

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in deionized water, well above the expected CMC.

  • Create a series of dilutions from the stock solution to obtain a range of concentrations.

  • For each ionic strength condition to be tested, prepare a parallel set of dilutions using a stock solution of NaCl at the desired molarity.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution at a constant temperature.

  • Plot surface tension versus the logarithm of the surfactant concentration. The point where the slope of the curve changes abruptly is the CMC.[12]

Protocol for CMC Determination by Conductivity Measurement

This method is suitable for ionic surfactants and relies on the change in the conductivity of the solution as micelles form.[13]

Materials:

  • This compound

  • Deionized water

  • Sodium Chloride (NaCl)

  • Conductivity meter

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Prepare a series of surfactant solutions of varying concentrations in deionized water, both with and without the desired concentrations of NaCl.

  • Place the sample in the thermostatically controlled water bath to maintain a constant temperature.

  • Immerse the conductivity probe in the solution and allow the reading to stabilize.

  • Record the specific conductance for each concentration.

  • Plot specific conductance versus surfactant concentration. The CMC is the concentration at the intersection of the two linear portions of the graph.[14]

Troubleshooting Guide

This section addresses common issues encountered when adjusting the ionic strength for this compound in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
I added salt to my surfactant solution, and now it's cloudy/has a precipitate. You have likely exceeded the solubility limit of the surfactant at that specific ionic strength, causing it to "salt out".[8]1. Reduce the salt concentration: Prepare a new solution with a lower molarity of NaCl. 2. Check the Krafft temperature: The temperature at which the surfactant becomes soluble may have increased with the addition of salt. Ensure your working temperature is above the Krafft temperature. 3. Filter the solution: If only a small amount of precipitate is present, you may be able to remove it by filtration, but it is advisable to remake the solution at a lower salt concentration.
My immunoassay is showing high background noise after adding the surfactant and adjusting the ionic strength. 1. The ionic strength may be too high, leading to non-specific binding of antibodies or other proteins.[4][15] 2. The surfactant concentration may be too high, causing protein denaturation or interference with antibody-antigen binding.[16]1. Titrate the ionic strength: Perform a series of experiments with decreasing salt concentrations to find the optimal balance between enhanced surfactant efficacy and low background.[17] 2. Optimize surfactant concentration: Ensure you are working at a concentration appropriate for your assay, which may be at or slightly above the CMC. 3. Increase the number of wash steps in your immunoassay protocol to remove non-specifically bound components.
The efficacy of my drug delivery nanoparticles has decreased after adjusting the ionic strength. The increased ionic strength may be causing aggregation of your nanoparticles, or interfering with the encapsulation or release of the active pharmaceutical ingredient (API).[18]1. Characterize nanoparticle size and stability: Use techniques like Dynamic Light Scattering (DLS) to assess the particle size distribution at different ionic strengths. 2. Optimize the formulation: The ratio of surfactant to other excipients may need to be adjusted in the presence of salt.[19] 3. Evaluate drug loading and release profiles at different ionic strengths to ensure the desired therapeutic effect is maintained.
I'm not seeing a significant change in the CMC after adding salt. 1. The salt concentration may be too low to have a noticeable effect. 2. There may be other components in your system (e.g., buffers, co-solvents) that are influencing the ionic strength and masking the effect of the added salt.1. Increase the salt concentration incrementally and re-measure the CMC. 2. Consider the total ionic strength of your system: Account for all ionic species present in your buffer and formulation when making adjustments.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting concentration of NaCl to use for adjusting ionic strength?

    • A good starting point is often in the range of 10-100 mM NaCl. However, the optimal concentration is highly application-dependent and should be determined experimentally.

  • Q2: Can I use other salts besides NaCl?

    • Yes, other simple salts like KCl can also be used. However, be aware that different ions can have varying effects on surfactant properties, a phenomenon related to the Hofmeister series.[5][20] For consistency, it is recommended to use a single type of salt throughout your experiments.

  • Q3: Is it possible for the ionic strength to be too low?

    • While "too low" is relative, an insufficient ionic strength may mean you are not taking full advantage of the potential to lower the CMC and improve efficiency. If your surfactant concentration is a limiting factor (e.g., due to cost or solubility), optimizing the ionic strength to lower the required amount of surfactant can be beneficial.

  • Q4: How does temperature affect the relationship between ionic strength and CMC?

    • Temperature can influence both the CMC and the effect of added electrolytes. For some surfactants, the CMC may initially decrease with temperature and then increase. It is crucial to conduct your optimization experiments at the intended working temperature of your application.[21]

  • Q5: I am using this surfactant with an anionic compound and observing precipitation. Is this related to ionic strength?

    • While ionic strength plays a role, the primary issue is likely the electrostatic attraction between the positively charged cationic surfactant and the negatively charged anionic compound, leading to the formation of an insoluble complex.[22][23] It is generally advisable to avoid mixing cationic and anionic surfactants unless a specific interaction is desired.

Data Presentation

The following table provides representative data for a similar cationic surfactant, Dodecyltrimethylammonium Bromide (DTAB), to illustrate the expected trend of decreasing CMC with increasing NaCl concentration.

NaCl Concentration (mM)Critical Micelle Concentration (CMC) of DTAB (mM)
0~15.0
10~10.0
50~5.0
100~3.5
(Data is illustrative and based on trends reported for similar cationic surfactants.[24])

Visualizations

Workflow for Optimizing Ionic Strength

G cluster_prep Preparation cluster_analysis Analysis cluster_application Application prep_stock Prepare Surfactant & Salt Stock Solutions prep_dilutions Create Serial Dilutions at Various Ionic Strengths prep_stock->prep_dilutions measure_cmc Determine CMC (Tensiometry or Conductometry) prep_dilutions->measure_cmc plot_data Plot Data & Identify Optimal Ionic Strength measure_cmc->plot_data formulate Formulate System at Optimal Ionic Strength plot_data->formulate validate Validate Performance (e.g., Assay, Particle Size) formulate->validate

Caption: Experimental workflow for ionic strength optimization.

Mechanism of Ionic Strength on Micellization

G cluster_low Low Ionic Strength cluster_high High Ionic Strength m1 S+ m2 S+ m3 S+ repulsion Strong Repulsion m2->repulsion m4 S+ m3->repulsion m5 S+ m6 S+ m7 S+ attraction Shielded Repulsion m6->attraction m8 S+ m7->attraction micelle Micelle Formation Favored attraction->micelle

Caption: Effect of ionic strength on surfactant head group interactions.

References

  • Farooq, A., et al. (2018). Influence of Sodium Salts on the Micellization and Interfacial Behavior of Cationic Surfactant Dodecyltrimethylammonium Bromide in Aqueous Solution. Journal of Surfactants and Detergents.
  • Petzold, A. (2019). The relevance of buffer system ionic strength in immunoassay development. Journal of Immunological Methods, 465, 27-30.
  • Singh, P., & Kumar, A. (2015). Influence of NACL on the Micellar Behaviour of Some Cationic Surfactans. IOSR Journal of Applied Chemistry.
  • Zaman, M. I. (n.d.).
  • Hooshyar, K., & Sadeghi, R. (2015). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. Oriental Journal of Chemistry.
  • Petzold, A. (2018). The relevance of buffer system ionic strength in immunoassay development.
  • Mukhim, T., & Ismail, K. (2014).
  • Biolin Scientific. (n.d.). Surface and interfacial tension. Retrieved from [Link]

  • Zhang, R., et al. (2016). Impact of NaCl concentration on equilibrium and dynamic surface adsorption of cationic surfactants in aqueous solution. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Evonik. (n.d.).
  • Bera, A., et al. (2017). Influence of Surfactants on Sodium Chloride Crystallization in Confinement. Langmuir, 33(17), 4250-4258.
  • Mastrad Test Systems. (n.d.). ASTM D971-12 Standard Test Method for Interfacial Tension, Digital Tensiometer.
  • BenchChem. (2025).
  • Surfactant Manufacturers. (n.d.). 5 Surfactant Testing Methods Top Manufacturers Use to Ensure Quality.
  • Oriental Journal of Chemistry. (2022).
  • Ariel Cosmetic. (2025).
  • Bidyut, K., et al. (2012). The Effect of NaCl on the Krafft Temperature and Related Behavior of Cetyltrimethylammonium Bromide in Aqueous Solution.
  • Institute of Formulative Science. (n.d.).
  • TaraLee. (2020, November 13). What are Surfactants?
  • ResearchGate. (2014).
  • Liu, Y., et al. (2024). Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. Advanced Science.
  • DataPhysics Instruments. (n.d.). Surface tension values of some common test liquids for surface energy analysis.
  • Surface tension values of some common test liquids for surface energy analysis. (n.d.).
  • Zhang, L., et al. (2020). Study of N, N-bis (2-hydroxyethyl)
  • Chem-Impex. (n.d.). This compound.
  • Artemis Dx. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2003).
  • Hanna Instruments. (n.d.).
  • Faculty of Pharmacy in Hradec Králové. (n.d.).
  • Ashlesha Zol, et al. (2026). Design Formulation and Evaluation of Nanoparticles. International Journal of Pharmaceutical Sciences, 4(1), 1692-1716.
  • ACS Omega. (2023).
  • PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride.
  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride.
  • MacKinnon, N., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1335-1345.
  • ResearchGate. (n.d.). Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine...
  • Fasihi, S., et al. (2012). Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension. Iranian Journal of Pharmaceutical Research, 11(3), 827-835.

Sources

Technical Support Center: Minimizing Foaming in N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-20-F01

Last Updated: January 20, 2026

Introduction

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride (CAS No. 22340-01-8) is a cationic surfactant of the quaternary ammonium compound class.[1][2] Its molecular structure, featuring a long hydrophobic dodecyl chain and a hydrophilic head with two hydroxyl groups, gives it excellent emulsification, antistatic, and bactericidal properties.[1] A common, and often challenging, characteristic of surfactants is their tendency to generate foam when agitated in aqueous solutions.[3]

Foam is a dispersion of gas in a liquid, stabilized by surfactant molecules that adsorb at the gas-liquid interface, reducing surface tension and forming a film with mechanical strength.[3][4] While this property is beneficial in applications like cleaning, it can significantly hinder processes in research and drug development, leading to inaccurate measurements, processing difficulties, and potential product contamination.[5] This guide provides in-depth troubleshooting protocols and expert insights to help you understand, control, and minimize foaming in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution foaming so much?

A: Foaming is an inherent property of surfactants. The molecule has a gas-loving (hydrophobic) tail and a water-loving (hydrophilic) head. When energy is introduced into the solution (e.g., through stirring, pouring, or sparging), air bubbles are formed. The surfactant molecules quickly surround these bubbles, with their hydrophobic tails pointing inward towards the air and their hydrophilic heads facing outward into the water. This arrangement forms a stable, elastic film around the air bubble, preventing it from easily collapsing.[3][4] The stability of this foam can be influenced by the surfactant's concentration, solution temperature, pH, and the presence of other substances.[4]

Q2: What is the difference between an antifoam and a defoamer?

A: Though often used interchangeably, there is a technical distinction. An antifoaming agent is added to a system before foam generation to prevent bubbles from forming in the first place.[6] A defoaming agent is added after foam has already formed to rapidly destroy or "knock down" existing foam.[6] Many modern formulations, particularly silicone-based products, serve both functions.

Q3: Are there any immediate, simple steps I can take to reduce foam without adding new chemicals?

A: Yes. Before resorting to chemical antifoaming agents, several procedural modifications can be effective:

  • Reduce Agitation: Lower the speed of your stirrer or shaker. High shear forces introduce more gas into the liquid.

  • Gentle Addition: When adding the surfactant or other components, pour them slowly down the side of the vessel rather than dropping them directly onto the liquid surface.

  • Temperature Control: Increasing the temperature can sometimes decrease the viscosity and surface elasticity of the foam lamellae, promoting faster drainage and collapse. However, this effect is system-dependent and should be tested cautiously.

  • Headspace Management: Use a larger vessel to increase the headspace, which can help contain the foam and prevent overflows.

Q4: Can I just wait for the foam to collapse on its own?

A: While some foams are transient and will collapse over time due to gravity-induced drainage and bubble coalescence, cationic surfactants like the one can create highly stable foams. Relying on natural collapse is often impractical in a laboratory or process setting where time and consistency are critical. The stability of the foam depends on factors like concentration and purity; higher concentrations generally lead to more stable foam.[7]

In-Depth Troubleshooting Guide

Uncontrolled foaming can derail experiments. This section provides a systematic approach to identifying the root cause of your foaming issue and implementing an effective solution.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for addressing foaming issues, starting with simple procedural checks and progressing to more complex chemical interventions.

FoamTroubleshooting start Excessive Foaming Observed proc_check Step 1: Procedural & Mechanical Review start->proc_check sub1 Reduce Agitation Speed? Gentle Reagent Addition? Optimize Vessel Geometry? proc_check->sub1 Implement Changes conc_check Step 2: Concentration & Formulation Review sub2 Is Surfactant Concentration Optimal? Adjust pH? Check for Contaminants? conc_check->sub2 Analyze antifoam_select Step 3: Chemical Intervention (Antifoam) sub3 Select Antifoam Type (Silicone, Polymer, etc.) antifoam_select->sub3 sub1->conc_check Foam Persists resolve Foaming Controlled sub1->resolve Issue Resolved sub2->antifoam_select Foam Persists sub2->resolve Issue Resolved protocol Step 4: Antifoam Screening Protocol sub3->protocol protocol->resolve Optimal Antifoam Found

Caption: Troubleshooting workflow for foam control.

Step 1: Mechanical and Procedural Adjustments

Before altering your formulation, optimize your experimental setup. Energy input is a primary driver of foam generation.

  • Agitation: High-speed mixing, vortexing, or vigorous shaking entraps air. Reduce the RPM of your overhead stirrer or magnetic stir bar to the minimum required for adequate mixing.

  • Reagent Addition: Introduce the this compound solution, or any subsequent reagents, gently. Use a pipette to dispense liquid against the inner wall of the beaker or flask.

  • Temperature: Gently warm the solution. An increase of 5-10°C can decrease the solution's viscosity, accelerating liquid drainage from the foam bubbles and causing them to collapse faster. Monitor to ensure temperature changes do not negatively affect your reactants or process.

Step 2: Formulation and Concentration Review

The chemical environment of the solution plays a critical role in foam stability.

  • Concentration: The relationship between surfactant concentration and foam stability is not always linear. While higher concentrations often increase foam, concentrations far above the critical micelle concentration (CMC) can sometimes lead to less stable foams. Prepare a dilution series (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) and measure the foam height and stability for each to find an optimal concentration for your application.

  • Contaminants: Unintended impurities, such as residual proteins or particulates, can act as foam stabilizers. Ensure your glassware is scrupulously clean and your solvents are of high purity. Particulates can provide nucleation points for bubbles.[8]

  • pH and Electrolytes: The addition of salts (electrolytes) can impact foam stability. The counterions can reduce the electrostatic repulsion between the charged surfactant headgroups at the bubble interface, which may either stabilize or destabilize the foam depending on the specific ions and their concentration.[9] If your protocol allows, test the effect of adjusting the pH or adding a simple salt like NaCl.

Step 3: Chemical Intervention - Antifoaming Agents

If procedural and formulation adjustments are insufficient, a chemical antifoaming agent is the next logical step. These agents are highly surface-active and work by disrupting the foam-stabilizing surfactant film.[5]

Mechanism of Action: Antifoams are insoluble in the foaming medium and have a low surface tension.[10] This allows them to spread rapidly at the air-liquid interface.[6][11] An antifoam droplet penetrates the foam bubble wall (lamella), creating a lens that bridges the two sides of the film. This bridge is mechanically unstable and drains rapidly, causing the bubble wall to rupture.[12][13] Many advanced antifoams contain hydrophobic solid particles (like treated silica) that act as "needles" to accelerate the rupture of the bubble film.[6][11][14]

Selecting an Antifoam: For aqueous systems containing cationic surfactants, silicone-based antifoams are often the most effective and versatile choice due to their very low surface tension, chemical inertness, and high efficiency at low concentrations.[15]

Antifoam TypeActive IngredientMechanismProsCons
Silicone-Based Polydimethylsiloxane (PDMS), Hydrophobic SilicaSpreading, Bridging, Rupturing[11][13]Highly efficient at low ppm levels, thermally stable, chemically inert.[15]Can cause spotting or surface defects in coating applications if not formulated correctly.
Oil-Based Mineral Oil, Vegetable Oil, WaxesSpreading, Film DestabilizationLow cost, good for some applications.Less efficient than silicones, may not be suitable for high-purity systems.
Polymer-Based Polyalkylene glycols (PAG), Polypropylene glycol (PPG)Spreading, DewettingGood for non-aqueous systems, some are food-grade.Can be less effective in some aqueous systems compared to silicones.
Step 4: Experimental Protocol for Antifoam Screening

To avoid trial-and-error, use a systematic method to determine the most effective antifoam and its optimal dosage. The Ross-Miles method (ASTM D1173) is a standardized approach for evaluating foaming properties, but a simplified version can be adapted for rapid screening.[16][17][18][19]

Objective: To quantify the foam generation and stability of your solution and evaluate the efficacy of different antifoams at various concentrations.

Materials:

  • This compound solution at your working concentration.

  • Antifoam candidates (e.g., a silicone emulsion).

  • 100 mL or 250 mL graduated cylinders with stoppers (at least 3).

  • Pipettes.

  • Timer.

Procedure:

  • Prepare Control: Add 50 mL of your surfactant solution (without antifoam) to a graduated cylinder. This is your control.

  • Prepare Test Samples: To two other graduated cylinders, add 50 mL of your surfactant solution.

    • To the first test cylinder, add a specific concentration of Antifoam A (e.g., 10 ppm).

    • To the second test cylinder, add the same concentration of Antifoam B, or a different concentration of Antifoam A (e.g., 50 ppm).

  • Agitate: Stopper all three cylinders securely. Invert them simultaneously 10 times in a consistent manner (e.g., one inversion per second).

  • Measure Initial Foam Height: Immediately after agitation, place the cylinders on a level surface and record the volume of the foam layer (Total Volume - Liquid Volume) for each. This measures foam tendency .

  • Measure Foam Stability: Record the foam volume again at set time intervals (e.g., 1 minute, 5 minutes, 10 minutes). This measures foam stability .[8]

  • Analyze: Compare the results. An effective antifoam will significantly reduce both the initial foam height and the time it takes for the foam to collapse. The goal is to find the lowest concentration of an antifoam that provides the desired level of foam control.

References

  • ASTM D1173-07 - Standard Test Method for Foaming Properties of Surface-Active Agents. [Link]

  • Applied Material Solutions. (n.d.). Antifoaming Agents: How Do They Work? Applied Material Solutions. [Link]

  • Defoamers-Antifoam. (n.d.). Mechanism of Anti-foaming agent. Defoamers-Antifoam. [Link]

  • Denkov, N. D. (2004). Mechanisms of foam destruction by oil-based antifoams. Langmuir, 20(22), 9463-9505.
  • ASTM International. (2015). D1173 − 07 (Reapproved 2015) - Standard Test Method for Foaming Properties of Surface-Active Agents. [Link]

  • Fiveable. (n.d.). Antifoaming agents and mechanisms. Colloid Science Class Notes. [Link]

  • Polywill. (2023, July 15). How Do Antifoaming Agents Work. Polywill. [Link]

  • Intertek Inform. (2015). ASTM D 1173 : 2007 : R2015 Standard Test Method for Foaming Propertie. [Link]

  • Polyadditives. (2024, January 5). Silicone Defoamer Basics: Essential Properties for Industrial Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Defoamer Mechanisms: How Silicone Agents Tackle Foam. [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. [Link]

  • INVINO. (n.d.). What is a silicone defoamer?[Link]

  • SURFADOL. (2020, October 16). The Defoaming Mechanism of Defoamers. Silicone Surfactant. [Link]

  • XJY SILICONES. (n.d.). What Is the Working Principle of Silicone Defoamer?[Link]

  • ResearchGate. (n.d.). Effect of cationic surfactant concentration on foam stability. [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Functions of Cationic Surfactant – Foaming Effect. [Link]

  • ASTM International. (2007). ASTM D1173-07. [Link]

  • KRÜSS Scientific. (n.d.). Ross-Miles method. [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. National Center for Biotechnology Information. [Link]

  • Profoam Corporation. (2023, March 14). Troubleshooting Pressure Imbalances. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) - Substance Details. [Link]

  • Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. [Link]

  • ResearchGate. (n.d.). Foam control. [Link]

  • Scribd. (n.d.). Oil Foaming Troubleshooting Guide. [Link]

  • Deswater. (n.d.). Effect of the hydroxymethyl groups of quaternary ammonium salt cationic surfactants on surface activity and corrosion. [Link]

  • PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. National Center for Biotechnology Information. [Link]

  • Sabtech Technology Limited. (2023, November 10). PU Foam Collapse: Why Lab Success Fails in Production [Video]. YouTube. [Link]

  • Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1. [Link]

  • Bolair. (2023, July 31). How to Troubleshoot Common Spray Foam Equipment Problems: Solving Pressure Imbalances and More. [Link]

  • PubChem. (n.d.). 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-. National Center for Biotechnology Information. [Link]

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Validation & Comparative

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride vs. Benzalkonium chloride in ophthalmic solutions.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Benzalkonium Chloride and Its Modern Alternatives

In the development of multi-dose ophthalmic solutions, the choice of preservative is a critical decision, balancing the necessity of antimicrobial protection with the imperative of ocular surface safety. For decades, Benzalkonium Chloride (BAK) has been the gold standard, prized for its potent, broad-spectrum antimicrobial activity. However, a growing body of evidence has illuminated its potential for ocular surface toxicity, prompting the search for safer alternatives. This guide provides a comprehensive comparison of BAK with newer generation preservatives, including Polyquaternium-1 (PQ-1), Stabilized Oxychloro Complex (SOC), and the SofZia ionic buffered system. While the initially requested comparison with the specific, less-documented compound N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is not feasible due to a lack of available research in ophthalmic applications, this guide will provide researchers, scientists, and drug development professionals with a thorough, evidence-based overview of the current landscape of ophthalmic preservatives.

The Incumbent: Benzalkonium Chloride (BAK)

Benzalkonium Chloride is a quaternary ammonium compound that has been the most common preservative in ophthalmic solutions since the 1950s.[1][2] Its enduring prevalence is a testament to its strong and rapid antimicrobial efficacy.[1][3]

Mechanism of Action: As a cationic surfactant, BAK disrupts the integrity of microbial cell membranes. Its positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[4] This detergent-like action also enhances the penetration of some active pharmaceutical ingredients into the eye.[5]

Ocular Surface Implications: The very mechanism that makes BAK an effective preservative is also the source of its ocular toxicity. Its detergent effect can destabilize the tear film, damage the corneal and conjunctival epithelial cells, and lead to a range of ocular surface disorders, including dry eye disease.[5][6] Studies have shown that BAK can induce apoptosis (programmed cell death) at low concentrations and necrosis at higher concentrations.[1] Chronic exposure to BAK-preserved eye drops has been linked to decreased goblet cell density, inflammation, and corneal nerve damage.[5][6]

The Challenger: Polyquaternium-1 (PQ-1)

Polyquaternium-1, another polymeric quaternary ammonium compound, was developed as a less toxic alternative to BAK.[7][8] It is a much larger molecule than BAK, a key factor in its improved safety profile.[9]

Mechanism of Action: Similar to BAK, PQ-1 is polycationic and targets microbial cell membranes, causing disruption and leakage of intracellular components like potassium ions.[10][11] However, its larger size is thought to prevent it from penetrating mammalian cell membranes as readily as BAK, thus reducing its cytotoxicity to ocular surface cells.[9][11]

Comparative Performance: In vivo studies in animal models have demonstrated that PQ-1 is significantly less toxic to the ocular surface than BAK.[12][13][14] While some in vitro studies have shown that PQ-1 can induce cytotoxicity and an inflammatory response in corneal epithelial cells, it is generally considered to have a better safety profile than BAK, especially at clinically relevant concentrations.[7][15]

The Oxidative Approach: Stabilized Oxychloro Complex (SOC)

Stabilized Oxychloro Complex, commercially known as Purite®, represents a different class of preservative that utilizes an oxidative mechanism.[1][16]

Mechanism of Action: SOC is a mixture of chlorine dioxide, chlorite, and chlorate.[17] Upon exposure to light, it dissipates into water, oxygen, sodium, and chlorine free radicals.[1] These free radicals are believed to inhibit microbial protein synthesis through the oxidation of intracellular components like glutathione, leading to microbial cell death.[1][17] This "vanishing" preservative system is designed to be potent in the bottle but gentle on the eye.

Comparative Performance: SOC has a broad spectrum of antimicrobial activity at very low concentrations (e.g., 0.005%).[16] It is considered to be less harmful to the ocular surface than detergent-based preservatives like BAK.[16][18][19] Studies have shown that ophthalmic solutions preserved with SOC induce less corneal toxicity compared to those with BAK.[18]

The Ionic Buffer System: SofZia

SofZia is a proprietary ionic buffered system used as a preservative in some ophthalmic formulations. It is composed of borate, sorbitol, propylene glycol, and zinc.[6][17]

Mechanism of Action: The precise antimicrobial mechanism of SofZia is based on an ionic buffering system that is thought to be less aggressive to the ocular surface. Upon instillation, the components of SofZia are theorized to break down into innate tear components.[20]

Comparative Performance: Clinical studies comparing travoprost preserved with SofZia to latanoprost preserved with BAK have shown mixed but generally favorable results for SofZia in terms of ocular tolerability. Some studies have reported improvements in signs and symptoms of ocular surface disease when patients switch from a BAK-preserved prostaglandin analog to one with SofZia.[21][22] However, in terms of antimicrobial effectiveness, some studies have found that BAK-preserved latanoprost exhibits more rapid and complete microbial reduction compared to travoprost with SofZia, particularly against fungal challenges.[23][24]

Quantitative Data Summary

The following tables summarize key experimental data comparing the performance of these preservatives.

Table 1: In Vitro Cytotoxicity of Ophthalmic Preservatives on Human Ocular Cells

PreservativeConcentrationCell TypeAssayResult (% Toxicity / Viability)Reference
Benzalkonium Chloride (BAK)0.025%Corneal & ConjunctivalMTT~80% Toxicity[1][17]
Benzalkonium Chloride (BAK)0.01%Corneal EpithelialMTT44.81% Viability (Acute)[18]
Polyquaternium-1 (PQ-1)0.001%Corneal EpithelialMTT~50% decline in Viability[7]
Polyquaternium-1 (PQ-1)0.01%Corneal EpithelialCell SurvivalLower than control (p < 0.05)[15][25]
Sodium Perborate (SP)0.0025%Corneal & ConjunctivalMTT23% - 59% Toxicity[1][17]
Thimerosal (Thi)0.0025%Corneal & ConjunctivalMTT70% - 95% Toxicity[1][17]

Table 2: Antimicrobial Efficacy Comparison

Preservative SystemOrganismEfficacy StandardResultReference
Latanoprost with 0.02% BAKBacteria & FungiEuropean Pharmacopoeia-A (EP-A)Met EP-A criteria[24]
Travoprost with SofZiaBacteriaEuropean Pharmacopoeia-A (EP-A)Did not meet EP-A criteria[24]
Travoprost with SofZiaFungiEuropean Pharmacopoeia-A (EP-A)Did not meet EP-A criteria[24]
Polyquaternium-1 (PQ-1)E. coli, S. aureus, P. aeruginosa, C. albicans, A. nigerMIC/MBCMIC: 4-32 µg/mL; MBC: 8-64 µg/mL[25]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a common method for assessing cell viability based on the metabolic activity of cells.

Objective: To quantify the cytotoxic effects of ophthalmic preservatives on cultured ocular epithelial cells.

Methodology:

  • Cell Culture: Culture human corneal or conjunctival epithelial cells in appropriate media until they reach confluency in a 96-well plate.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the preservative solutions for a defined period (e.g., 15 minutes to 24 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).

  • MTT Addition: After the exposure period, replace the preservative solutions with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to that of the untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Ocular Cells in 96-well plate treatment 2. Expose Cells to Preservative Solutions cell_culture->treatment mtt_addition 3. Add MTT Reagent treatment->mtt_addition incubation 4. Incubate (Metabolism) mtt_addition->incubation solubilization 5. Solubilize Formazan incubation->solubilization absorbance 6. Measure Absorbance solubilization->absorbance data_analysis 7. Calculate Cell Viability absorbance->data_analysis

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Effectiveness Testing (AET) - USP <51>

This protocol is a standardized method to assess the efficacy of a preservative system in a pharmaceutical product.

Objective: To determine if the preservative system in an ophthalmic solution is effective in preventing microbial proliferation.

Methodology:

  • Preparation of Inoculum: Prepare standardized suspensions of challenge microorganisms as specified in USP <51> (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).

  • Inoculation: Inoculate separate containers of the ophthalmic solution with a known quantity of each challenge microorganism to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per mL.

  • Incubation: Incubate the inoculated containers at a specified temperature (typically 20-25°C).

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

  • Neutralization and Enumeration: Neutralize the antimicrobial activity of the preservative in the sample and determine the number of viable microorganisms using a plate count method.

  • Data Analysis: Compare the log reduction in the concentration of each microorganism at each time point to the criteria specified in USP <51> for ophthalmic products.

AET_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_inoculum 1. Prepare Microbial Inoculum inoculation 2. Inoculate Ophthalmic Solution prep_inoculum->inoculation incubation 3. Incubate at 20-25°C inoculation->incubation sampling 4. Sample at Day 7, 14, 28 incubation->sampling neutralization 5. Neutralize & Plate sampling->neutralization enumeration 6. Enumerate CFUs neutralization->enumeration log_reduction 7. Calculate Log Reduction enumeration->log_reduction

Caption: Workflow of the Antimicrobial Effectiveness Test (USP <51>).

Conclusion

The selection of a preservative for an ophthalmic solution is a multifaceted decision that requires a careful balancing of antimicrobial efficacy and ocular safety. While Benzalkonium Chloride has a long history of effective preservation, its potential for ocular surface toxicity, particularly with chronic use, is a significant concern. Newer generation preservatives such as Polyquaternium-1, Stabilized Oxychloro Complex, and the SofZia ionic buffered system offer improved safety profiles, although their antimicrobial efficacy can vary. For researchers and drug development professionals, a thorough understanding of the comparative performance of these preservatives, supported by robust experimental data, is essential for the formulation of safe and effective ophthalmic products that prioritize patient well-being. The move towards less toxic alternatives and, where feasible, preservative-free formulations, represents a significant advancement in ophthalmic pharmaceutical development.

References

  • Epstein, S. P., Ahdoot, M., & Marcus, E. (2009). Comparative Toxicity of Preservatives on Immortalized Corneal and Conjunctival Epithelial Cells. Journal of Ocular Pharmacology and Therapeutics, 25(2), 113-119. [Link]

  • Stabilized Oxychloro Complex (SOC): A gentler preservative alternative. (2019). LinkedIn. [Link]

  • Freeman, P. D., & Kahook, M. Y. (2009). Preservatives in topical ophthalmic medications. Expert Review of Ophthalmology, 4(1), 59-64. [Link]

  • Kaur, S., Utreja, P., & Jain, S. (2012). The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells. Molecular Vision, 18, 1007-1016. [Link]

  • Ryan, G., & Fain, J. M. (2011). Effectiveness of ophthalmic solution preservatives: a comparison of latanoprost with 0.02% benzalkonium chloride and travoprost with the sofZia preservative system. BMC Ophthalmology, 11, 9. [Link]

  • Gao, Y., Liu, Y., & Li, B. (2017). EVALUATION OF POLYQUATERNIUM-1 EFFECTS ON HUMAN CORNEAL EPITHELIAL CELLS. Farmacia, 65(4), 584-588. [Link]

  • Polyquaternium-1 in Ophthalmic Solutions Preservative for Eye Drops. (2024). Able Pharma. [Link]

  • Noecker, R. J. (2001). Effects of common ophthalmic preservatives on ocular health. Advances in Therapy, 18(5), 205-215. [Link]

  • Aihara, M., Oshima, H., & Araie, M. (2012). Effects of SofZia-preserved travoprost and benzalkonium chloride-preserved latanoprost on the ocular surface--a multicentre randomized single-masked study. Acta Ophthalmologica, 90(8), e623-e628. [Link]

  • Are Preservative-Free Eye Drops Better for You? (n.d.). The Optometrists' Clinic Inc.[Link]

  • Ryan, G., & Fain, J. M. (2011). Effectiveness of Ophthalmic Preservatives; Comparing Benzalkonium Chloride and Sofzia® Preservative System. Investigative Ophthalmology & Visual Science, 52(14), 350. [Link]

  • New preservative does not alter efficacy of travoprost. (2007). Ophthalmology Times. [Link]

  • What is the consensus on preservatives in eye drops? (2019). Reddit. [Link]

  • Benzalkonium Chloride as an Ophthalmic Preservative: Examining Harmful Implications, Toxic Inhibition, and Potential Alternative. (n.d.). Columbia Junior Science Journal. [Link]

  • Preservatives in Multidose Topical Ophthalmic Drops. (n.d.). Modern Optometry. [Link]

  • Labbé, A., Pauly, A., Liang, H., Brignole-Baudouin, F., Martin, C., Warnet, J. M., & Baudouin, C. (2006). Comparison of toxicological profiles of benzalkonium chloride and polyquaternium-1: an experimental study. Journal of Ocular Pharmacology and Therapeutics, 22(4), 267-278. [Link]

  • Labbé, A., Pauly, A., Liang, H., Brignole-Baudouin, F., Martin, C., Warnet, J. M., & Baudouin, C. (2006). Comparison of Toxicological Profiles of Benzalkonium Chloride and POLYQUAD®: An Experimental Study. Investigative Ophthalmology & Visual Science, 47(13), 4954. [Link]

  • Kahook, M. Y., & Noecker, R. J. (2011). Ophthalmic preservatives: focus on polyquaternium-1. Expert Opinion on Drug Delivery, 8(9), 1225-1234. [Link]

  • Sarkar, R. (2021). Effects of preservatives used in ocular medications on the eye: a comparative review. Ophthalmology Journal, 6(2), 44-52. [Link]

  • Walsh, K., & Jones, L. (2019). The use of preservatives in dry eye drops. Clinical Ophthalmology, 13, 1409-1425. [Link]

  • Preserving the Ocular Surface: When and Why Should We Go Preservative-Free? (2022). Review of Optometry. [Link]

  • Travoprost with sofZia shows 24-hour IOP lowering effect. (2014). Healio. [Link]

  • Gao, Y., Liu, Y., & Li, B. (2017). EVALUATION OF POLYQUATERNIUM-1 EFFECTS ON HUMAN CORNEAL EPITHELIAL CELLS. Farmacia, 65(4), 584-588. [Link]

  • Ophthalmic preservatives: the past, present, and Future. (n.d.). Cataract & Refractive Surgery Today. [Link]

  • Opening our eyes to the impact of preservatives. (2023). Optometry Times. [Link]

  • McDonnell, P. J., & Talle, M. A. (2021). Ocular benzalkonium chloride exposure: problems and solutions. Eye & Contact Lens, 47(7), 359-365. [Link]

  • Choose preservative-free options for benzalkonium chloride-sensitive options. (2009). Ophthalmology Times. [Link]

  • Freeman, P. D., & Kahook, M. Y. (2014). Preservatives in topical ophthalmic medications: historical and clinical perspectives. Expert Review of Ophthalmology, 9(1), 13-20. [Link]

  • Are Preservative-Free Eye Drops Better for You? A Complete Guide. (2023). DataM Intelligence. [Link]

  • Preservatives: The Hidden Danger of Eye Drops. (n.d.). Wise Eyes Optical. [Link]

  • Aihara, M., Oshima, H., & Araie, M. (2012). Effects of SofZia-preserved travoprost and benzalkonium chloride-preserved latanoprost on the ocular surface -- a multicentre randomized single-masked study. Acta Ophthalmologica, 90(8), e623-e628. [Link]

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A Senior Application Scientist's Guide to Cationic Surfactants for Gene Transfection

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Performance & Efficiency

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a foundational challenge. While viral vectors are efficient, concerns regarding immunogenicity and safety have propelled the development of non-viral alternatives.[1] Among these, cationic surfactants have emerged as versatile and scalable tools for gene transfection.[2][3]

This guide provides an in-depth comparative analysis of common cationic surfactants used for gene delivery. Moving beyond mere product descriptions, we will delve into the mechanistic principles, present objective performance data, and offer detailed protocols to empower you to make informed decisions for your specific research needs.

The Fundamental Principle: Overcoming the Cellular Barrier

At its core, gene transfection is a battle against electrostatic repulsion. The negatively charged phosphate backbone of nucleic acids (DNA, siRNA, mRNA) is inherently repelled by the anionic surface of the cell membrane. Cationic (positively charged) surfactants solve this problem through a two-step process:

  • Complexation: The cationic headgroups of the surfactants interact electrostatically with the nucleic acid, condensing the genetic material into compact, positively charged nanoparticles known as "lipoplexes" (for lipids) or "polyplexes" (for polymers).[1][4][5][6] This process neutralizes the negative charge and protects the nucleic acid from degradation by nucleases.[7]

  • Cellular Uptake: The net positive charge of the complex facilitates its adhesion to the negatively charged cell surface, triggering cellular uptake, primarily through endocytosis.[1][4]

Once inside the cell, the complex must escape the endosome to release its genetic cargo into the cytoplasm (for RNA) or traffic to the nucleus (for DNA).[1][4] The efficiency of this "endosomal escape" is a critical determinant of a surfactant's overall transfection performance and a key point of differentiation between various classes of reagents.

A Comparative Analysis of Cationic Surfactant Classes

Cationic surfactants are not a monolith. Their structure, from the nature of the cationic headgroup to the length and saturation of the hydrophobic tails, profoundly impacts both transfection efficiency and cytotoxicity.[8]

Cationic Lipids & Liposomes

Often considered the pioneers of non-viral vectors, cationic lipids are amphiphilic molecules that typically consist of a cationic headgroup, a hydrophobic lipid tail, and a linker.[8] They are commonly formulated with a neutral "helper lipid," such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in destabilizing the endosomal membrane to facilitate cargo release.[7]

  • Mechanism of Action: Cationic lipids and helper lipids self-assemble into liposomes, which then form lipoplexes with DNA. Upon endocytosis, the helper lipid (DOPE) promotes the transition from a bilayer structure to an inverted hexagonal phase within the endosome. This structural change disrupts the endosomal membrane, allowing the lipoplex to escape into the cytoplasm.[9]

  • Common Examples:

    • Lipofectamine® Reagents (e.g., 2000, 3000): These are proprietary, multi-component lipid formulations that are widely used due to their high efficiency across a broad range of cell lines.[10][11][12][13] However, they can exhibit significant cytotoxicity, particularly at higher concentrations.[13][14]

    • FuGENE® HD: This is another proprietary reagent known for high transfection efficiency in many common and difficult-to-transfect cell lines, often with lower associated cytotoxicity compared to some Lipofectamine® variants.[10][12]

Gemini Surfactants

A more advanced class of cationic lipids, gemini surfactants, feature two cationic headgroups and two hydrophobic tails connected by a rigid or flexible spacer.[2][3] This dimeric structure provides unique advantages.

  • Mechanism of Action: Gemini surfactants are highly efficient at condensing DNA.[15] Their unique structure can induce a phase change in the lipoplex in response to the acidic environment of the endosome, leading to the formation of an inverted hexagonal phase that destabilizes the endosomal membrane and promotes cargo release.[9]

  • Performance Insights:

    • Higher Efficiency: Gemini surfactants often exhibit superior transfection efficiency compared to their single-headed (monomeric) counterparts.[16][17][18]

    • Serum Compatibility: Certain gemini formulations have shown remarkable resistance to the inhibitory effects of serum, a significant advantage for in vitro experiments.[2]

    • Structure-Activity Relationship: The length and nature of the spacer group are critical. For example, a six-methylene spacer has been identified as optimal in some sugar-based gemini surfactants.[9]

Cationic Polymers

Polymeric surfactants, such as Polyethylenimine (PEI), are macromolecules with a high density of cationic charges. They are highly effective at condensing DNA into stable polyplexes and are particularly noted for their cost-effectiveness and scalability.[5]

  • Mechanism of Action (The "Proton Sponge Effect"): PEI is considered the "gold standard" for polymeric transfection.[1][4] Its mechanism relies on a phenomenon called the "proton sponge effect." After the PEI/DNA polyplex is endocytosed, the numerous secondary and tertiary amines on the PEI polymer absorb protons, resisting the natural acidification of the endosome.[1][4] This continuous influx of protons is followed by a passive influx of chloride ions, leading to osmotic swelling and eventual rupture of the endosome, releasing the polyplex into the cytoplasm.[1][4][5]

  • Structural Considerations:

    • Linear vs. Branched PEI: PEI is available in linear and branched forms.[1][5] Branched PEI is generally more effective at condensing DNA, but linear PEI (especially the 25 kDa variant) often provides a better balance of high transfection efficiency and lower cytotoxicity.[1][5]

    • Molecular Weight: Transfection efficiency is positively correlated with PEI's molecular weight, but so is cytotoxicity.[1] Higher molecular weight PEI forms more stable complexes but can be more toxic to cells.[5]

Performance Data: A Head-to-Head Comparison

Choosing a transfection reagent requires balancing efficiency with cell viability. The optimal choice is highly dependent on the specific cell line being used.

Surfactant/ReagentClassKey StrengthsCommon LimitationsSuitable Cell Lines (Examples)
Lipofectamine® 2000/3000 Cationic LipidHigh efficiency in a very broad range of cell lines.[11][12]Can exhibit significant cytotoxicity.[13][14] Performance may be reduced in the presence of serum.HEK293, HeLa, A549, HepG2, LNCaP[11]
FuGENE® HD Cationic LipidHigh efficiency, often with lower cytotoxicity than competitors.[10][12] Performs well in the presence of serum.[12]Proprietary formulation.MC3T3-E1, HeLa, C2C12, Hep G2, HCT116[10][12]
jetPEI® Cationic PolymerExcellent efficiency, especially for large-scale transient expression.[4] Highly cost-effective.Cytotoxicity can be a concern and requires careful optimization of the DNA:PEI ratio.[1]HEK293, CHO[4]
Gemini Surfactants Dimeric Cationic LipidPotentially higher efficiency and lower toxicity than monomeric lipids.[16] Some variants show good serum compatibility.[2]Less commercially widespread than other classes; performance is highly structure-dependent.HeLa, 3T3 Murine Fibroblasts[2]

Disclaimer: Transfection efficiency and cytotoxicity are cell-type dependent. The data presented is a synthesis from multiple studies and should be used as a guide. Empirical optimization is always required.[10][19][20]

Experimental Design: Protocol for Comparative Evaluation

To ensure a trustworthy and objective comparison in your own lab, a standardized protocol is essential. This protocol describes a method for evaluating transfection efficiency using a reporter plasmid expressing Green Fluorescent Protein (GFP).

Workflow for Transfection Reagent Optimization

Transfection_Workflow cluster_prep Day 0: Preparation cluster_transfect Day 1: Transfection cluster_analysis Day 2-3: Analysis seed_cells Seed Cells in 96-well Plate (Target 70-80% Confluency) prep_dna Prepare GFP Reporter Plasmid prep_reagent Prepare Cationic Surfactant Solutions (Test Multiple Ratios, e.g., 2:1, 3:1, 4:1) prep_dna->prep_reagent complex Form Surfactant/DNA Complexes (Incubate per Manufacturer Protocol) prep_reagent->complex add_complex Add Complexes to Cells complex->add_complex incubate Incubate for 24-48 Hours add_complex->incubate analyze Analyze Transfection Efficiency (Fluorescence Microscopy / Flow Cytometry) incubate->analyze viability Assess Cytotoxicity (e.g., MTT or CellTiter-Glo® Assay) incubate->viability

Sources

A Comparative Efficacy Analysis for Cellular and Biomolecular Research: Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride vs. CTAB

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular and drug development research, the selection of appropriate surfactants is a critical determinant of experimental success. These amphiphilic molecules are indispensable for a multitude of applications, from cell lysis and protein solubilization to antimicrobial studies and nanoparticle synthesis. Among the cationic surfactants, Cetyltrimethylammonium Bromide (CTAB) has long been a staple, valued for its potent antimicrobial properties and its role in DNA extraction protocols. However, its well-documented cytotoxicity necessitates the exploration of alternatives with improved biocompatibility without compromising efficacy.

This guide provides an in-depth, objective comparison of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride and the widely-used CTAB. We will delve into their fundamental chemical differences, compare their performance based on available experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions for their specific applications.

Molecular Architecture: A Tale of Two Cationic Heads

The functional differences between Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride and CTAB originate from their distinct molecular structures. Both are quaternary ammonium compounds, featuring a positively charged nitrogen atom, which is key to their interaction with negatively charged cell membranes. However, the nature of the substituents on this nitrogen atom dictates their physicochemical properties.

Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride possesses a dodecyl (C12) hydrophobic tail. Its hydrophilic head group is characterized by a central nitrogen atom bonded to a methyl group and two hydroxyethyl (-CH₂CH₂OH) groups. These hydroxyl groups are significant, as they have the potential to form hydrogen bonds, which can influence the surfactant's interaction with water, its compatibility with other molecules, and its overall toxicological profile.

Cetyltrimethylammonium Bromide (CTAB) , in contrast, has a longer hexadecyl (C16) hydrophobic tail and a more compact hydrophilic head group consisting of a nitrogen atom bonded to three methyl groups. The absence of hydroxyl groups and the longer alkyl chain are key factors contributing to its strong hydrophobic interactions and pronounced biological activity.

Comparative Efficacy: A Data-Driven Assessment

Surfactant Efficiency: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental measure of surfactant efficiency; it is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles, signifying greater efficiency.

SurfactantChemical FormulaAlkyl Chain LengthCritical Micelle Concentration (CMC) in Water (mM)
Dodecyl bis(2-hydroxyethyl) methyl ammonium chlorideC₁₇H₃₈ClNO₂12~3.24[1]
Cetyltrimethylammonium Bromide (CTAB)C₁₉H₄₂BrN160.9 - 1.0[2]

Interpretation: CTAB exhibits a significantly lower CMC than Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride. This is primarily attributed to its longer C16 alkyl chain, which increases its hydrophobicity and drives micellization at lower concentrations. The presence of hydroxyethyl groups in Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride increases the polarity of the head group, which can lead to a higher CMC compared to its trimethylated counterpart with the same alkyl chain length.

Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] It is a key indicator of a compound's antimicrobial efficacy.

SurfactantTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride GeneralDescribed as having "good biological activity" and "bactericidal properties"[4][5]. Specific MIC values against common research strains are not readily available in the literature.
Cetyltrimethylammonium Bromide (CTAB) Staphylococcus aureus0.25 - 32 µg/mL[6][7]
Escherichia coliMIC values are generally reported to be in a similar range to those for S. aureus.

Interpretation: While qualitative descriptions suggest that Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride possesses antimicrobial properties, the lack of specific MIC data makes a direct quantitative comparison with CTAB challenging. CTAB is well-established as a potent antimicrobial agent with low MIC values against a broad spectrum of bacteria.[8] The strong biocidal activity of CTAB is linked to its ability to disrupt microbial cell membranes. It is plausible that the hydroxyethyl groups in Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride may modulate its interaction with bacterial membranes, potentially leading to a different antimicrobial profile.

Cytotoxicity: A Critical Consideration for Biological Applications

Cytotoxicity is a major limiting factor for the use of surfactants in applications involving live cells.

SurfactantCytotoxicity Profile
Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride Specific quantitative cytotoxicity data is not readily available. However, the presence of hydroxyl groups is often associated with reduced toxicity in quaternary ammonium compounds.
Cetyltrimethylammonium Bromide (CTAB) Known to be highly cytotoxic.[3][9][10] It can induce apoptosis and cause significant cell death at concentrations relevant for its surfactant and antimicrobial activities.[11]

Interpretation: The high cytotoxicity of CTAB is a significant drawback for its use in drug delivery and other applications requiring cell viability. While concrete data for Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is lacking, the structural modification of including hydroxyethyl groups is a common strategy to reduce the toxicity of quaternary ammonium surfactants. This suggests a potential advantage for Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride in terms of biocompatibility.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative assessments, we provide the following detailed, self-validating experimental protocols.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Causality: The CMC is identified by a distinct change in the relationship between surfactant concentration and the surface tension of the solution. Below the CMC, the addition of surfactant causes a significant decrease in surface tension as monomers adsorb at the air-water interface. Above the CMC, the surface becomes saturated, and added surfactants form micelles in the bulk solution, leading to a much smaller change in surface tension.

Experimental Workflow:

CMC_Determination cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis A Prepare a concentrated stock solution of the surfactant in deionized water. B Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC. A->B C Calibrate the tensiometer using a known standard (e.g., deionized water). B->C D Measure the surface tension of each dilution using the Du Noüy ring or Wilhelmy plate method at a constant temperature. C->D E Plot surface tension (mN/m) versus the logarithm of the surfactant concentration. D->E F Identify the two linear regions of the plot. E->F G Determine the intersection point of the two linear regressions. The concentration at this point is the CMC. F->G

Caption: Workflow for CMC determination using surface tensiometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Causality: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The principle relies on challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent.

Experimental Workflow:

MIC_Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Interpretation A Prepare serial two-fold dilutions of the surfactant in a 96-well microtiter plate containing sterile growth medium (e.g., Mueller-Hinton Broth). B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (bacteria only) and negative (medium only) controls. C->D E Incubate the plate at 37°C for 18-24 hours. D->E F Visually inspect the wells for turbidity (bacterial growth). E->F G The MIC is the lowest concentration of the surfactant in a well with no visible growth. F->G

Caption: Workflow for MIC determination using broth microdilution.

Assessment of Cytotoxicity by MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Assay cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the surfactant for a defined period (e.g., 24 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation. B->C D Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). C->D E Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate cell viability as a percentage relative to untreated control cells. E->F

Caption: Workflow for cytotoxicity assessment using the MTT assay.

Concluding Remarks and Future Perspectives

The choice between Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride and CTAB is contingent upon the specific requirements of the application.

  • CTAB remains a powerful and efficient surfactant with potent antimicrobial properties. Its low CMC and extensive characterization make it a reliable choice for applications where high cytotoxicity is not a prohibitive factor, such as in certain DNA extraction protocols and non-biological materials science.

  • Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride emerges as a promising alternative, particularly in biological and biomedical research where cytotoxicity is a primary concern. The presence of hydroxyethyl groups suggests potentially lower toxicity and enhanced compatibility with other formulation components.[5][12] Its higher CMC indicates that it is a less efficient surfactant than CTAB, requiring higher concentrations to achieve the same surface activity.

Future research should focus on direct comparative studies to quantify the antimicrobial efficacy (MIC) and cytotoxicity of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride against a panel of relevant microorganisms and cell lines. Such data will be invaluable for researchers seeking to replace CTAB with a more biocompatible yet effective alternative. The protocols provided in this guide offer a standardized framework for generating this much-needed comparative data.

References

  • Nasibova, S. M., Rahimov, R. A., Muradovac, S. A., Abdullayev, Y. (2022). 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain: Properties and application. Materials Chemistry and Physics, 296, 127268.
  • Zhang, Y.-H., Wei, L.-Q., Liu, C.-S., Jiang, X.-Q., & Zhong, Z. (2025). Facile Construction of Eco-friendly Chitosan-Based Supramolecular Hydrogels as Pesticide Delivery Systems for Plant Growth Regulation and Antifungal Applications. ResearchGate. Available at: [Link]

  • Al-jebur, A. K. (2023). Comparative Study of Cetyl Trimethyl Ammonium Bromide, Formaldehyde, and Isobutanol Against Corrosion and Microbial Corrosion of Mild Steel in Chloride Media. ResearchGate. Available at: [Link]

  • Ahmad, A., et al. (2019). CTAB Surfactant Assisted and High pH Nano-Formulations of CuO Nanoparticles Pose Greater Cytotoxic and Genotoxic Effects. National Institutes of Health. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium Chloride (CAS 22340-01-8): Potent Disinfectant & Cationic Surfactant. Available at: [Link]

  • Andrade, F., et al. (2017). Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). MDPI. Available at: [Link]

  • Li, C., et al. (2020). N-methyl dodecyl ammonium chloride as the novel collector in selective flotation separation. journalssystem.com. Available at: [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Available at: [Link]

  • Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Available at: [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. National Center for Biotechnology Information. Available at: [Link]

  • Chen, J., et al. (2015). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. National Institutes of Health. Available at: [Link]

  • Campoccia, D., Montanaro, L., & Arciola, C. R. (2013). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. National Institutes of Health. Available at: [Link]

  • Kwiecińska-Piróg, J., et al. (2022). The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. National Institutes of Health. Available at: [Link]

  • Bhattarai, A., Shrivastav, G., & Adhikari, C. N. (2014). Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnesium and sodium sulphate by measuring conductivity meter. SciSpace. Available at: [Link]

  • Kramer, A., et al. (2004). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. PubMed. Available at: [Link]

  • Li, Y., et al. (2004). Study on Aqueous Two-Phase Systems of the Mixture SDS/CTAB Surfactants. PubMed. Available at: [Link]

  • Bhattarai, A., Shrivastav, G., & Adhikari, C. N. (2014). Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnesium sulphate and sodium sulphae by measuring conductivity meter. ResearchGate. Available at: [Link]

  • González-Pérez, A., Czapkiewicz, J., Prieto, G., & Rodríguez, J. R. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). The inhibitory effect of CTAB on human osteosarcoma through the PI3K/AKT signaling pathway. Spandidos Publications. Available at: [Link]

  • Pałys, B., et al. (2012). The influence of surfactants and hydrolyzed proteins on keratinocytes viability and elasticity. PubMed. Available at: [Link]

  • Zhang, Z., et al. (2008). Critical Micellar Concentrations of Quaternary Ammonium Surfactants with Hydroxyethyl Substituents on Headgroups Determined by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Malheiro, J. F., Maillard, J.-Y., Borges, F., & Simões, M. (2018). Evaluation of cinnamaldehyde and cinnamic acid derivatives in microbial growth control. ResearchGate. Available at: [Link]

  • Li, L., et al. (2013). Sodium Dodecyl Sulfate (SDS)-Loaded Nanoporous Polymer as Anti-Biofilm Surface Coating Material. ResearchGate. Available at: [Link]

  • Al-Ayed, A. S., et al. (2023). The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds. MDPI. Available at: [Link]

  • Partearroyo, M. A., et al. (1990). Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells. PubMed. Available at: [Link]

  • Rahman, M. H., et al. (2025). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. Available at: [Link]

  • Ozdemir, Z., & Arslan, S. (2024). Susceptibility of Staphylococcus aureus Isolated from Different Raw Meat Products to Disinfectants. DergiPark. Available at: [Link]

  • Ozdemir, Z., & Arslan, S. (2024). Susceptibility of Staphylococcus aureus Isolated from Different Raw Meat Products to Disinfectants. DergiPark. Available at: [Link]

  • Álvarez-Ordóñez, A., et al. (2019). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. MDPI. Available at: [Link]

  • Lindstedt, M., Allenmark, S., & Thompson, R. A. (1990). Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components. Semantic Scholar. Available at: [Link]

  • Khan, I., et al. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. National Institutes of Health. Available at: [Link]

  • Karlsson, L., et al. (2025). Adsorption and Bulk Assembly of Quaternized Hydroxyethylcellulose–Anionic Surfactant Complexes on Negatively Charged Substrates. MDPI. Available at: [Link]

  • Wang, Y., et al. (2016). Properties of quaternary ammonium surfactant with hydroxyethyl group and anionic surfactant mixed systems. ResearchGate. Available at: [Link]

  • H. S, A., et al. (2016). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • Borges, A., et al. (2020). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. National Institutes of Health. Available at: [Link]

  • Chairunnisa, N., et al. (2019). The properties of CTAB in water. Concentration (mmol L −1 )... ResearchGate. Available at: [Link]

  • Barile, F. A., et al. (1994). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed. Available at: [Link]

  • Soudeiha, M. A., et al. (2011). Effect of Higher Minimum Inhibitory Concentrations of Quaternary Ammonium Compounds in Clinical E. Coli Isolates on Antibiotic Susceptibilities and Clinical Outcomes. PubMed. Available at: [Link]

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A Comparative Guide to the Validation of a New Analytical Method for Di(2-hydroxyethyl)methyldodecylammonium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of a new analytical method for the quantification of Di(2-hydroxyethyl)methyldodecylammonium chloride (DMDAC), a cationic surfactant of growing importance in pharmaceutical and industrial applications. We will explore the validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against a traditional Ion-Pair Spectrophotometric method.

The validation is structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose, providing reliable, reproducible, and accurate data. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system.

Introduction to Di(2-hydroxyethyl)methyldodecylammonium chloride (DMDAC)

Di(2-hydroxyethyl)methyldodecylammonium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl hydrophobic tail and a hydrophilic head containing two hydroxyethyl groups. This amphiphilic nature imparts surfactant properties, making it useful as an excipient, emulsifier, and antimicrobial agent in various formulations. Accurate quantification of DMDAC is crucial for quality control, formulation development, and stability testing.

The Analytical Challenge

The analysis of QACs like DMDAC can be challenging due to their lack of a strong chromophore, their tendency to adsorb to surfaces, and potential interferences from complex sample matrices. This necessitates the development and rigorous validation of analytical methods to ensure data integrity.

Part 1: The New Analytical Method: Reversed-Phase HPLC-UV

This section details the validation of a newly developed reversed-phase HPLC-UV method for the quantification of DMDAC.

Methodology Rationale

A reversed-phase HPLC method was chosen for its high resolving power and ability to separate the analyte of interest from potential impurities and formulation excipients. Due to the lack of a significant UV chromophore in DMDAC, indirect photometric detection is often employed; however, for this method, we will utilize derivatization to enhance UV detection at a specific wavelength.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and a 20 mM Ammonium acetate buffer (pH 5.0).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm (after post-column derivatization)

  • Injection Volume: 20 µL

3. Sample Preparation (Post-Column Derivatization):

  • A solution of a suitable derivatizing agent is introduced into the eluent stream post-column via a T-mixer and a reaction coil. This reaction imparts a UV-active moiety to the DMDAC molecule.

Part 2: The Comparative Method: Ion-Pair Spectrophotometry

For comparison, we will use a validated ion-pair spectrophotometric method. This technique is based on the formation of a colored complex between the cationic DMDAC and an anionic dye, which can then be extracted into an organic solvent and quantified.

Methodology Rationale

Ion-pair spectrophotometry is a cost-effective and relatively simple technique for the quantification of QACs. It does not require sophisticated instrumentation like HPLC, making it accessible in many laboratory settings.

Experimental Protocol: Ion-Pair Spectrophotometric Method

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents:

  • Bromophenol Blue (BPB) solution

  • Phosphate buffer (pH 6.7)

  • Chloroform

3. Procedure:

  • An aqueous sample containing DMDAC is mixed with the phosphate buffer and BPB solution in a separatory funnel.

  • The ion-pair complex formed between DMDAC and BPB is extracted into a known volume of chloroform.

  • The phases are allowed to separate, and the absorbance of the chloroform layer is measured at 610 nm against a reagent blank.

Part 3: Head-to-Head Validation and Performance Comparison

The following sections detail the validation parameters for both methods, with the results summarized in comparative tables.

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

  • HPLC-UV: The specificity was demonstrated by the separation of the DMDAC peak from known impurities and a placebo formulation. Peak purity was assessed using a photodiode array detector.

  • Ion-Pair Spectrophotometry: Specificity is a known limitation of this method. Other cationic compounds in the sample can also form ion pairs with the dye, leading to positive interference. The method's selectivity was evaluated by testing it against common pharmaceutical excipients.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 1: Linearity and Range Comparison

ParameterHPLC-UV MethodIon-Pair Spectrophotometric MethodAcceptance Criteria
Range 1

Cytotoxicity comparison of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride and other quaternary ammonium compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Quaternary Ammonium Compounds

Quaternary Ammonium Compounds (QACs) are a cornerstone of modern antimicrobial technology, prized for their broad-spectrum efficacy against bacteria, fungi, and viruses. Their cationic amphiphilic structure, characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms, allows them to effectively disrupt the negatively charged cell membranes of microorganisms.[1][2] This potent mechanism of action has led to their widespread use as disinfectants, antiseptics, and preservatives in healthcare, industrial, and consumer products.[3]

However, the very properties that make QACs effective antimicrobial agents also raise concerns about their potential cytotoxicity to mammalian cells.[4][5] For researchers and drug development professionals, understanding the cytotoxic profile of different QACs is paramount for ensuring the safety and efficacy of novel therapeutic and biomedical formulations. This guide provides an in-depth comparison of the cytotoxicity of several prominent QACs, with a special focus on N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, a compound often selected for applications requiring a milder biological footprint. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the underlying mechanisms of QAC-induced cell death.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The lower the IC50 value, the more potent the cytotoxic effect. The following table summarizes the in vitro cytotoxicity of several widely used QACs across various human cell lines.

CompoundCell LineAssayExposure TimeIC50 / CytotoxicityReference
Benzalkonium Chloride (BAC) Human Lung Epithelial (A549)MTT24 hours~5.04 µg/mL[2]
Human Lung Epithelial (H358)Cell Viability24 hours1.5 µg/mL[6]
Human Conjunctival CellsNeutral Red15 minutesCytotoxic at 0.005%[1]
Cetylpyridinium Chloride (CPC) Human Lung Epithelial (A549)Not SpecifiedNot Specified5.79 µg/mL[7]
Human Keratinocytes (HaCaT)MTT8 hours37.1% toxicity at 22.5 µM[8]
L929 FibroblastsNot SpecifiedNot SpecifiedNegative impact on viability[9]
Didecyldimethylammonium Chloride (DDAC) Human Lung Epithelial CellsNot SpecifiedNot SpecifiedInduces ROS production[4]
Sprague-Dawley Rats (in vivo)Inhalation2 weeksMild cytotoxicity[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.

Focus on this compound: A Structural Perspective on Cytotoxicity

This compound possesses a dodecyl (C12) alkyl chain, which is known to be effective in disrupting microbial membranes.[11] The cytotoxicity of QACs is significantly influenced by the length of their alkyl chains; chains between C12 and C16 are generally the most potent.[11] Therefore, the C12 chain of the target compound places it within this range of high antimicrobial efficacy, which often correlates with a certain level of cytotoxicity.

A key distinguishing feature of this molecule is the presence of two hydroxyethyl (-CH2CH2OH) groups attached to the quaternary nitrogen. These hydrophilic groups are expected to increase the compound's water solubility and potentially modulate its interaction with the hydrophobic lipid bilayer of cell membranes. The introduction of such polar groups can, in some cases, reduce the overall cytotoxicity compared to QACs with only alkyl substituents. This is supported by its applications in personal care products, where biocompatibility and mildness are desirable.[6] A safety data sheet for the compound classifies it as "Harmful if swallowed" and capable of causing "severe skin burns and eye damage," which is a common hazard for concentrated surfactants.[6][8] Another safety data sheet for a related "coco alkyl" variant notes that it is "Very toxic to aquatic life."[7]

Based on these structural considerations and its intended applications, it is plausible to hypothesize that this compound exhibits a more moderate cytotoxic profile compared to highly hydrophobic QACs like benzalkonium chloride and cetylpyridinium chloride, especially in formulations where its concentration is controlled. However, without direct experimental data, this remains a scientifically informed projection.

Mechanisms of QAC-Induced Cytotoxicity

The cytotoxic effects of QACs are primarily mediated through two interconnected pathways: disruption of the cell membrane and induction of mitochondrial dysfunction, which can lead to apoptosis or necrosis depending on the concentration and exposure time.[5][12]

Membrane Disruption

The initial interaction of a cationic QAC with a mammalian cell is electrostatic attraction to the negatively charged components of the cell membrane.[1][2] The hydrophobic alkyl chain then inserts into the lipid bilayer, disrupting its integrity.[13] This leads to increased membrane permeability, leakage of intracellular components like lactate dehydrogenase (LDH), and ultimately, cell lysis.[9][13]

cluster_membrane Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid QAC Quaternary Ammonium Compound Disruption Membrane Disruption QAC->Disruption Hydrophobic tail insertion Lysis Cell Lysis Disruption->Lysis Increased Permeability

Caption: QAC-induced membrane disruption leading to cell lysis.

Mitochondrial Dysfunction and Apoptosis

At sublethal concentrations, QACs can be internalized by the cell and accumulate in the mitochondria.[5][12] This leads to a cascade of detrimental effects, including:

  • Inhibition of the Electron Transport Chain: QACs can interfere with the function of mitochondrial respiratory complexes, leading to a decrease in ATP production.[5]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can result in the overproduction of ROS, leading to oxidative stress and damage to cellular components.[14][15]

  • Mitochondrial Membrane Permeabilization: Oxidative stress can trigger the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12][16]

  • Caspase Activation and Apoptosis: Cytochrome c release initiates a caspase cascade, culminating in the execution of the apoptotic program, characterized by DNA fragmentation and controlled cell death.[11][16]

QAC QAC Internalization Mitochondria Mitochondrial Accumulation QAC->Mitochondria ETC_Inhibition ETC Inhibition Mitochondria->ETC_Inhibition ROS ROS Production ETC_Inhibition->ROS MMP Mitochondrial Membrane Permeabilization ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase Caspase Activation Cytochrome_c->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: QAC-induced mitochondrial dysfunction and apoptosis pathway.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor of cytotoxicity comparisons, standardized and validated assays are essential. The following are detailed protocols for two of the most widely used methods for assessing the cytotoxicity of surfactants.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the QACs to be tested. Include a vehicle control (medium with the same solvent concentration used to dissolve the QACs) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

A Seed Cells in 96-well Plate B Add QACs at Various Concentrations A->B C Incubate for Desired Time B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: MTT assay workflow for cytotoxicity testing.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[18]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of lysed cells.[18]

Protocol:

  • Cell Seeding and Treatment: Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture provided in a commercial kit. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).

A Seed Cells and Treat with QACs B Collect Culture Supernatant A->B C Add Supernatant to New Plate B->C D Add LDH Reaction Mixture C->D E Incubate for 30 minutes D->E F Measure Absorbance at 490 nm E->F G Calculate % Cytotoxicity F->G

Caption: LDH release assay workflow for cytotoxicity testing.

Conclusion and Future Directions

The selection of a quaternary ammonium compound for any application requires a careful balance between its antimicrobial efficacy and its potential for cytotoxicity. This guide has provided a comparative overview of the cytotoxic profiles of several common QACs, highlighting the potent effects of benzalkonium chloride and cetylpyridinium chloride.

While direct experimental data for this compound remains to be established, a structure-based analysis suggests a potentially milder cytotoxic profile due to the presence of hydrophilic hydroxyethyl groups. This hypothesis underscores the importance of further research to quantify the cytotoxicity of this and other next-generation QACs.

The detailed protocols for MTT and LDH assays provided herein offer a robust framework for researchers to conduct their own comparative cytotoxicity studies. By understanding the mechanisms of QAC-induced cell death and employing standardized methodologies, the scientific community can continue to develop safer and more effective antimicrobial technologies for a wide range of applications.

References

  • Inácio, J. et al. (2013). Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells. Antimicrobial Agents and Chemotherapy, 57(5), 2135–2143. Available at: [Link]

  • Neubauer, A. et al. (2013). Cytotoxicity and Antimicrobial Activity of Oral Rinses In Vitro. BioMed Research International, 2013, 680258. Available at: [Link]

  • de Oliveira, A. C. et al. (2019). Cytotoxicity analysis of cetylpyridinium chloride in HaCaT cells. Anais da Academia Brasileira de Ciências, 91(Suppl. 2), e20180949. Available at: [Link]

  • Vereshchagin, A. N. et al. (2021). Quaternary ammonium compounds: A review of their properties and applications in the chemical industry. Russian Journal of General Chemistry, 91(12), 2415–2428. Available at: [Link]

  • Gilbert, P. & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of Applied Microbiology, 99(4), 703–715. Available at: [Link]

  • Kim, J. H. et al. (2020). Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells. International Journal of Molecular Sciences, 21(5), 1756. Available at: [Link]

  • Kwon, H. J. et al. (2014). Didecyldimethylammonium chloride induces oxidative stress and decreases glutathione activity in lung epithelial cells. Toxicology and Industrial Health, 30(8), 736–744. Available at: [Link]

  • Kim, H. J. et al. (2021). Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats. Journal of Applied Toxicology, 41(3), 470–482. Available at: [Link]

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  • Kim, J. H. et al. (2018). Evaluation of pulmonary toxicity of benzalkonium chloride and triethylene glycol mixtures using in vitro and in vivo systems. Journal of Toxicology and Environmental Health, Part A, 81(16), 799–811. Available at: [Link]

  • Lee, J. H. et al. (2016). Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure. Toxicological Research, 32(1), 59–66. Available at: [Link]

  • Green, D. R. & Reed, J. C. (1998). Mitochondria and apoptosis. Science, 281(5381), 1309–1312. Available at: [Link]

  • Wuest, W. M. et al. (2020). Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. ACS Infectious Diseases, 6(6), 1384–1394. Available at: [Link]

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  • Smith, S. M. et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. Available at: [Link]

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A Comparative Guide to the Quantification of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride: Cross-Validation of HPLC and Titration Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and specialty chemical manufacturing, the precise quantification of active ingredients and key intermediates is paramount for ensuring product quality, safety, and efficacy. N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride (CAS No. 22340-01-8), a cationic surfactant with applications ranging from an emulsifier in metal cleaning to an antistatic agent in textiles, demands robust analytical methodologies for its accurate measurement.[1][2] This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of this quaternary ammonium compound: High-Performance Liquid Chromatography (HPLC) and potentiometric titration.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to implement and validate these methods. By understanding the underlying principles and practical nuances of each technique, laboratories can confidently select and cross-validate the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance. The cross-validation approach detailed herein aligns with the principles outlined in the ICH Q2(R2) guideline, which emphasizes that different analytical procedures can be used for the same purpose, provided they meet predefined performance criteria.[3]

The Importance of Method Cross-Validation

Cross-validation is a critical process when two or more analytical methods are employed to generate data within the same study or across different studies.[4][5] It serves to demonstrate that the results obtained from different methods are comparable and reliable.[6] For a compound like this compound, where one method might be used for routine quality control and another for in-depth stability studies, ensuring inter-method consistency is essential.

This guide will delve into the specifics of an HPLC method, valued for its specificity and ability to separate the analyte from potential impurities, and a potentiometric titration method, a classic and cost-effective technique for quantifying ionic species.[7][8]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that offers high resolution and sensitivity.[9] For cationic surfactants that lack a strong chromophore, detection can be challenging.[9][10] Therefore, an HPLC method coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred for such compounds. Alternatively, ion-pairing reversed-phase chromatography with UV detection can be employed.[10]

Causality Behind Experimental Choices:
  • Column Selection: A C18 or a specialized surfactant analysis column is typically chosen for the separation of long-chain quaternary ammonium compounds.[9][11][12] The hydrophobic stationary phase interacts with the dodecyl chain of the analyte, allowing for its retention and separation from more polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer is commonly used. The organic modifier (acetonitrile) elutes the analyte from the column, and the ion-pairing agent improves peak shape and retention time consistency.

  • Detector: A CAD or ELSD is ideal as it provides a near-universal response for non-volatile analytes, independent of their optical properties.[9] This is a significant advantage for quantifying compounds with poor UV absorbance.

Experimental Protocol: HPLC-CAD
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: Acclaim™ Surfactant Plus HPLC column (or equivalent), 4.6 x 150 mm, 3 µm.[9]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • CAD Settings: Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 60 psi.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

    • Prepare sample solutions by accurately weighing the material and dissolving it in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range.

Potentiometric Titration Method

Potentiometric titration is a robust and well-established technique for the quantification of ionic species. For cationic surfactants like this compound, a precipitation titration with an anionic surfactant standard is the method of choice.[13][14] This method relies on the formation of an ion-pair precipitate between the cationic analyte and the anionic titrant.[7]

Causality Behind Experimental Choices:
  • Titrant: Sodium lauryl sulfate (SLS), also known as sodium dodecyl sulfate (SDS), is a common anionic surfactant used as a titrant.[7][14] Its reaction with the cationic analyte is stoichiometric, leading to a sharp potential change at the equivalence point.

  • Electrode System: A surfactant-specific ion-selective electrode (ISE) or a combination platinum ring electrode provides the necessary sensitivity to detect the change in the concentration of free surfactant ions in the solution.[7][8]

  • pH Control: The titration is typically performed at a controlled pH, often around pH 10, to ensure the quaternary ammonium group is fully ionized and to prevent interference from any protonated amine compounds.[13][14]

Experimental Protocol: Potentiometric Titration
  • Instrumentation:

    • Automatic potentiometric titrator.

    • Surfactant-specific Ion-Selective Electrode or Platinum Ring Electrode.

    • Ag/AgCl reference electrode.[7]

  • Reagents:

    • Titrant: 0.004 M Sodium Dodecyl Sulfate (SDS) solution, standardized.

    • Buffer: Borate buffer solution, pH 10.[13][14]

    • Sample Solvent: Deionized water.

  • Titration Procedure:

    • Accurately weigh a sample of this compound (amount chosen to contain approximately 0.02 – 0.06 mmol of the active component) into a 100 mL beaker.[13][14]

    • Add 50 mL of deionized water and 10 mL of the pH 10 borate buffer solution.[13][14]

    • Stir the solution to ensure complete dissolution.

    • Immerse the electrodes in the sample solution.

    • Titrate with the standardized 0.004 M SDS solution. The titrator will automatically detect the endpoint where the potential changes most rapidly.

    • Record the volume of titrant consumed at the equivalence point.

Cross-Validation Workflow

The cross-validation of the HPLC and titration methods involves analyzing the same batches of this compound by both techniques and comparing the results. The process should be governed by a pre-approved protocol as recommended by validation guidelines.[15]

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_titration Titration Method Validation HPLC_Prep Prepare Standards & Samples HPLC_Run Analyze via HPLC-CAD HPLC_Prep->HPLC_Run HPLC_Calc Calculate Concentration (External Standard) HPLC_Run->HPLC_Calc Compare Compare Results HPLC_Calc->Compare Titr_Prep Prepare Sample & Titrant Titr_Run Perform Potentiometric Titration Titr_Prep->Titr_Run Titr_Calc Calculate Concentration (Stoichiometry) Titr_Run->Titr_Calc Titr_Calc->Compare Start Select Homogeneous Sample Batch Start->HPLC_Prep Start->Titr_Prep Report Generate Validation Report Compare->Report Evaluate against Acceptance Criteria

Caption: Workflow for the cross-validation of HPLC and titration methods.

Data Comparison and Acceptance Criteria

The results from at least three independent batches should be compared. The acceptance criteria for the cross-validation should be pre-defined. A common approach is to calculate the percentage difference between the mean results of the two methods.

Parameter HPLC Method Titration Method Acceptance Criteria
Linearity (r²) ≥ 0.999N/A-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Within specified range
Precision (% RSD) ≤ 2.0%≤ 2.0%Within specified limit
Specificity High (Separates from impurities)Moderate (Titrates all cationic species)-
Quantification (Batch 1) Report Assay %Report Assay %≤ 3.0% Difference
Quantification (Batch 2) Report Assay %Report Assay %≤ 3.0% Difference
Quantification (Batch 3) Report Assay %Report Assay %≤ 3.0% Difference

Note: The values in the table are illustrative. Actual results will vary, and acceptance criteria should be set based on the specific application and regulatory requirements.

Conclusion

Both HPLC and potentiometric titration are viable methods for the quantification of this compound. The HPLC method offers superior specificity, making it ideal for analyzing samples that may contain impurities or degradation products. The titration method, while less specific, is a rapid, cost-effective, and highly precise technique suitable for the analysis of relatively pure substances.

The cross-validation of these two methods provides a high degree of confidence in the analytical data generated. By demonstrating the agreement between an advanced chromatographic technique and a classical titrimetric method, laboratories can ensure the robustness and reliability of their quality control procedures. This comprehensive approach to method validation is a cornerstone of good scientific practice and is essential for meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. YSI, a Xylem Brand. [Link]

  • Price, R., & Wan, P. (2012). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Journal of AOAC International, 95(5), 1421–1427. [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. [Link]

  • Willetts, M. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. ProQuest. [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. [Link]

  • Draghici, C., et al. (n.d.). METHOD VALIDATION AND UNCERTAINTY ESTIMATION FOR ANIONIC SURFACTANTS DETERMINATION FROM MUNICIPAL WASTEWATERS. [Link]

  • NIH. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC. [Link]

  • Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Surfactants. [Link]

  • Shodex. (n.d.). Analysis Method for Surfactants. [Link]

  • PubMed. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry. [Link]

  • ResearchGate. (2025). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry | Request PDF. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]

  • PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. [Link]

  • Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

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A Head-to-Head Comparison of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride and SDS for Protein Extraction: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of detergent is a critical first step in successful protein extraction, dictating yield, purity, and the preservation of biological activity. This guide provides an in-depth, head-to-head comparison of two powerful surfactants: the well-established anionic detergent, Sodium Dodecyl Sulfate (SDS), and the less conventional cationic detergent, N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride. While SDS is a household name in proteomics, this guide will explore the theoretical and practical implications of using a cationic alternative, providing a framework for informed detergent selection.

Introduction: The Critical Role of Detergents in Protein Extraction

At its core, protein extraction is the process of liberating proteins from their cellular environment. This involves the disruption of the cell membrane, a complex lipid bilayer interspersed with proteins. Detergents, or surfactants, are indispensable for this task due to their amphipathic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual characteristic allows them to intercalate into the lipid membrane, effectively solubilizing it and releasing the cellular contents.[1]

The choice of detergent, however, is far from trivial. The nature of the detergent's hydrophilic headgroup—anionic, cationic, non-ionic, or zwitterionic—profoundly influences its interaction with proteins and its overall impact on the final protein preparation.[2] This guide will dissect the properties and performance of an anionic and a cationic detergent to illuminate the key considerations in experimental design.

At a Glance: Key Properties of SDS and this compound

PropertySodium Dodecyl Sulfate (SDS)This compound
CAS Number 151-21-322340-01-8
Molecular Formula C₁₂H₂₅NaO₄SC₁₇H₃₈ClNO₂
Molecular Weight 288.38 g/mol 323.94 g/mol
Detergent Class AnionicCationic (Quaternary Ammonium Compound)
Charge NegativePositive
Primary Applications Protein denaturation for SDS-PAGE, cell lysis, nucleic acid extractionCosmetics (conditioning agent, emulsifier), antimicrobial agent, industrial cleaning
Denaturing Potential StrongPresumed Strong (as an ionic detergent)

Mechanism of Action: A Tale of Two Charges

The fundamental difference between SDS and this compound lies in the charge of their hydrophilic head groups. This dictates how they interact with cellular components and, most importantly, with the proteins themselves.

Sodium Dodecyl Sulfate (SDS): The Anionic Powerhouse

SDS is a potent anionic detergent widely used for its ability to efficiently lyse cells and denature proteins.[3] Its negatively charged sulfate headgroup and long hydrophobic tail allow it to disrupt both the cell membrane and the intricate structures of proteins.

The mechanism of SDS action involves:

  • Membrane Solubilization: The hydrophobic tail of SDS inserts into the lipid bilayer, disrupting the membrane and forming micelles around the lipid and membrane proteins.

  • Protein Denaturation: SDS binds to the polypeptide backbone of proteins in a ratio of approximately 1.4 grams of SDS per gram of protein. This coats the protein with a uniform negative charge, overwhelming its intrinsic charge.[4] The repulsion between these negative charges, combined with the disruption of non-covalent bonds, causes the protein to unfold into a linear chain.[4]

This denaturing property is a double-edged sword. While it ensures efficient protein solubilization, it also destroys the protein's native conformation and biological activity. This makes SDS ideal for applications where protein separation is based solely on molecular weight, such as in SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

This compound: The Cationic Contender

This compound is a cationic detergent, meaning its hydrophilic head carries a positive charge due to its quaternary ammonium group.[6] While its primary applications are in the cosmetic and disinfectant industries, its properties as a surfactant make it a potential, though largely unexplored, tool for cell lysis.

The presumed mechanism of action for a cationic detergent like this in a biological context would be:

  • Membrane Disruption: The positively charged headgroup would interact with the negatively charged components of the cell membrane, such as phospholipids. The hydrophobic tail would then penetrate the lipid bilayer, leading to its disruption and solubilization. Cationic surfactants are known to be effective in disrupting cell membranes.[7]

  • Protein Interaction: As an ionic detergent, it is expected to have strong, denaturing effects on proteins, similar to SDS. It would bind to proteins, altering their native structure. However, the exact nature and consequences of this interaction are not well-documented in the context of protein extraction for research.

Head-to-Head Performance Comparison: SDS vs. This compound

FeatureSodium Dodecyl Sulfate (SDS)This compoundSenior Application Scientist's Notes
Protein Solubilization Efficiency Very HighTheoretically HighBoth are ionic detergents, which are generally more effective at solubilizing proteins than non-ionic detergents. SDS is the gold standard for complete sample solubilization.
Protein Denaturation StrongPresumed StrongThe ionic nature of both detergents suggests a high potential for protein denaturation. This is advantageous for SDS-PAGE but detrimental for functional assays.
Preservation of Protein Activity Low to NonePresumed Low to NoneDue to their denaturing properties, neither detergent is suitable for applications requiring the preservation of protein function or native protein-protein interactions.
Compatibility with Downstream Applications SDS-PAGE: Excellent. Mass Spectrometry: Poor (interferes with ionization). Functional Assays: Poor.Largely Unknown for research applications. Likely incompatible with many downstream assays due to its charge and denaturing nature.The extensive documentation for SDS allows for established protocols for its removal, though this can be challenging. The compatibility of the cationic detergent is a significant unknown.
Ease of Removal DifficultLikely DifficultThe strong binding of ionic detergents to proteins makes them difficult to remove. This is a critical consideration for downstream applications sensitive to detergents.

Experimental Protocols

Standard Protein Extraction Protocol using SDS (for SDS-PAGE)

This protocol is designed for the complete denaturation of proteins for analysis by SDS-PAGE.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 1% β-mercaptoethanol, 12.5 mM EDTA, 0.02% Bromophenol Blue.

  • Cell scraper or rubber policeman.

  • Microcentrifuge.

  • Water bath or heating block.

Procedure:

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS. Add 1 mL of lysis buffer per 10⁷ cells directly to the plate. Scrape the cells and collect the lysate.

    • For suspension cells, pellet the cells by centrifugation. Resuspend the cell pellet in lysis buffer.

  • Denaturation:

    • Incubate the lysate on ice for 10-15 minutes, vortexing occasionally.

    • Heat the sample at 95-100°C for 5-10 minutes to complete protein denaturation.

  • Clarification:

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Sample Loading:

    • The supernatant contains the solubilized and denatured proteins and is ready for loading onto an SDS-PAGE gel.

Theoretical Protein Extraction Protocol using a Cationic Detergent

This is a hypothetical protocol based on the principles of detergent-based lysis. Optimization would be required.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1% this compound, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Cell scraper or rubber policeman.

  • Microcentrifuge.

Procedure:

  • Cell Lysis:

    • Wash and collect cells as described for the SDS protocol.

    • Resuspend the cell pellet in the cationic detergent lysis buffer.

  • Incubation:

    • Incubate the lysate on ice for 20-30 minutes with gentle agitation.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Analysis:

    • The supernatant contains the extracted proteins. The degree of denaturation and compatibility with downstream applications would need to be empirically determined.

Visualizing the Workflow

ProteinExtractionWorkflow cluster_sds SDS Protocol cluster_cationic Theoretical Cationic Protocol sds_start Cell Sample sds_lysis Add SDS Lysis Buffer sds_start->sds_lysis sds_heat Heat Denaturation (95-100°C) sds_lysis->sds_heat sds_centrifuge Centrifugation sds_heat->sds_centrifuge sds_end Denatured Protein Lysate for SDS-PAGE sds_centrifuge->sds_end cat_start Cell Sample cat_lysis Add Cationic Lysis Buffer cat_start->cat_lysis cat_incubate Incubation on Ice cat_lysis->cat_incubate cat_centrifuge Centrifugation cat_incubate->cat_centrifuge cat_end Protein Lysate (State to be determined) cat_centrifuge->cat_end

Caption: Comparative workflow for protein extraction using SDS and a theoretical cationic detergent protocol.

Conclusion and Recommendations

The choice between SDS and this compound for protein extraction is a choice between a well-characterized, powerful tool and an intriguing but largely untested alternative.

SDS remains the unequivocal choice for applications requiring complete protein denaturation and solubilization, most notably for SDS-PAGE. Its properties are extensively documented, and protocols are robust and reliable.

This compound, and cationic detergents in general, represent a niche area in protein extraction research. While they are effective at cell lysis, their denaturing effects and potential interference with downstream applications make them a risky choice without significant empirical validation. For researchers exploring novel extraction methods or dealing with specific challenges where an anionic detergent is problematic, a cationic detergent could be a subject of investigation. However, for routine protein extraction, established detergents with well-known properties are recommended.

Ultimately, the optimal detergent is application-dependent. For preserving protein structure and function, non-ionic or zwitterionic detergents are the preferred choice.[1] For complete denaturation and separation by size, SDS is unparalleled. The exploration of novel detergents like this compound in proteomics awaits further research to define their potential utility.

References

  • OPS Diagnostics. Chemical Methods for Lysing Biological Samples. Available from: [Link]

  • GoldBio. 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube; 2025 Jan 7. Available from: [Link]

  • Khadka, N., et al. A Review on Macroscale and Microscale Cell Lysis Methods. Journal of the Royal Society Interface. 2018;15(145). Available from: [Link]

  • Anandan, S., et al. Detergents for Cell Lysis and Protein Extraction in Biological Research. Journal of Analytical & Pharmaceutical Research. 2016;3(4). Available from: [Link]

  • Lai, J., et al. Cationic surfactant-based method for simultaneous harvesting and cell disruption of a microalgal biomass. Algal Research. 2016;16:176-183. Available from: [Link]

  • Cherezov, V. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals. 2021;11(4):356. Available from: [Link]

  • G-Biosciences. Detergents: Ionic, Non-Ionic, and Zwitterionic. What's the Difference?. 2017 Feb 8. Available from: [Link]

  • Krylova, S. M., et al. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. Analytical and Bioanalytical Chemistry. 2008;391(5):1647-56. Available from: [Link]

  • G-Biosciences. How to extract biologically active proteins from the cells and tissue of organisms using detergent based lysis method. 2016 Jun 17. Available from: [Link]

  • Luche, S., et al. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics. 2003;3(3):249-53. Available from: [Link]

  • Chem-Impex. This compound. Available from: [Link]

  • Wikipedia. SDS-PAGE. Available from: [Link]

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A Comparative Guide to Surfactant Biodegradability: Evaluating N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of surfactants extends beyond mere efficacy. The environmental fate of these ubiquitous molecules is a critical consideration in modern formulation science. This guide provides an in-depth technical comparison of the biodegradability of the cationic surfactant, N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, with other commonly used anionic and non-ionic surfactants. By examining the underlying structural influences and presenting available experimental data, this document aims to equip scientists with the knowledge to make informed, environmentally responsible decisions.

The Imperative of Biodegradability in Surfactant Chemistry

Surfactants, by their very nature, are designed to be active at interfaces, a property that makes them invaluable in everything from drug delivery systems to industrial cleaning. However, this same surface activity can pose environmental risks if the molecules persist after use. "Primary degradation" refers to the initial breakdown of a surfactant, leading to the loss of its surface-active properties. "Ultimate biodegradation," the complete breakdown into carbon dioxide, water, and mineral salts, is the gold standard for environmental compatibility[1]. Regulatory bodies globally, such as the Organisation for Economic Co-operation and Development (OECD), have established stringent testing protocols, notably the OECD 301 series, to assess the "ready biodegradability" of chemical substances. A substance is generally considered readily biodegradable if it achieves a biodegradation level of at least 60% within a 28-day period in these tests[2][3][4][5].

Assessing the Subject: this compound

The presence of two hydroxyethyl groups on the nitrogen atom is a key structural feature. Research on ethoxylated fatty amines, which share similarities with our target molecule, suggests that the C(alkyl)-N bond can be cleaved by microorganisms like Pseudomonas sp., allowing for the utilization of the alkyl chain as a carbon source[6]. This indicates a plausible pathway for the biodegradation of this compound.

Furthermore, a safety data sheet for a structurally analogous compound, Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride (with a C16 alkyl chain), explicitly states that the substance is "readily biodegradable"[7]. While alkyl chain length can influence the rate of biodegradation, this provides a strong indication that the core structure of our target molecule is amenable to microbial degradation. However, it is important to note that other, more complex ethoxylated quaternary ammonium compounds have shown slower biodegradation[1][8].

Comparative Biodegradability: A Cross-Class Analysis

To provide a comprehensive assessment, we will compare the expected biodegradability of this compound with established data for widely used anionic and non-ionic surfactants.

Anionic Surfactants

Anionic surfactants are the workhorses of the detergent industry and are also found in numerous pharmaceutical formulations.

  • Sodium Lauryl Sulfate (SLS): This common anionic surfactant is well-documented as being readily biodegradable. Studies utilizing OECD 301B and 301D test methods have demonstrated degradation rates of 94–97%[9].

  • Sodium Laureth Sulfate (SLES): An ethoxylated version of SLS, SLES is also considered readily biodegradable, with studies showing biodegradation rates typically exceeding 90% within 28 days under aerobic conditions as per OECD 301 tests[10][11].

  • Linear Alkylbenzene Sulfonate (LAS): One of the most widely used anionic surfactants, LAS has been extensively studied and is confirmed to be readily biodegradable, with degradation often exceeding 99%[12].

Non-Ionic Surfactants

Non-ionic surfactants are valued for their low foaming properties and stability in the presence of hard water.

  • Alcohol Ethoxylates (AEs): This broad class of non-ionic surfactants generally exhibits good biodegradability. Even highly ethoxylated and branched AEs have been shown to be rapidly biodegraded, achieving over 60% mineralization[2][10].

Cationic Surfactants

Cationic surfactants, including our target molecule, often exhibit more variable biodegradability profiles.

  • Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC): This widely used disinfectant, with alkyl chain lengths from C12 to C18, has been shown to be readily biodegradable in several studies, with degradation ranging from 72% to 95.5% in 28 days[13].

  • Dodecyl Trimethyl Ammonium Chloride (DTMAC): Studies on this cationic surfactant have also indicated that it can be mineralized in a marine environment[14].

Data Summary and Comparison

The following table summarizes the available biodegradability data for the discussed surfactants.

Surfactant ClassSpecific SurfactantOECD 301 Result (% Degradation in 28 days)Classification
Cationic This compound Data not publicly available; inferred to be biodegradable Likely Biodegradable
CationicAlkyl Dimethyl Benzyl Ammonium Chloride (C12-18)72% - 95.5%[13]Readily Biodegradable
AnionicSodium Lauryl Sulfate (SLS)94% - 97%[9]Readily Biodegradable
AnionicSodium Laureth Sulfate (SLES)>90%[10][11]Readily Biodegradable
AnionicLinear Alkylbenzene Sulfonate (LAS)>99%[12]Readily Biodegradable
Non-ionicAlcohol Ethoxylates (AEs)>60%[2][10]Readily Biodegradable

Experimental Protocols for Assessing Ready Biodegradability

To ensure the trustworthiness and reproducibility of biodegradability data, standardized OECD protocols are followed meticulously. Below are outlines of two commonly employed methods.

OECD 301B: CO2 Evolution Test

This method determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial respiration.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: A defined mineral medium containing essential salts and trace elements is prepared and aerated to saturate with oxygen.

  • Inoculum Preparation: Activated sludge from a wastewater treatment plant is collected, washed, and resuspended in the mineral medium.

  • Test Setup: The test substance is added to the inoculated mineral medium in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Aeration and CO2 Trapping: CO2-free air is bubbled through the test vessels. The evolved CO2 is trapped in a series of absorption bottles containing a known concentration of barium or sodium hydroxide.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 22 ± 2°C) for 28 days.

  • Analysis: The amount of CO2 produced is determined periodically by titrating the remaining hydroxide in the absorption bottles.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).

OECD301B_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Analysis prep_medium Prepare Mineral Medium test_vessel Test Vessel: Substance + Inoculum + Medium prep_medium->test_vessel control_vessel Control Vessel: Inoculum + Medium prep_medium->control_vessel ref_vessel Reference Vessel: Reference + Inoculum + Medium prep_medium->ref_vessel prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->test_vessel prep_inoculum->control_vessel prep_inoculum->ref_vessel aeration Aeration with CO2-free Air trapping CO2 Trapping (Ba(OH)2 or NaOH) aeration->trapping incubation Incubate 28 days at 22°C in dark trapping->incubation titration Titration of Hydroxide incubation->titration calculation Calculate % Biodegradation vs. ThCO2 titration->calculation

OECD 301B Experimental Workflow
OECD 301F: Manometric Respirometry Test

This method measures the oxygen consumed by the microorganisms during the biodegradation of the test substance in a closed system.

Step-by-Step Methodology:

  • Preparation of Mineral Medium and Inoculum: Similar to OECD 301B.

  • Test Setup: A known volume of the inoculated mineral medium and the test substance are placed in a sealed flask connected to a manometer or pressure sensor.

  • CO2 Absorption: A substance to absorb the CO2 produced during respiration (e.g., potassium hydroxide) is placed in a separate compartment within the sealed flask.

  • Incubation: The flasks are incubated with constant stirring at a controlled temperature (typically 22 ± 2°C) for 28 days.

  • Measurement: The consumption of oxygen is measured by the change in pressure within the respirometer.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the theoretical oxygen demand (ThOD) of the test substance.

OECD301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Analysis prep_medium Prepare Mineral Medium respirometer Sealed Respirometer Flask: Substance + Inoculum + Medium + CO2 Absorbent prep_medium->respirometer prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->respirometer incubation Incubate 28 days at 22°C with stirring respirometer->incubation measurement Measure Pressure Change (O2 Consumption) incubation->measurement calculation Calculate % Biodegradation vs. ThOD measurement->calculation

OECD 301F Experimental Workflow

Conclusion and Future Perspectives

The available evidence strongly suggests that this compound is likely to be biodegradable. Its structural features are consistent with known biodegradation pathways for related cationic surfactants. When compared to benchmark anionic and non-ionic surfactants, which are well-established as readily biodegradable, it is reasonable to anticipate that this cationic surfactant will not persist in the environment under aerobic conditions.

References

  • INTERSURFCHEM. (2025, May 15). SLES Biodegradable Surfactant. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Retrieved from [Link]

  • Australian Government Department of Health. (2022, December 22). Lauryl (dodecyl) sulfates. Retrieved from [Link]

  • European Chemicals Agency. Biodegradation in water: screening tests - Registration Dossier. Retrieved from [Link]

  • Microbe Investigations. OECD 301B Biodegradation Test - CO2 Evolution Test. Retrieved from [Link]

  • van Ginkel, C. G., Stroo, C. A., & Kroon, A. G. (1993). Biodegradability of ethoxylated fatty amines: detoxification through a central fission of these surfactants. Science of The Total Environment, Supplement, 689–697. Retrieved from [Link]

  • Aropha. OECD 301F: Manometric Respiratory Biodegradability Test. Retrieved from [Link]

  • ResearchGate. A table with biodegradation of different surfactants. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. OECD iLibrary. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Tox Lab. Retrieved from [Link]

  • OECD. (n.d.). OECD 301: Ready biodegradability. Retrieved from [Link]

  • Gupta, N., Gupta, P., Mishra, P., & Gupta, V. (2025, November 3). Comparative behavior of ionic and nonionic surfactants and its primary biodegradation in sediments and sludges. ResearchGate. Retrieved from [Link]

  • Olipes. (2024, January 16). Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, a cationic surfactant vital in various laboratory applications, demands a meticulous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for its safe and compliant management, ensuring the protection of both personnel and the environment.

Immediate Safety & Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign and requires respectful handling from acquisition to disposal.

According to its classification under the Globally Harmonized System (GHS), this chemical presents several hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation and potentially severe skin burns (Skin corrosion/irritation - Category 2 or 1B)[1][2]

  • Causes serious eye irritation or damage (Serious eye damage/eye irritation - Category 2A or 1)[1][2]

  • May cause respiratory irritation [1]

  • Harmful to aquatic life with long-lasting effects [2]

The primary danger lies in its corrosive nature and its significant ecotoxicity. Cationic surfactants can disrupt cellular membranes, which is the basis for their use as antimicrobials but also the source of their hazard to human tissue and aquatic organisms.[3] Improper disposal, specifically discharge into sanitary sewers, can have devastating effects on the microorganisms essential for wastewater treatment processes and can harm aquatic ecosystems.[4][5]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard ClassificationGHS Hazard Statement(s)Required Personal Protective Equipment (PPE)
Acute Oral ToxicityH302: Harmful if swallowedStandard laboratory PPE. Do not eat, drink, or smoke when using.
Skin Corrosion/IrritationH315: Causes skin irritation / H314: Causes severe skin burnsChemical-resistant gloves (e.g., nitrile, neoprene), complete lab coat or chemical-protective suit.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation / H314: Causes severe eye damageSafety glasses with side shields and a face shield.[1]
Respiratory IrritationH335: May cause respiratory irritationUse in a well-ventilated area or under a chemical fume hood.[1]
Aquatic HazardH412: Harmful to aquatic life with long lasting effectsPrevent entry into drains and waterways.[2]

Waste Classification: The Regulatory Imperative

Proper disposal begins with correct waste classification. Due to its corrosive properties, this compound waste must be classified as hazardous.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5, or if it is a liquid that corrodes steel at a specified rate.[6] Given its GHS classification for causing severe skin burns, it is prudent to manage this chemical as a corrosive hazardous waste.

EPA Hazardous Waste Code: D002 (Corrosive Waste) [4][6][7]

All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the D002 characteristic code.

Step-by-Step Disposal Protocol for this compound

The following workflow provides a systematic approach to the disposal of this chemical, from small residues to bulk quantities.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generated (Unused chemical, contaminated labware, spill debris) B Segregate from other waste streams (e.g., non-hazardous, solvents, oxidizers) A->B C Select a compatible, sealable container (e.g., HDPE, glass) B->C D Label container clearly: 'Hazardous Waste' 'this compound' 'EPA Waste Code: D002' C->D E Store container in a designated Satellite Accumulation Area (SAA) D->E F Keep container closed except when adding waste E->F G Use secondary containment to prevent spills F->G H Arrange for pickup by your institution's Environmental Health & Safety (EHS) department G->H I EHS transports waste to a licensed Hazardous Waste Disposal Facility H->I J Final Treatment: High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Operational Plan: From Bench to Manifest
  • Segregation at the Source:

    • Causality: Do not mix this waste with other chemical waste streams, particularly solvents or anionic surfactants (soaps, detergents), as this can create complex, difficult-to-manage waste mixtures.

    • Action: Designate a specific waste container solely for this compound and materials heavily contaminated with it.

  • Containerization and Labeling:

    • Causality: Proper containment and labeling are legal requirements under RCRA and are essential for the safety of all personnel who will handle the waste.

    • Action:

      • Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap.

      • Affix a completed hazardous waste label to the container before adding any waste.

      • The label must include: "Hazardous Waste," the full chemical name, and "EPA Waste Code: D002."

  • Waste Accumulation:

    • Causality: Strict regulations govern the amount of hazardous waste that can be accumulated in a laboratory and for how long.

    • Action:

      • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

      • Ensure the container is kept tightly sealed except when you are actively adding waste.

      • Place the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Causality: This chemical's aquatic toxicity and persistence necessitate advanced treatment methods not available in a standard laboratory or municipal waste facility.

    • Action:

      • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

      • Do not pour this chemical down the drain under any circumstances.[1]

      • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for this type of organic, corrosive material is high-temperature incineration, which ensures complete destruction of the compound.

Decontamination and Spill Control

Accidents happen. A clear, pre-planned response is critical to mitigating risk.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and a face shield with safety glasses.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly using the procedure outlined below.

Laboratory Equipment Decontamination Protocol

Cationic surfactants like this compound have a high affinity for negatively charged surfaces (like glass), making them difficult to remove with water alone.[8] A specific neutralization step is required for effective decontamination.

  • Initial Removal: Scrape or wipe off any gross contamination. Dispose of these materials as hazardous waste.

  • Neutralizing Wash: Wash the surface or equipment with a solution of a simple anionic surfactant, such as a standard laboratory soap or detergent. The anionic head of the soap will form an ion pair with the cationic head of the contaminant, neutralizing its charge and facilitating its removal.[8] Collect this initial rinseate as hazardous waste.

  • Water Rinse: Thoroughly rinse the equipment with copious amounts of water. This rinse water can typically be discharged to the sanitary sewer, but consult your local EHS for guidance.

  • Final Rinse: Perform a final rinse with deionized water.

  • Dry: Allow the equipment to air dry completely.

By adhering to these scientifically grounded and procedurally sound protocols, you uphold your commitment to laboratory safety and environmental stewardship, ensuring that your valuable research does not come at an unseen cost.

References

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  • BIOLOGICAL WASTE TREATMENT EXPERT. Quaternary Ammonium Compounds (Quats)
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride, a quaternary ammonium compound, requires a comprehensive understanding of its properties to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE).

Understanding the Hazard: Why Specific PPE is Crucial

This compound (CAS No. 22340-01-8) presents several key hazards that dictate our PPE strategy. According to its classification, this compound is:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2].

  • Causes skin irritation (Category 2), with some data suggesting it can cause severe skin burns[1][2][3].

  • Causes serious eye irritation (Category 2A) and potentially severe eye damage[1][2][3].

  • May cause respiratory irritation [1].

  • Harmful to aquatic life , necessitating careful disposal to prevent environmental contamination[2][3].

The causality is clear: the chemical's corrosive and irritant nature means that direct contact with skin, eyes, or mucous membranes must be prevented. The primary routes of exposure we must guard against are dermal contact, ocular contact, and inhalation of aerosols or dust.

Core PPE Protocol: A Step-by-Step Operational Guide

This protocol is designed as a self-validating system. Adherence to each step inherently confirms the safety of the subsequent one.

Pre-Handling Preparation: The Foundation of Safety
  • Ventilation Confirmation: Before bringing the chemical into the workspace, ensure your laboratory's ventilation system is functioning optimally. Operations should be conducted in a chemical fume hood to minimize inhalation exposure.[1][4][5]

  • Emergency Station Check: Verify that the safety shower and eyewash station are unobstructed and have been recently tested. Know the precise location of your lab's spill kit.

  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.[1] This document is the primary source of detailed safety information.

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is critical to avoid cross-contamination.

  • Lab Coat/Coveralls: A clean, knee-length lab coat or chemical-resistant coveralls should be the first item donned. This provides a baseline of protection against splashes.

  • Gloves (Inner Pair): Select nitrile gloves as your first layer. Ensure they are the correct size and inspect for any visible defects before wearing.

  • Respiratory Protection (if required): If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator is necessary.[6][7] The specific cartridge should be appropriate for organic vapors and particulates.

  • Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[7] For tasks with a higher splash risk, add a full-face shield over the goggles.[1][4]

  • Gloves (Outer Pair): Wear a second pair of chemical-resistant gloves (nitrile or neoprene) over the first. This double-gloving technique provides robust protection and allows for the safe removal of the contaminated outer layer without exposing your skin.

Post-Handling: The Doffing Procedure

Removing PPE correctly is as important as putting it on. The goal is to contain the contaminant.

  • Outer Gloves: Remove the outer gloves first, peeling them off away from your body and turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back of your head to avoid touching the potentially contaminated front surface.

  • Lab Coat/Coveralls: Remove your lab coat by rolling it down your arms and turning it inside out, containing any contamination on the interior surface.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][4][6]

PPE Selection Summary

For quick reference, this table summarizes the required PPE for handling this compound.

Body AreaPPE RequirementRationale
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes that cause serious eye irritation/damage.[1][2][3]
Face Shield (in addition to goggles)Required for procedures with a high risk of splashing.[1]
Hands Double-layered Nitrile or Neoprene GlovesPrevents skin irritation and potential burns from dermal contact.[1][8]
Body Chemical-resistant Lab Coat or CoverallsProtects skin on arms and torso from accidental contact.[9]
Respiratory Use in a certified Chemical Fume HoodPrimary engineering control to prevent respiratory tract irritation.[1]
NIOSH-approved RespiratorRequired if dust or aerosols may be generated and ventilation is inadequate.[4][6][7]

Operational Plan: Spill Management and Disposal

A robust safety plan includes clear directives for accidents and waste disposal.

Chemical Spill Response Workflow

In the event of a spill, a systematic response is essential to ensure safety and minimize environmental impact.

Spill_Response_Workflow cluster_immediate_action Immediate Action cluster_containment Containment & Cleanup cluster_final_steps Final Steps Evacuate Alert others & Evacuate Immediate Area Isolate Isolate the Spill (if safe to do so) Evacuate->Isolate 1 PPE Don Appropriate PPE (respirator, gloves, etc.) Isolate->PPE 2 Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Waste into a Labeled Container Contain->Collect 3 Decontaminate Decontaminate the Area Collect->Decontaminate 4 Dispose Dispose of Waste via EH&S Guidelines Decontaminate->Dispose Report Report the Incident Dispose->Report 5

Caption: Workflow for responding to a chemical spill.

Disposal Protocol
  • Waste Segregation: All disposable PPE (gloves, etc.) and materials used for cleaning spills must be treated as hazardous waste.

  • Containerization: Place all contaminated solid waste into a clearly labeled, sealed container designated for chemical waste.

  • Environmental Protection: Under no circumstances should this chemical or its contaminated materials be allowed to enter drains or waterways.[1][2][10]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health & Safety (EH&S) protocols for the final disposal of the collected waste.[4][5][8]

By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can handle this compound with the confidence that comes from a deep commitment to laboratory safety.

References

  • PubChem, Dodecylbis(2-hydroxyethyl)methylammonium chloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem, Bis(2-hydroxyethyl)methyloleylammonium chloride. National Center for Biotechnology Information. Available at: [Link]

  • Mount Sinai, Quaternary Ammonium Compounds in Cleaning Products. Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • Chem Service, Methyl bis(2-hydroxyethyl)coco ammonium chloride Safety Data Sheet. Available at: [Link]

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  • Fisher Scientific, Benzyldimethyldodecylammonium chloride Safety Data Sheet. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.